molecular formula C18H17NO3 B151948 (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate CAS No. 886510-13-0

(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate

Cat. No.: B151948
CAS No.: 886510-13-0
M. Wt: 295.3 g/mol
InChI Key: YAEMQXJRXHCWDV-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 3-hydroxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-12-9-19(10-12)18(21)22-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,20H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEMQXJRXHCWDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650147
Record name (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886510-13-0
Record name (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-3-hydroxyazetidine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-hydroxyazetidine, a key building block in medicinal chemistry and drug discovery, offers a unique structural motif for the synthesis of novel therapeutics. Its rigid four-membered azetidine ring, combined with the presence of a hydroxyl group and the versatile Fmoc protecting group, provides a scaffold for creating compounds with distinct conformational properties and potential for improved biological activity. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for Fmoc-3-hydroxyazetidine, intended to support researchers in its effective application.

Chemical Properties and Structure

(9H-fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate, commonly known as Fmoc-3-hydroxyazetidine, possesses the molecular formula C₁₈H₁₇NO₃ and a molecular weight of 295.33 g/mol .[1] The structure features a central azetidine ring substituted with a hydroxyl group at the 3-position. The nitrogen atom of the azetidine ring is protected by a fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group widely used in solid-phase peptide synthesis.

dot graph "Fmoc_3_hydroxyazetidine_Structure" { layout=neato; node [shape=plaintext];

} end_dot Figure 1: Chemical structure of Fmoc-3-hydroxyazetidine.

Physical and Chemical Properties

Table 1: Physical Properties of Fmoc-3-hydroxyazetidine and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Fmoc-3-hydroxyazetidineC₁₈H₁₇NO₃295.33[1]Not available
1-Boc-3-hydroxyazetidineC₈H₁₅NO₃173.2136-43[2]
3-Hydroxyazetidine hydrochlorideC₃H₈ClNO109.5587-92[3]
Fmoc-azetidine-3-carboxylic acidC₁₉H₁₇NO₄323.35162-165[4]
Solubility and Stability

The solubility of 3-hydroxyazetidine hydrochloride is reported to be in water, DMSO, and methanol.[5] The solubility of Fmoc-3-hydroxyazetidine is likely to be different due to the presence of the large, nonpolar Fmoc group. It is expected to be more soluble in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF).

The Fmoc protecting group is known to be labile under basic conditions, typically cleaved by treatment with a secondary amine such as piperidine.[6] The stability of Fmoc-protected compounds is also influenced by temperature and the solvent system. For long-term storage, it is advisable to keep Fmoc-3-hydroxyazetidine in a cool, dry, and dark place to prevent degradation.

Experimental Protocols

Synthesis of Fmoc-3-hydroxyazetidine

A common method for the synthesis of Fmoc-protected amines involves the reaction of the free amine with a fluorenylmethoxycarbonylating agent. A general procedure for the Fmoc protection of an amino alcohol is described below, which can be adapted for the synthesis of Fmoc-3-hydroxyazetidine from 3-hydroxyazetidine.

Materials:

  • 3-Hydroxyazetidine (or its hydrochloride salt)

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Dioxane and water, or another suitable solvent system

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-hydroxyazetidine in a mixture of dioxane and water (or another suitable solvent).

  • Add sodium bicarbonate to the solution to act as a base.

  • Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane to the reaction mixture.

  • Stir the reaction at room temperature for several hours or until the reaction is complete (monitor by TLC).

  • Once the reaction is complete, add water and extract the product with an organic solvent such as DCM or EtOAc.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} end_dot Figure 2: General workflow for the synthesis of Fmoc-3-hydroxyazetidine.

Use of Fmoc-3-hydroxyazetidine in Peptide Synthesis

Fmoc-3-hydroxyazetidine can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. The following is a general procedure for the coupling of an Fmoc-protected amino acid to a resin-bound peptide.

Materials:

  • Fmoc-deprotected resin-bound peptide

  • Fmoc-3-hydroxyazetidine

  • Coupling reagent (e.g., HBTU, HATU, DIC/HOBt)

  • Base (e.g., DIPEA, NMM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Fmoc-deprotected resin-bound peptide in DMF.

  • In a separate vial, dissolve Fmoc-3-hydroxyazetidine and the coupling reagent (e.g., HBTU) in DMF.

  • Add the base (e.g., DIPEA) to the activation mixture and allow it to pre-activate for a few minutes.

  • Add the activated Fmoc-3-hydroxyazetidine solution to the resin.

  • Agitate the reaction mixture at room temperature for a specified time (typically 1-2 hours).

  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

  • Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.

  • The resin is now ready for the next Fmoc deprotection and coupling cycle.

dot graph Peptide_Coupling_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} end_dot Figure 3: Workflow for coupling Fmoc-3-hydroxyazetidine in SPPS.

Spectroscopic Data

While specific spectra for Fmoc-3-hydroxyazetidine are not widely published, the expected spectroscopic characteristics can be inferred from the analysis of its constituent parts and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the fluorenyl group (aromatic protons typically between 7.2 and 7.8 ppm, and the methine and methylene protons of the fluorenylmethoxy group between 4.2 and 4.5 ppm). The protons on the azetidine ring will appear as multiplets in the aliphatic region, and the proton attached to the hydroxyl-bearing carbon would likely be a multiplet around 4.5 ppm. The hydroxyl proton signal may be broad and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbonyl carbon of the Fmoc group (around 156 ppm), the aromatic carbons of the fluorene ring (in the 120-145 ppm range), and the carbons of the azetidine ring and the fluorenylmethoxy group in the aliphatic region.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Fmoc-3-hydroxyazetidine would be expected to exhibit characteristic absorption bands for the following functional groups:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.

  • C=O stretch (carbamate): A strong absorption band around 1680-1720 cm⁻¹.

  • C-N stretch: In the region of 1000-1250 cm⁻¹.

  • Aromatic C=C bending: Peaks in the fingerprint region.

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS), Fmoc-3-hydroxyazetidine is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 296.3. Other adducts, such as [M+Na]⁺, may also be observed. Fragmentation in MS/MS analysis would likely involve the loss of the Fmoc group or cleavage of the azetidine ring.

Conclusion

Fmoc-3-hydroxyazetidine is a valuable and versatile building block for the synthesis of complex organic molecules and peptides. This guide provides a foundational understanding of its chemical properties, structure, and handling. The provided experimental protocols offer a starting point for its synthesis and incorporation into larger molecules. Researchers are encouraged to adapt and optimize these methods based on their specific experimental requirements.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Fmoc-Protected Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Fluorenylmethyloxycarbonyl (Fmoc)-protected azetidines. These conformationally constrained amino acid analogues are of significant interest in peptide chemistry and drug discovery, offering unique structural properties that can influence peptide secondary structure and biological activity. This document details their physicochemical characteristics, provides established experimental protocols, and outlines key reaction pathways.

Core Physical and Chemical Properties

Fmoc-protected azetidines, primarily Fmoc-L-azetidine-2-carboxylic acid and Fmoc-azetidine-3-carboxylic acid, are white to off-white crystalline powders.[1][2] The introduction of the rigid, four-membered azetidine ring imparts significant conformational constraints, which can be exploited to modulate the properties of peptides and other bioactive molecules.[2] The Fmoc protecting group allows for their straightforward incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[2]

Physicochemical Data

The key physical and chemical properties of the most common Fmoc-protected azetidines are summarized in the tables below for easy comparison.

Table 1: Physical and Chemical Properties of Fmoc-L-azetidine-2-carboxylic acid

PropertyValueReferences
Synonyms Fmoc-(S)-azetidine-2-carboxylic acid[1]
CAS Number 136552-06-2[1][3]
Molecular Formula C₁₉H₁₇NO₄[1][3]
Molecular Weight 323.36 g/mol [1][4]
Appearance White to off-white powder[1]
Melting Point 128 - 132 °C[1]
Optical Rotation [α]²⁰D = -74 ± 1º (c=1 in DMF)[1]
Purity ≥ 99% (HPLC)[1]
Storage Conditions 0 - 8 °C[1]

Table 2: Physical and Chemical Properties of Fmoc-azetidine-3-carboxylic acid

PropertyValueReferences
Synonyms Fmoc-3-azetidine carboxylic acid[2]
CAS Number 193693-64-0[2]
Molecular Formula C₁₉H₁₇NO₄[2]
Molecular Weight 323.35 g/mol [2]
Appearance White or off-white powder[2]
Melting Point 162 - 165 °C[2]
Purity ≥ 99% (HPLC)[2]
Storage Conditions 0 - 8 °C[2]
Solubility

Fmoc-protected amino acids, including the azetidine derivatives, generally exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Their solubility is significantly lower in non-polar solvents and water due to the hydrophobic nature of the Fmoc group.

Stability

The azetidine ring is notably more stable than the corresponding three-membered aziridine ring, yet it possesses sufficient ring strain to influence its reactivity.[5][6] Under the standard conditions of Fmoc-based solid-phase peptide synthesis, the azetidine ring is generally stable. The Fmoc group itself is stable to acidic conditions but is readily cleaved by mild bases, forming the basis of its utility in orthogonal peptide synthesis strategies.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving Fmoc-protected azetidines.

Synthesis of Fmoc-Azetidine Carboxylic Acids (General Protocol)

This protocol describes the Fmoc protection of an azetidine carboxylic acid using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), a common and stable Fmoc-donating reagent.

Materials:

  • Azetidine-2-carboxylic acid or Azetidine-3-carboxylic acid

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the azetidine carboxylic acid (1.0 eq) and Fmoc-OSu (1.05 eq) in a mixture of dioxane and a 10% aqueous solution of NaHCO₃.

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

  • Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl. This will precipitate the Fmoc-protected azetidine carboxylic acid.

  • Extract the product into a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or flash column chromatography to obtain the pure Fmoc-azetidine carboxylic acid.

G Workflow for Fmoc Protection of Azetidine Carboxylic Acid cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve Azetidine Carboxylic Acid and Fmoc-OSu in Dioxane/aq. NaHCO3 stir Stir at Room Temperature Overnight start->stir tlc Monitor by TLC stir->tlc dilute Dilute with Water and Wash with Diethyl Ether tlc->dilute acidify Acidify Aqueous Layer with 1M HCl (pH 2-3) dilute->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Water and Brine extract->wash dry Dry with MgSO4 and Concentrate wash->dry purify Recrystallization or Flash Chromatography dry->purify end Pure Fmoc-Azetidine Carboxylic Acid purify->end

Caption: Workflow for Fmoc Protection of Azetidine Carboxylic Acid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of an Fmoc-protected azetidine carboxylic acid onto a resin-bound peptide chain.

Materials:

  • Fmoc-protected azetidine carboxylic acid

  • Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected azetidine carboxylic acid (3-5 equivalents relative to resin loading), DIC (3-5 equivalents), and OxymaPure® or HOBt (3-5 equivalents) in DMF.

    • Pre-activate the mixture for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).

  • Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

G SPPS Cycle for Fmoc-Azetidine Incorporation cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling resin Resin-bound Peptide with N-terminal Fmoc deprotect1 Treat with 20% Piperidine/DMF (3 min) resin->deprotect1 deprotect2 Treat with 20% Piperidine/DMF (10-15 min) deprotect1->deprotect2 wash1 Wash with DMF and DCM deprotect2->wash1 preactivate Pre-activate Fmoc-Azetidine-COOH with DIC/Oxyma wash1->preactivate couple Add Activated Amino Acid to Resin (1-2 h) preactivate->couple wash2 Wash with DMF and DCM couple->wash2 kaiser Kaiser Test wash2->kaiser next_cycle Proceed to Next Cycle kaiser->next_cycle Negative recouple Repeat Coupling kaiser->recouple Positive recouple->couple G Workflow for HPLC Purification of Peptides start Dissolve Crude Peptide in Water/ACN with 0.1% TFA inject Inject Sample onto Equilibrated C18 RP-HPLC Column start->inject elute Elute with a Gradient of Acetonitrile in Water (both with 0.1% TFA) inject->elute monitor Monitor Elution at 220 nm and 265/301 nm elute->monitor collect Collect Fractions of the Main Peak monitor->collect analyze Analyze Purity of Collected Fractions by Analytical HPLC collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize to Obtain Purified Peptide pool->lyophilize end Pure Peptide lyophilize->end

References

Azetidine-2-carboxylic Acid as a Proline Homologue in Protein Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid found in various plants, serves as a structural homologue of proline.[1] This mimicry allows its misincorporation into nascent polypeptide chains during protein synthesis, leading to significant alterations in protein structure and function. The smaller four-membered ring of Aze, compared to proline's five-membered ring, introduces conformational constraints that can disrupt protein folding, leading to the accumulation of misfolded proteins.[2] This proteotoxic stress triggers the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress, ultimately resulting in cellular outcomes such as growth inhibition, apoptosis, and pro-inflammatory responses.[3][4] Understanding the mechanisms of Aze incorporation and its cellular consequences is crucial for researchers in fields ranging from toxicology to drug development, where Aze and its derivatives may be explored as therapeutic agents or tools to study cellular stress responses. This guide provides a comprehensive overview of the core principles, experimental methodologies, and key quantitative data related to the study of azetidine-2-carboxylic acid as a proline analogue.

Mechanism of Action: Incorporation and Proteotoxicity

Azetidine-2-carboxylic acid's toxicity stems from its ability to be recognized by prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging tRNA with proline.[1] Due to its structural similarity, ProRS cannot efficiently discriminate between proline and Aze, leading to the formation of Aze-tRNAPro. This mischarged tRNA then participates in ribosome-mediated protein synthesis, resulting in the stochastic replacement of proline residues with Aze in the growing polypeptide chain.

The substitution of proline with Aze has profound consequences for protein structure. The four-membered ring of Aze is more rigid and has a different pucker than the five-membered ring of proline.[2] This alteration in the peptide backbone geometry can disrupt critical secondary and tertiary structures, particularly in proline-rich proteins like collagen, leading to misfolding and aggregation.[2][5] The accumulation of these aberrant proteins is a primary driver of cellular toxicity.

Cellular Consequences of Azetidine-2-carboxylic Acid Incorporation

The misincorporation of Aze into proteins triggers a cascade of cellular stress responses, primarily the Unfolded Protein Response (UPR). The UPR is a signaling network that aims to restore protein folding homeostasis in the endoplasmic reticulum (ER). However, under conditions of prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic program.

The Unfolded Protein Response (UPR)

The accumulation of misfolded proteins in the ER is detected by three main sensor proteins:

  • IRE1α (Inositol-requiring enzyme 1α): Upon activation, IRE1α splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor that upregulates genes involved in protein folding and degradation.

  • PERK (PKR-like endoplasmic reticulum kinase): Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which attenuates global protein synthesis to reduce the load of new proteins entering the ER. However, it selectively promotes the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4).

  • ATF6 (Activating transcription factor 6): When ER stress occurs, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to induce the expression of ER chaperones.

Apoptosis and Inflammation

If the UPR fails to resolve the protein folding defect, the cell initiates apoptosis. A key player in this process is the transcription factor C/EBP homologous protein (CHOP), which is induced by ATF4. CHOP promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins like Bax.[3] The induction of apoptosis by Aze has been observed in various cell types.[3] Furthermore, Aze treatment has been shown to trigger pro-inflammatory responses, characterized by the increased expression of cytokines such as IL-1β and IL-6.[3]

Quantitative Data

The following tables summarize key quantitative data from studies on the effects of azetidine-2-carboxylic acid.

Table 1: Cytotoxicity of Azetidine-2-carboxylic Acid in Various Cell Lines

Cell LineAssayConcentration RangeEndpointResultReference
BV2 Microglial CellsMTT0-2000 µMCell ViabilitySignificant reduction at >1000 µM[3]
HeLa CellsNot Specified5 mMATF6 CleavageInduced after 9 hours[6]
Rabbit Reticulocytes[U-14C]proline incorporation1-10 mMHemoglobin Synthesis25-72% reduction[6]
Chinese Hamster Lung (CHL) FibroblastsCell GrowthNot SpecifiedDrug ResistanceResistant variants isolated[7]

Table 2: Effects of Azetidine-2-carboxylic Acid on Gene and Protein Expression

Cell Line/OrganismTarget Gene/ProteinTreatmentFold Change/EffectReference
BV2 Microglial CellsIL-1β (mRNA)1000 µM Aze (6h)Significant increase[3]
BV2 Microglial CellsIL-6 (protein)1000 µM Aze (6h)Significant increase[3]
BV2 Microglial CellsBAX (protein)1000 µM Aze (6h and 24h)Significant increase[3]
ArabidopsisAtBiP3 (mRNA)10 µM Aze (8 days)~18-fold increase[8]
HeLa CellsPhospho-eIF2α5 mM Aze (9h)Upregulated[6]
Microglial CellsATF4 (mRNA)1000 µM Aze (6h)Significant increase[9]
Microglial CellsCHOP (DDIT3) (mRNA)1000 µM Aze (1h, 6h, 24h)Significant increase[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of azetidine-2-carboxylic acid.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[10][11][12][13][14]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • Azetidine-2-carboxylic acid (Aze) stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000-100,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of Aze in complete medium.

  • Remove the medium from the wells and add 100 µL of the Aze dilutions to the respective wells. Include untreated control wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well.

  • Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V Staining)

This protocol is based on standard Annexin V staining procedures for flow cytometry.[15][16][17][18][19]

Principle: Annexin V is a cellular protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. By using a fluorescently labeled Annexin V (e.g., FITC-conjugated), apoptotic cells can be detected by flow cytometry. Propidium iodide (PI), a fluorescent intercalating agent that is membrane-impermeable, is often used as a counterstain to distinguish late apoptotic and necrotic cells (Annexin V positive, PI positive) from early apoptotic cells (Annexin V positive, PI negative).

Materials:

  • Cells of interest

  • Azetidine-2-carboxylic acid (Aze)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with Aze for the desired time to induce apoptosis.

  • Harvest the cells (including any floating cells in the supernatant) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Quantitative Real-Time PCR (qRT-PCR) for UPR Gene Expression

This protocol provides a general framework for analyzing UPR gene expression.[9]

Principle: qRT-PCR is used to quantify the amount of a specific mRNA in a sample. By measuring the expression levels of UPR-related genes (e.g., ATF4, CHOP, XBP1s), the activation of the UPR can be assessed.

Materials:

  • Aze-treated and control cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., ATF4, CHOP, XBP1s) and a housekeeping gene (e.g., GAPDH, ACTB)

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Assess the quantity and quality of the extracted RNA.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

  • Run the qPCR reaction in a real-time PCR instrument using an appropriate cycling program.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and control samples, normalized to the housekeeping gene.

Western Blotting for UPR Proteins

This protocol outlines the general steps for detecting UPR-related proteins.[3][20]

Principle: Western blotting is a technique used to detect specific proteins in a sample. Following separation by gel electrophoresis, proteins are transferred to a membrane and probed with antibodies specific to the target proteins (e.g., ATF4, CHOP, phosphorylated eIF2α).

Materials:

  • Aze-treated and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Protein transfer system and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., anti-ATF4, anti-CHOP, anti-phospho-eIF2α)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of azetidine-2-carboxylic acid.

Aze_Mechanism cluster_extracellular Extracellular cluster_cellular Cellular Processes cluster_response Cellular Response Aze Azetidine-2-carboxylic Acid (Aze) ProRS Prolyl-tRNA Synthetase Aze->ProRS Mimics Proline Ribosome Ribosome ProRS->Ribosome Aze-tRNA(Pro) Protein Nascent Polypeptide Ribosome->Protein Protein Synthesis MisfoldedProtein Misfolded Protein Protein->MisfoldedProtein Incorporation of Aze UPR Unfolded Protein Response (UPR) MisfoldedProtein->UPR Triggers Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress Inflammation Inflammation UPR->Inflammation

Caption: Mechanism of Azetidine-2-carboxylic Acid Toxicity.

UPR_Pathway cluster_PERK PERK Pathway cluster_IRE1a IRE1α Pathway cluster_ATF6 ATF6 Pathway MisfoldedProteins Accumulation of Misfolded Proteins in ER PERK PERK MisfoldedProteins->PERK IRE1a IRE1α MisfoldedProteins->IRE1a ATF6_ER ATF6 (ER) MisfoldedProteins->ATF6_ER eIF2a eIF2α PERK->eIF2a P ATF4 ATF4 eIF2a->ATF4 Translational Upregulation CHOP CHOP ATF4->CHOP Transcriptional Induction Apoptosis_PERK Apoptosis CHOP->Apoptosis_PERK XBP1_u XBP1 mRNA (unspliced) IRE1a->XBP1_u Slices XBP1_s XBP1 mRNA (spliced) XBP1_u->XBP1_s XBP1_p XBP1s Protein XBP1_s->XBP1_p Translation ER_Chaperones ER Chaperones & ERAD Components XBP1_p->ER_Chaperones Transcriptional Upregulation ATF6_Golgi ATF6 (Golgi) ATF6_ER->ATF6_Golgi Translocation ATF6_n ATF6 (nuclear) ATF6_Golgi->ATF6_n Cleavage ER_Chaperones_ATF6 ER Chaperones ATF6_n->ER_Chaperones_ATF6 Transcriptional Upregulation

Caption: Unfolded Protein Response (UPR) Signaling Pathways.

Experimental_Workflow cluster_assays Downstream Assays cluster_analysis Molecular Analysis start Start: Cell Culture treatment Treatment with Azetidine-2-carboxylic Acid start->treatment harvest Cell Harvesting treatment->harvest viability Cell Viability (MTT Assay) harvest->viability apoptosis Apoptosis (Annexin V Staining) harvest->apoptosis rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction qpcr qRT-PCR (UPR Gene Expression) rna_extraction->qpcr western Western Blot (UPR Protein Levels) protein_extraction->western

Caption: Experimental Workflow for Studying Aze Effects.

References

The Azetidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The four-membered nitrogen-containing heterocycle, azetidine, has emerged from a synthetically challenging novelty to a privileged scaffold in contemporary drug discovery. Its unique conformational rigidity, a balance between the strained aziridine and the more flexible pyrrolidine, offers medicinal chemists a powerful tool to fine-tune the pharmacological properties of therapeutic agents. This technical guide provides a comprehensive overview of the role of azetidine derivatives in medicinal chemistry, with a focus on their application as Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, Gamma-Aminobutyric Acid (GABA) uptake inhibitors, and tubulin polymerization inhibitors.

The Rise of the Azetidine Ring in Drug Design

Historically, the synthesis of the strained four-membered azetidine ring posed significant challenges, limiting its widespread application in medicinal chemistry.[1] However, recent advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible, unlocking their vast potential.[1] The constrained geometry of the azetidine ring can lead to a significant increase in binding affinity for biological targets by minimizing the entropic penalty upon binding.[1] This inherent structural feature, coupled with its ability to introduce novel exit vectors and improve physicochemical properties, has led to the incorporation of the azetidine motif in several approved drugs and numerous clinical candidates across a spectrum of therapeutic areas, including oncology, central nervous system (CNS) disorders, and inflammatory diseases.[1][2]

Azetidine Derivatives as STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation.[3] Its constitutive activation is a hallmark of many human cancers, making it an attractive target for therapeutic intervention.[3] A promising class of direct STAT3 inhibitors has been developed based on an (R)-azetidine-2-carboxamide scaffold.[1][4] These compounds have demonstrated sub-micromolar potency and high selectivity for STAT3 over other STAT family members.[1][5][6]

Quantitative Data: STAT3 Inhibition

The following table summarizes the in vitro potency of representative azetidine-based STAT3 inhibitors.

Compound IDModificationIC50 (µM) for STAT3 DNA-BindingEC50 (µM) in MDA-MB-231 CellsReference(s)
5a (R)-azetidine-2-carboxamide0.55>10[1][5]
5o (R)-azetidine-2-carboxamide0.38>10[1][5]
8i (R)-azetidine-2-carboxamide0.34>10[1][5]
7e Ester prodrug of azetidine-2-carboxamide-0.9 - 1.9[1][5]
7f Ester prodrug of azetidine-2-carboxamide-0.9 - 1.9[1][5]
7g Lactone prodrug of azetidine-2-carboxamide-0.9 - 1.9[1][5]
9k Heterocyclic bioisostere of carboxylic acid-0.9 - 1.9[1][5]
Signaling Pathway: STAT3 Activation and Inhibition

The activation of STAT3 is initiated by cytokines and growth factors, leading to its phosphorylation, dimerization, and translocation to the nucleus where it promotes the transcription of genes involved in cell survival and proliferation. Azetidine-based inhibitors directly bind to the SH2 domain of STAT3, preventing its dimerization and subsequent downstream signaling.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_monomer STAT3 (inactive) JAK->STAT3_monomer Phosphorylation (Tyr705) pSTAT3 p-STAT3 (active) STAT3_monomer->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation and DNA Binding Azetidine_Inhibitor Azetidine-based STAT3 Inhibitor Azetidine_Inhibitor->STAT3_dimer Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription Cell_Response Cell Proliferation, Survival, Angiogenesis Gene_Transcription->Cell_Response

STAT3 signaling pathway and inhibition.

Azetidine Derivatives as GABA Uptake Inhibitors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The reuptake of GABA from the synaptic cleft by GABA transporters (GATs) is a crucial mechanism for terminating its signal.[7][8] Azetidine derivatives have been designed as conformationally constrained analogs of GABA, leading to the development of potent GAT inhibitors.[9]

Quantitative Data: GABA Uptake Inhibition

The following table presents the inhibitory activity of selected azetidine derivatives against GAT-1 and GAT-3.

CompoundLipophilic ResidueTargetIC50 (µM)Reference
Azetidin-2-ylacetic acid derivative 1 4,4-diphenylbutenylGAT-12.83 ± 0.67[9]
Azetidin-2-ylacetic acid derivative 2 4,4-bis(3-methyl-2-thienyl)butenylGAT-12.01 ± 0.77[9]
12d 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}GAT-315.3 ± 4.5[9]
18b 3-hydroxy-3-(4-methoxyphenyl)azetidineGAT-126.6 ± 3.3[9]
18e 3-hydroxy-3-(4-methoxyphenyl)azetidineGAT-331.0 ± 4.7[9]
Mechanism of Action: GABA Transporter (GAT1)

GAT1 mediates the reuptake of GABA from the synaptic cleft into presynaptic neurons, a process driven by the co-transport of sodium and chloride ions.[7][8] Azetidine-based inhibitors competitively block the binding of GABA to the transporter, thereby increasing the concentration of GABA in the synapse and enhancing inhibitory neurotransmission.

GAT1_Mechanism cluster_synaptic_cleft Synaptic Cleft cluster_presynaptic_membrane Presynaptic Membrane cluster_presynaptic_neuron Presynaptic Neuron GABA GABA GAT1 GAT1 Transporter GABA->GAT1 Binds Na_ion Na+ Na_ion->GAT1 Co-transport Cl_ion Cl- Cl_ion->GAT1 Co-transport Azetidine_Inhibitor Azetidine Inhibitor Azetidine_Inhibitor->GAT1 Competitive Inhibition GABA_reuptake GABA GAT1->GABA_reuptake Translocation Na_reuptake Na+ GAT1->Na_reuptake Cl_reuptake Cl- GAT1->Cl_reuptake

GABA Transporter (GAT1) mechanism and inhibition.

Azetidin-2-one Derivatives as Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[2] Azetidin-2-one (β-lactam) derivatives have been developed as potent inhibitors of tubulin polymerization, often designed as conformationally restricted analogs of natural products like combretastatin A-4.[4] These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[4]

Quantitative Data: Tubulin Polymerization Inhibition and Cytotoxicity

The following table summarizes the biological activity of representative azetidin-2-one derivatives.

CompoundCancer Cell LineIC50 (µM) for CytotoxicityIC50 (µM) for Tubulin Polymerization InhibitionReference(s)
Compound 6 SiHa (Cervical Cancer)0.1Not Reported[1]
B16F10 (Melanoma)1.2Not Reported[1]
Compound 18 A549 (Lung)0.0021.1[4]
HCT116 (Colon)0.003-[4]
MCF-7 (Breast)0.004-[4]
Combretastatin A-4 A549 (Lung)0.0031.3[4]
HCT116 (Colon)0.004-[4]
MCF-7 (Breast)0.005-[4]
Signaling Pathway: The RAS/RAF/MEK/ERK Pathway and the Role of Microtubules

While azetidin-2-ones directly target tubulin, it is important to understand the broader context of cell signaling pathways that regulate cell proliferation, such as the RAS/RAF/MEK/ERK pathway. Microtubules are crucial for the proper functioning of the mitotic spindle, and their disruption by azetidin-2-ones leads to mitotic arrest, a state that can trigger apoptosis. The diagram below illustrates the RAS/RAF/MEK/ERK pathway, a key signaling cascade in many cancers, and indicates the distinct cellular process targeted by tubulin inhibitors.

RAS_RAF_MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK (p42/44) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocates and Activates Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Azetidin_2_one Azetidin-2-one Inhibitor Azetidin_2_one->Tubulin Inhibits Polymerization Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation and Survival Gene_Expression->Cell_Proliferation

The RAS/RAF/MEK/ERK pathway and the distinct target of azetidin-2-one tubulin inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Azetidine Derivatives

General Procedure for the Synthesis of cis-N-(4-methoxyphenyl)-3-phenoxy-4-(substituted phenyl)azetidin-2-ones:

These compounds are typically synthesized via the Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine.

  • Imine Formation: An equimolar mixture of the appropriate substituted benzaldehyde and 4-methoxyaniline is refluxed in a suitable solvent (e.g., ethanol or toluene) for 2-4 hours to form the corresponding Schiff base (imine). The product is typically isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.

  • [2+2] Cycloaddition: To a solution of the imine in an anhydrous solvent (e.g., dichloromethane or dioxane) at 0 °C, triethylamine is added. Phenoxyacetyl chloride is then added dropwise with stirring. The reaction mixture is typically stirred at room temperature for several hours.

  • Work-up and Purification: The reaction mixture is washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired cis-azetidin-2-one derivative.[7][8][10]

Biological Assays

MTT Assay for Cell Viability:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][4][5][6]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well (typically 10-20 µL) and incubated for 2-4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding:

EMSA is used to detect protein-DNA interactions.[11][12]

  • Probe Labeling: A double-stranded oligonucleotide probe containing the STAT3 consensus binding site is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Binding Reaction: Nuclear extracts containing activated STAT3 are incubated with the labeled probe in a binding buffer containing poly(dI-dC) as a non-specific competitor. For competition experiments, unlabeled ("cold") probe is added before the labeled probe.

  • Gel Electrophoresis: The protein-DNA complexes are resolved on a non-denaturing polyacrylamide gel.

  • Visualization: The gel is dried and exposed to X-ray film or a phosphorimager screen to visualize the radiolabeled DNA. A "shifted" band indicates the formation of a STAT3-DNA complex.

Tubulin Polymerization Assay:

This assay measures the effect of compounds on the in vitro polymerization of tubulin.[1][4][5][6][9]

  • Reaction Setup: Purified tubulin is mixed with a polymerization buffer (e.g., PIPES buffer containing GTP and MgCl₂) on ice. The test compound or vehicle control is added to the mixture.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37 °C.

  • Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time in a temperature-controlled spectrophotometer.

  • Data Analysis: The rate and extent of polymerization are determined from the absorbance curves. Inhibitors of tubulin polymerization will reduce the rate and/or the final absorbance.

Competitive Radioligand Binding Assay for GABA Transporters:

This assay is used to determine the affinity of a test compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.[11][12][13][14]

  • Membrane Preparation: Cell membranes expressing the GABA transporter of interest are prepared from cultured cells or brain tissue.

  • Binding Assay: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]GABA or a high-affinity antagonist) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

Conclusion

The azetidine scaffold has firmly established its place as a valuable building block in medicinal chemistry. Its unique structural properties have enabled the development of potent and selective modulators of a diverse range of biological targets. The examples of STAT3 inhibitors, GABA uptake inhibitors, and tubulin polymerization inhibitors highlighted in this guide demonstrate the versatility of the azetidine ring in addressing complex therapeutic challenges. As synthetic methodologies continue to evolve, we can anticipate the discovery of even more innovative azetidine-containing drug candidates with improved efficacy and safety profiles, further solidifying the importance of this "privileged" scaffold in the future of medicine.

References

The Emergence of 3-Hydroxyazetidine: A Privileged Scaffold in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly important structural motif in medicinal chemistry. Its inherent conformational rigidity, which lies between the highly strained aziridine and the more flexible pyrrolidine, offers a unique advantage in drug design by allowing for precise control over the spatial orientation of substituents. This can lead to enhanced binding affinity and selectivity for biological targets. Among the functionalized azetidines, 3-hydroxyazetidine has emerged as a particularly valuable building block, finding its way into a number of approved drugs and clinical candidates across various therapeutic areas. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of 3-hydroxyazetidine in pharmaceuticals, with a focus on quantitative data, detailed experimental protocols, and key biological pathways.

Data Presentation: Quantitative Insights into 3-Hydroxyazetidine-Containing Pharmaceuticals

The incorporation of the 3-hydroxyazetidine scaffold can significantly influence the pharmacological properties of a drug molecule. Below are tables summarizing key quantitative data for prominent pharmaceuticals and clinical candidates that feature this building block.

Table 1: Inhibitory Potency of Baricitinib, a 3-Hydroxyazetidine-Containing JAK Inhibitor

Baricitinib is an oral inhibitor of Janus kinase (JAK) 1 and JAK2, approved for the treatment of rheumatoid arthritis and other inflammatory conditions. The azetidine moiety plays a crucial role in its structure and activity.

Kinase TargetIC50 (nM)Reference
JAK15.9[1]
JAK25.7[1]
TYK253[1]
JAK3> 400[1]
Table 2: Pharmacokinetic Properties of Baricitinib in Healthy Volunteers

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug is critical for its development. The pharmacokinetic profile of Baricitinib has been well-characterized.

ParameterValueReference
Bioavailability~97%[2]
Time to Peak Plasma Concentration (Tmax)~1.5 hours[2][3]
Plasma Protein Binding~50%[2]
Apparent Volume of Distribution (Vd)76 L[2]
Oral-Dose Clearance (CL/F)17 L/h[3]
Mean Renal Clearance~2 L/h[3]
Elimination Half-Life (t1/2)~3.2 hours[4]

Experimental Protocols: Synthesis and Biological Evaluation

This section provides detailed methodologies for the synthesis of 3-hydroxyazetidine hydrochloride and for key biological assays used to characterize its derivatives.

Synthesis of 3-Hydroxyazetidine Hydrochloride

A common route to 3-hydroxyazetidine hydrochloride involves the synthesis of a protected intermediate, 1-benzyl-3-hydroxyazetidine, followed by deprotection.

Step 1: Synthesis of 1-Benzyl-3-hydroxyazetidine

This procedure is adapted from patented methods.[5][6]

  • Materials: Benzylamine, epichlorohydrin, water, sodium carbonate, acetonitrile.

  • Procedure:

    • Dissolve benzylamine in 15 times its mass of water in a reaction vessel.

    • Cool the solution to 0-5 °C with constant stirring.

    • Slowly add 1.3 equivalents of epichlorohydrin to the reaction mixture, maintaining the temperature between 0-5 °C.

    • Allow the reaction to proceed for 12 hours at this temperature.

    • Filter the reaction mixture and wash the filter cake twice with water.

    • The crude intermediate is then dissolved in acetonitrile.

    • Add sodium carbonate to the solution and heat to reflux (80-90 °C) for 16 hours.

    • After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield crude 1-benzyl-3-hydroxyazetidine.

    • The product can be further purified by chromatography if necessary.

Step 2: Synthesis of 3-Hydroxyazetidine Hydrochloride from 1-Benzyl-3-hydroxyazetidine

This debenzylation step is a standard procedure in organic synthesis.[5][7]

  • Materials: 1-Benzyl-3-hydroxyazetidine, methanol, hydrochloric acid (4M solution), 10% palladium on carbon (Pd/C), ethyl acetate.

  • Procedure:

    • Dissolve 1-benzyl-3-hydroxyazetidine in 5 times its mass of methanol.

    • Add 1 equivalent of a 4M aqueous HCl solution.

    • Carefully add 10% Pd/C catalyst to the solution.

    • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (e.g., in a Parr shaker at 4 atm) for 8-12 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • Once the reaction is complete, filter the mixture to remove the Pd/C catalyst.

    • Wash the filter cake with a small amount of methanol and combine the filtrates.

    • Evaporate the methanol under reduced pressure. A white solid should precipitate.

    • Add ethyl acetate to the concentrate, stir, and then filter to collect the white solid, which is 3-hydroxyazetidine hydrochloride.

    • Dry the product under vacuum.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a generalized procedure for determining the IC50 of a compound against a specific JAK isoform using a luminescence-based assay.[1][8][9][10][11]

  • Objective: To measure the dose-dependent inhibition of a recombinant JAK enzyme by a test compound.

  • Materials:

    • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.

    • Kinase-specific peptide substrate (e.g., IRS1-tide).

    • High-purity ATP.

    • Test compound dissolved in 100% DMSO.

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ADP-Glo™ Kinase Assay kit (Promega).

    • White, opaque 384-well assay plates.

    • Plate reader capable of measuring luminescence.

  • Procedure:

    • Compound Preparation: Create a serial dilution of the test compound in 100% DMSO.

    • Enzyme/Substrate Mix Preparation: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer.

    • Add 5 µL of the 2X enzyme/substrate mix to each well of the assay plate containing the pre-spotted compounds.

    • Incubate the plate for 10-15 minutes at room temperature.

    • Initiation of Kinase Reaction: Prepare a 2X ATP solution in Kinase Assay Buffer. Add 5 µL of the 2X ATP solution to all wells to start the reaction.

    • Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.

    • Termination and Signal Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Shake the plate and incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Shake the plate and incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

STAT3 DNA-Binding Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) assay to measure the inhibition of STAT3 binding to its DNA consensus sequence.[2][12][13]

  • Objective: To determine the concentration of an inhibitor required to reduce the binding of activated STAT3 protein to its specific DNA sequence by 50%.

  • Materials:

    • Purified, recombinant STAT3 protein (DNA-binding domain).

    • Fluorescently labeled double-stranded DNA probe with the STAT3 consensus sequence (e.g., Bodipy-labeled).

    • Test compound in DMSO.

    • FP Assay Buffer (e.g., 5% glycerol, 20 mM Tris pH 8.5, 1 mM EDTA, 0.01 mg/ml BSA).

    • Black, non-binding 96-well or 384-well microplates.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the test compound in FP Assay Buffer containing a constant concentration of DMSO.

    • In the microplate, add the diluted test compound or vehicle control.

    • Add the STAT3 protein to a final concentration that gives an optimal signal window (e.g., 480 nM).

    • Incubate for 1 hour at room temperature to allow the compound to bind to STAT3.

    • Add the fluorescently labeled DNA probe to a final concentration that is below the Kd of the protein-DNA interaction (e.g., 20 nM).

    • Incubate the plate, with gentle agitation for the first hour, at room temperature, followed by further incubation at 4°C to reach equilibrium (can be several hours).

    • Measure fluorescence polarization on a compatible plate reader.

    • Data Analysis: The percentage inhibition of DNA binding is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

Mandatory Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key biological pathway for 3-hydroxyazetidine-containing JAK inhibitors and the general workflows for the experimental protocols described above.

JAK-STAT Signaling Pathway and Point of Inhibition

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation & Binding Baricitinib Baricitinib (3-Hydroxyazetidine containing) Baricitinib->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiation

Caption: The JAK-STAT signaling pathway is inhibited by Baricitinib.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow start Start compound_prep Prepare Serial Dilution of Test Compound start->compound_prep add_enzyme Add Enzyme/Substrate Mix to Compound Plate compound_prep->add_enzyme enzyme_prep Prepare 2X Enzyme/ Substrate Mix enzyme_prep->add_enzyme incubate1 Incubate (10-15 min) add_enzyme->incubate1 add_atp Add ATP to Initiate Reaction incubate1->add_atp atp_prep Prepare 2X ATP Solution atp_prep->add_atp incubate2 Incubate (60 min) add_atp->incubate2 add_adpglo Add ADP-Glo™ Reagent (Terminate Reaction) incubate2->add_adpglo incubate3 Incubate (40 min) add_adpglo->incubate3 add_detection Add Kinase Detection Reagent incubate3->add_detection incubate4 Incubate (30-60 min) add_detection->incubate4 read_luminescence Measure Luminescence incubate4->read_luminescence analyze_data Analyze Data (Calculate IC50) read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Logical Relationship: Synthesis of 3-Hydroxyazetidine HCl

Synthesis_Logic cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Products Benzylamine Benzylamine Ring_Opening Ring Opening & Intermediate Formation Benzylamine->Ring_Opening Epichlorohydrin Epichlorohydrin Epichlorohydrin->Ring_Opening Cyclization Cyclization (Base-mediated) Ring_Opening->Cyclization Intermediate 1-Benzyl-3-hydroxyazetidine Cyclization->Intermediate Deprotection Debenzylation (Hydrogenation) Final_Product 3-Hydroxyazetidine Hydrochloride Deprotection->Final_Product Intermediate->Deprotection

Caption: Logical flow of the synthesis of 3-hydroxyazetidine hydrochloride.

References

An In-depth Technical Guide to the Solubility Characteristics of 3-Hydroxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility characteristics of 3-hydroxyazetidine hydrochloride, a vital building block in pharmaceutical research and development.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering insights into its solubility profile, factors influencing it, and standardized methodologies for its determination.

Introduction

3-Hydroxyazetidine hydrochloride (CAS No: 18621-18-6) is a heterocyclic organic compound widely utilized as a key intermediate in the synthesis of bioactive molecules and polypeptides.[1][3] Its unique four-membered ring structure makes it a valuable component in medicinal chemistry for creating complex molecular architectures, particularly for novel drugs targeting various disorders.[1][2] Understanding the solubility of this compound is critical for its application in synthetic reactions, formulation development, and drug delivery systems.[1] This guide summarizes the available solubility data and provides a general experimental framework for its quantitative assessment.

Solubility Profile

Based on available literature and supplier specifications, 3-hydroxyazetidine hydrochloride is a white to off-white crystalline powder that is hygroscopic in nature.[4][5] While specific quantitative solubility values (e.g., in g/100 mL) are not extensively reported in publicly available literature, its qualitative solubility has been consistently described.

The compound exhibits good solubility in polar protic solvents. This is attributed to the presence of the hydroxyl group and the hydrochloride salt form, which readily interact with polar solvent molecules through hydrogen bonding and ion-dipole interactions.

The qualitative solubility of 3-hydroxyazetidine hydrochloride in various common laboratory solvents is summarized in the table below.

SolventSolubilityReference
WaterSoluble[3][4][5][6][7]
Dimethyl Sulfoxide (DMSO)Soluble[3][4][5][6]
MethanolSoluble[3][4][5][6]

Note: The term "soluble" indicates that the compound dissolves to a practical extent for many laboratory applications, but does not provide a quantitative limit.

Experimental Protocol for Equilibrium Solubility Determination

While a specific, published protocol for determining the solubility of 3-hydroxyazetidine hydrochloride was not identified, a standard and robust methodology for measuring the equilibrium solubility of a solid active pharmaceutical ingredient (API) is detailed below. This protocol is based on general guidelines for biopharmaceutics classification.[8]

The equilibrium solubility is determined by adding an excess amount of the solid compound to a solvent of interest, allowing the system to reach equilibrium at a constant temperature, and then measuring the concentration of the dissolved compound in the supernatant.

  • 3-Hydroxyazetidine hydrochloride (high purity)

  • Selected solvents (e.g., water, pH-adjusted buffers, ethanol)

  • Analytical balance

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other validated analytical method for quantification)

  • Preparation : Prepare a series of vials for each solvent system to be tested. A minimum of three replicates per solvent is recommended.[8]

  • Addition of Compound : Add an excess amount of 3-hydroxyazetidine hydrochloride to each vial. "Excess" ensures that a solid phase remains after equilibrium is reached, confirming saturation.

  • Solvent Addition : Accurately add a known volume of the pre-equilibrated solvent to each vial.

  • Equilibration : Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) sufficient to reach equilibrium. Preliminary studies may be needed to determine the time required to reach a plateau in concentration.

  • Phase Separation : After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. Centrifuge the vials to pellet the remaining solid.

  • Sample Collection and Filtration : Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any suspended solid particles.

  • Dilution : Accurately dilute the filtered supernatant with the appropriate mobile phase or solvent to a concentration that falls within the calibrated range of the analytical method.

  • Quantification : Analyze the diluted samples using a validated HPLC method (or alternative technique) to determine the concentration of 3-hydroxyazetidine hydrochloride.

  • Calculation : Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in section 3.0.

G prep 1. Preparation (Vials + Solvents) add_compound 2. Addition of Excess Compound prep->add_compound equilibrate 3. Equilibration (Shaking at Constant Temp) add_compound->equilibrate separate 4. Phase Separation (Centrifugation) equilibrate->separate sample 5. Sample Collection & Filtration separate->sample analyze 6. Analysis (e.g., HPLC) sample->analyze calculate 7. Calculation of Solubility analyze->calculate result Result (mg/mL or mol/L) calculate->result

Caption: General workflow for determining the equilibrium solubility of a solid compound.

Factors Influencing Solubility

The solubility of 3-hydroxyazetidine hydrochloride can be influenced by several factors:

  • Temperature : For most solids dissolving in liquids, solubility increases with temperature. However, this relationship must be determined empirically.

  • pH : As a hydrochloride salt of a secondary amine (pKa of the conjugate acid is ~11.29 for azetidine), the solubility of 3-hydroxyazetidine hydrochloride in aqueous media is expected to be pH-dependent.[9] At lower pH values, the amine remains protonated, favoring solubility. At higher pH values (approaching and exceeding the pKa), the free base form will be more prevalent, which may exhibit lower aqueous solubility.

  • Solvent Polarity : As demonstrated by its qualitative solubility, polar solvents are effective at dissolving this compound due to its ionic and polar nature. Solubility would be expected to be significantly lower in nonpolar solvents.

  • Presence of Other Solutes : The presence of other salts or organic molecules in the solution can affect solubility through common ion effects or changes in solvent properties.

Conclusion

3-Hydroxyazetidine hydrochloride is a polar compound readily soluble in water, DMSO, and methanol. While quantitative data is sparse in the literature, its solubility can be precisely determined using standard equilibrium solubility protocols. The experimental workflow and influencing factors discussed in this guide provide a robust framework for researchers to assess its solubility for applications in drug discovery, process chemistry, and formulation science. A thorough understanding of these characteristics is essential for leveraging this versatile building block to its full potential.

References

Methodological & Application

Application Notes and Protocols for Fmoc-3-hydroxyazetidine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-hydroxyazetidine-1-carboxylate is a non-proteinogenic amino acid that offers unique structural features for peptide design and drug development. Its incorporation into peptide sequences can impart valuable properties, including enhanced stability, conformational constraint, and improved cyclization efficiency. The presence of the hydroxyl group provides a site for further functionalization, expanding the chemical space for peptide modifications. These application notes provide detailed protocols and supporting data for the effective use of Fmoc-3-hydroxyazetidine in solid-phase peptide synthesis (SPPS).

Key Applications and Benefits

The incorporation of a 3-hydroxyazetidine moiety into peptides can offer several advantages:

  • Improved Proteolytic Stability: The constrained four-membered ring of azetidine can sterically hinder the approach of proteases, leading to peptides with increased resistance to enzymatic degradation. Studies have shown that the introduction of a 3-aminoazetidine (3-AAz) subunit into a cyclohexapeptide improves its stability towards proteases compared to the unmodified macrocycle.[1][2]

  • Enhanced Cyclization Efficiency: The azetidine ring can act as a turn-inducing element, pre-organizing the linear peptide precursor into a conformation favorable for macrocyclization. This can lead to significantly improved yields for the synthesis of small to medium-sized cyclic peptides.[1][2]

  • Conformational Control: The rigid azetidine ring can influence the local peptide backbone conformation. X-ray diffraction analysis of a cyclic tetrapeptide containing an azetidine ring indicated that it encourages a less stable, all-trans conformation.[1][2] This ability to modulate peptide conformation is crucial for optimizing binding affinity and biological activity.

  • Site for Further Functionalization: The hydroxyl group at the 3-position of the azetidine ring serves as a handle for post-synthetic modifications, such as pegylation, glycosylation, or the attachment of fluorescent labels or drug conjugates.

Experimental Protocols

The following protocols are based on standard Fmoc-SPPS chemistry and can be adapted for both manual and automated synthesis.

Resin Loading

The first amino acid is loaded onto the appropriate resin (e.g., Wang resin for C-terminal carboxylic acids, Rink Amide resin for C-terminal amides).

Protocol for Loading Fmoc-3-hydroxyazetidine onto Wang Resin:

  • Swell Wang resin (1 eq) in dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • In a separate vial, dissolve Fmoc-3-hydroxyazetidine-1-carboxylate (3 eq) and 1-hydroxybenzotriazole (HOBt) (3 eq) in a minimal amount of N,N-dimethylformamide (DMF).

  • Add N,N'-diisopropylcarbodiimide (DIC) (3 eq) to the amino acid solution and pre-activate for 5-10 minutes at room temperature.

  • Add the activated amino acid solution to the swollen resin.

  • Add N,N-diisopropylethylamine (DIPEA) (3 eq) to the reaction vessel.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x).

  • Dry the resin under vacuum.

  • Determine the loading capacity using a standard UV-Vis spectrophotometric method by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection.

Fmoc Deprotection

The temporary Fmoc protecting group is removed from the N-terminus of the growing peptide chain.

Protocol for Fmoc Deprotection:

  • Swell the peptide-resin in DMF for 20-30 minutes.

  • Drain the DMF.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the piperidine solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene adduct.

Coupling of Subsequent Amino Acids

The next Fmoc-protected amino acid is coupled to the deprotected N-terminus of the peptide-resin.

Protocol for Coupling to a Resin-Bound Peptide:

  • Swell the deprotected peptide-resin in DMF.

  • In a separate vial, dissolve the Fmoc-amino acid (3 eq) and a suitable coupling reagent (e.g., HBTU, HATU, or HCTU) (2.9 eq) in DMF.

  • Add DIPEA (6 eq) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or the Chloranil test (for secondary amines). A negative result indicates complete coupling.

  • If the coupling is incomplete, a second coupling can be performed with fresh reagents.

  • Wash the resin with DMF (3-5 times).

Cleavage and Deprotection

The completed peptide is cleaved from the solid support, and the permanent side-chain protecting groups are removed.

Protocol for Cleavage from Resin:

  • Wash the final peptide-resin with DCM (3x) and dry under vacuum.

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the dried resin in a fume hood.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

While specific quantitative data for the coupling efficiency of Fmoc-3-hydroxyazetidine is not extensively published, the use of standard high-efficiency coupling reagents is expected to yield good results. The following table provides a general comparison of common coupling reagents used in Fmoc-SPPS.

Coupling ReagentClassTypical Reaction TimeRelative CostNotes
HBTU/DIPEA Aminium Salt30-60 minMediumReliable and widely used for standard couplings.
HATU/DIPEA Aminium Salt20-45 minHighHighly efficient, especially for hindered amino acids.
HCTU/DIPEA Aminium Salt20-45 minHighSimilar to HATU in efficiency.
DIC/HOBt Carbodiimide1-4 hoursLowCost-effective, but slower reaction times.
DIC/OxymaPure® Carbodiimide1-2 hoursLow-MediumSafer alternative to HOBt with comparable or better performance.
COMU/DIPEA Uronium Salt20-45 minHighHigh efficiency and good solubility.

Note: Coupling times and efficiency are sequence-dependent and should be optimized for each specific peptide. Monitoring the reaction is crucial for ensuring complete incorporation.

Visualizations

Experimental Workflow

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Synthesis_Cycle Iterative Synthesis Cycle cluster_Final_Steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage After final coupling Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, etc.) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Benefits of Incorporating 3-Hydroxyazetidine

Benefits_Diagram cluster_benefits Enhanced Peptide Properties A Fmoc-3-hydroxyazetidine B Increased Proteolytic Stability A->B C Improved Cyclization Efficiency A->C D Conformational Constraint A->D E Site for Further Functionalization A->E

Caption: Key benefits of incorporating 3-hydroxyazetidine into peptides.

Logical Relationship for Coupling

Coupling_Logic Start Deprotected Peptide-Resin Coupling Coupling to Resin Start->Coupling Reagents Fmoc-3-hydroxyazetidine-OH + Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) Activation Activation Reagents->Activation Activation->Coupling Monitoring Monitoring (Kaiser Test) Coupling->Monitoring Result Result Monitoring->Result Wash Wash (DMF) Result->Wash Complete Recouple Recouple Result->Recouple Incomplete Next_Cycle Proceed to Next Cycle Wash->Next_Cycle Recouple->Coupling

Caption: Decision workflow for the coupling of Fmoc-3-hydroxyazetidine.

References

Application Notes: Efficient Coupling of Fmoc-3-hydroxyazetidine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azetidine-containing peptides are of significant interest to medicinal chemists and drug development professionals due to their ability to introduce unique conformational constraints into peptide backbones. The incorporation of Fmoc-3-hydroxyazetidine, a non-proteinogenic amino acid, can enhance metabolic stability, modulate bioactivity, and improve pharmacokinetic profiles. However, its successful integration into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges.

The primary challenge lies in the management of the C3-hydroxyl group. During the activation of the carboxyl group for amide bond formation, the unprotected hydroxyl group can undergo side reactions, principally O-acylation, leading to the formation of undesired ester byproducts and truncated sequences. Therefore, an orthogonal protection strategy is essential for efficient and high-fidelity synthesis.

These application notes provide detailed protocols and recommendations for the coupling of Fmoc-3-hydroxyazetidine, focusing on the use of a side-chain protected derivative, Fmoc-3-(O-tert-butyl)-azetidine-carboxylic acid (Fmoc-Azt(tBu)-OH) . The tert-butyl (tBu) ether provides robust protection for the hydroxyl group under the basic conditions of Fmoc deprotection and coupling, yet it is readily cleaved under standard acidic conditions during the final peptide cleavage from the resin.[1][2][3]

Recommended Reagents and Coupling Conditions

The four-membered ring of the azetidine structure, combined with the Fmoc protecting group, can present steric challenges, potentially leading to slower coupling kinetics. Therefore, the use of potent activating reagents is highly recommended to ensure high coupling efficiency.[4]

Coupling Reagents: Uronium/aminium and phosphonium salt-based coupling reagents are preferred due to their high reactivity and ability to minimize racemization.[5] Reagents that form highly reactive OAt esters, such as HATU, are particularly effective for sterically hindered amino acids.[6]

Bases: A non-nucleophilic tertiary amine is required for the activation step. N,N-Diisopropylethylamine (DIPEA) is commonly used, but for amino acids prone to racemization, a weaker base like sym-collidine may be considered.[4][5]

Table 1: Recommended Coupling Reagents for Fmoc-Azt(tBu)-OH
ReagentFull NameClassKey Advantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUronium/AminiumHighly effective for sterically hindered couplings; rapid reaction rates; low racemization.[6]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUronium/AminiumEfficient and widely used; good for standard couplings.[6]
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUronium/AminiumMore reactive than HBTU, offering faster coupling times.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphoniumExcellent for reducing racemization; avoids guanidinylation side reactions.[4]
DIC/Oxyma N,N'-Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetateCarbodiimide/AdditiveCost-effective; Oxyma Pure is a superior alternative to HOBt, enhancing reaction rates and suppressing racemization.[5]

Experimental Protocols

The following protocols are designed for manual SPPS on a 0.1 mmol scale. Adjustments may be necessary based on the specific resin, peptide sequence, and synthesis scale.

Protocol 1: Standard Coupling Cycle for Fmoc-Azt(tBu)-OH

This protocol outlines a single cycle for the incorporation of Fmoc-Azt(tBu)-OH onto a solid support resin bearing a free N-terminal amine.

Materials:

  • Peptide-resin with a free amine (0.1 mmol)

  • Fmoc-Azt(tBu)-OH

  • Coupling Reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Reaction vessel for SPPS

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes at room temperature. Drain the solvent.

  • Fmoc Deprotection: a. Add 20% (v/v) piperidine in DMF to the resin. b. Agitate gently for 5 minutes. Drain. c. Add a fresh solution of 20% piperidine in DMF. d. Agitate for an additional 10-15 minutes.[4] e. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. f. Perform a Kaiser test to confirm the presence of a free primary amine.

  • Amino Acid Activation (Pre-activation): a. In a separate vessel, dissolve Fmoc-Azt(tBu)-OH (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF. b. Add DIPEA (8 eq., 0.8 mmol) to the solution. c. Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction: a. Add the activated amino acid solution from step 3 to the deprotected peptide-resin. b. Agitate the mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended to 4 hours or performed at a slightly elevated temperature (e.g., 35-40°C). c. After the reaction, drain the coupling solution.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring and Capping (Optional but Recommended): a. Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. b. If the test is positive (blue/purple beads), a second coupling ("double coupling") is recommended. Repeat steps 3-5. c. If coupling remains incomplete, cap any unreacted amines using an acetic anhydride/DIPEA solution in DMF to prevent the formation of deletion sequences in subsequent cycles.

Table 2: Quantitative Parameters for Standard Coupling
ParameterMolar Equivalence (relative to resin loading)Typical Concentration / VolumeTypical Time
Fmoc-Azt(tBu)-OH3 - 5 eq.0.3 - 0.5 M in DMFN/A
Coupling Reagent (HATU)2.9 - 4.9 eq.0.3 - 0.5 M in DMFN/A
Base (DIPEA)6 - 10 eq.0.6 - 1.0 M in DMFN/A
Pre-activation TimeN/AN/A2 - 5 min
Coupling Reaction TimeN/AN/A1 - 4 hours
Fmoc DeprotectionN/A20% Piperidine in DMF5 min + 15 min
Protocol 2: Final Cleavage and Side-Chain Deprotection

This protocol is used after the full peptide sequence is assembled to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups, including the tBu group from the azetidine residue.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail: Reagent R (95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Concentrate the TFA solution under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution dropwise to a flask of cold diethyl ether.

  • Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet again with cold ether.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.

Visualized Workflows

The following diagrams illustrate the key processes involved in the coupling of Fmoc-Azt(tBu)-OH.

spsp_workflow cluster_main start Start: Peptide-Resin-(AA)n-NH2 deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: Fmoc-Azt(tBu)-OH + HATU/DIPEA wash1->coupling wash2 DMF Wash coupling->wash2 kaiser Kaiser Test wash2->kaiser next_cycle Proceed to Next Cycle kaiser->next_cycle Negative kaiser->dummy Positive dummy->coupling Recouple

Caption: Standard Fmoc-SPPS cycle for incorporation of Fmoc-Azt(tBu)-OH.

troubleshooting_workflow start Incomplete Coupling (Positive Kaiser Test) recouple Perform Double Coupling (Repeat activation and coupling step) start->recouple check_again Perform Kaiser Test Again recouple->check_again cap Cap Unreacted Amines (Acetic Anhydride/DIPEA) check_again->cap Positive proceed Proceed to Next Cycle check_again->proceed Negative increase_time Option A: Increase Coupling Time/Temp increase_time->recouple change_reagent Option B: Use Stronger Activator (e.g., switch HBTU to HATU) change_reagent->recouple

Caption: Troubleshooting decision tree for incomplete coupling reactions.

References

Application Notes and Protocols for Standard Fmoc Deprotection in Azetidine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as azetidine-2-carboxylic acid, into peptide scaffolds is a burgeoning area of interest in medicinal chemistry. The constrained four-membered ring of azetidine can induce unique conformational constraints on the peptide backbone, potentially leading to enhanced proteolytic stability, increased receptor affinity, and improved pharmacokinetic profiles. The standard method for solid-phase peptide synthesis (SPPS) relies on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine. This document provides a detailed protocol for the Fmoc deprotection of peptides containing azetidine residues, along with considerations for potential side reactions and analytical monitoring. While the azetidine ring has been shown to be stable to the strong acidic conditions of final cleavage, its stability under repeated basic conditions required for Fmoc removal warrants careful consideration and monitoring.

Data Presentation

The efficiency of Fmoc deprotection can be influenced by the choice of base, its concentration, and the reaction time. Below is a summary of common Fmoc deprotection conditions. It is important to note that specific quantitative data for the deprotection of azetidine-containing peptides is not extensively reported in the literature, and optimization for each specific sequence is highly recommended.

Deprotection ReagentConcentration (% v/v in DMF)Typical Deprotection Time (minutes)Key Considerations
Piperidine20%2 x (1-10)The most common and well-established reagent. Potential for base-mediated side reactions.
Piperidine5-10%2 x (10-20)Milder conditions that may reduce side reactions, but potentially slower deprotection.
4-Methylpiperidine20%2 x (1-10)Similar efficacy to piperidine, but not a controlled substance in some regions.
Piperazine5-10% in NMP/EtOH2 x (10-15)Can minimize certain side reactions; may require solvent mixtures due to solubility.
DBU/Piperidine2% DBU, 2-5% Piperidine2 x (5-10)Faster deprotection, but DBU is a strong, non-nucleophilic base that can increase the risk of side reactions if not carefully controlled.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of Azetidine-Containing Peptides

This protocol describes a standard manual procedure for the removal of the Fmoc protecting group from a resin-bound peptide containing an azetidine residue.

Materials:

  • Fmoc-protected peptide-resin containing an azetidine moiety

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Deprotection solution: 20% (v/v) piperidine in DMF (prepare fresh daily)

  • Dichloromethane (DCM), peptide synthesis grade

  • Isopropyl alcohol (IPA), ACS grade

  • Reaction vessel for manual solid-phase peptide synthesis

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Initial Wash: Drain the DMF and wash the resin three times with fresh DMF.

  • First Deprotection: Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged. Agitate the mixture for 1-3 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for 7-10 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring (Optional but Recommended):

    • Kaiser Test: Take a small sample of resin beads after the final wash. A positive test (blue beads) indicates the presence of a free primary amine and successful Fmoc deprotection.

    • UV-Vis Spectroscopy: Collect the filtrate from the deprotection steps and measure the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm to quantify the extent of Fmoc removal.

  • The resin is now ready for the next coupling step.

Protocol 2: Analysis of Deprotection Efficiency and Peptide Integrity by HPLC and Mass Spectrometry

Due to the strained nature of the azetidine ring, it is crucial to monitor the integrity of the peptide after each deprotection cycle, especially during the initial synthesis of a novel azetidine-containing peptide.

Materials:

  • Small sample of dried peptide-resin after deprotection

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Sample Collection: After a deprotection step and subsequent washing, take a small aliquot of the peptide-resin (approx. 5-10 mg) and dry it under vacuum.

  • Cleavage: Treat the dried resin with a cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the solid support and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Sample Preparation for Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC Analysis: Analyze the crude peptide by reverse-phase HPLC. Monitor the chromatogram for the presence of the desired peptide peak and any potential side products or deletion sequences. Incomplete deprotection would result in a peak corresponding to the Fmoc-protected peptide.

  • Mass Spectrometry Analysis: Analyze the collected HPLC fractions or perform LC-MS analysis to confirm the molecular weight of the desired peptide and to identify any unexpected masses that might indicate degradation of the azetidine ring or other side reactions.

Mandatory Visualization

Fmoc_Deprotection_Workflow Workflow for Fmoc Deprotection of Azetidine-Containing Peptides start Start: Fmoc-Peptide-Resin (with Azetidine) swell 1. Swell Resin (DMF, 30-60 min) start->swell wash1 2. Wash (3x DMF) swell->wash1 deprotect1 3. First Deprotection (20% Piperidine/DMF, 1-3 min) wash1->deprotect1 drain1 4. Drain deprotect1->drain1 deprotect2 5. Second Deprotection (20% Piperidine/DMF, 7-10 min) drain1->deprotect2 wash2 6. Wash (5-7x DMF) deprotect2->wash2 monitor 7. Monitor Deprotection (Kaiser Test / UV-Vis) wash2->monitor analysis Quality Control: Analyze Peptide Integrity (HPLC/MS) wash2->analysis periodically coupling 8. Proceed to Next Coupling Step monitor->coupling

Caption: Standard Fmoc deprotection workflow for azetidine-containing peptides.

Application of Azetidine Building Blocks in Novel Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry as a privileged structural motif.[1] Its inherent conformational rigidity, which lies between that of the highly strained aziridine and the more flexible pyrrolidine, allows for precise control over the spatial orientation of substituents. This characteristic can lead to enhanced binding affinity for biological targets by minimizing the entropic penalty upon binding.[1][2] Furthermore, the incorporation of the azetidine ring can improve physicochemical properties such as metabolic stability and solubility.[3] Once considered synthetically challenging, recent advancements in chemical synthesis have made a diverse array of functionalized azetidines more accessible, paving the way for their integration into modern drug discovery programs.[4][5] Consequently, azetidine-containing molecules have demonstrated broad therapeutic potential, with applications in oncology, inflammation, infectious diseases, and neuroscience.[6][7]

This document provides detailed application notes and protocols for the utilization of azetidine building blocks in the discovery of novel therapeutics, with a focus on inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), Janus Kinase 3 (JAK3), and Fatty Acid Amide Hydrolase (FAAH).

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the in vitro potencies of various azetidine-containing compounds against their respective targets. This data provides a comparative overview and highlights the structure-activity relationships (SAR) that can guide lead optimization efforts.

Table 1: Inhibitory Activity of Azetidine-Based STAT3 Inhibitors [5][8]

Compound IDModificationsSTAT3 DNA-Binding IC50 (µM)Selectivity
H182 Azetidine derivative0.38 - 0.98Selective for STAT3 over STAT1 and STAT5 (IC50 > 15.8 µM)
H172 Azetidine derivative0.98 ± 0.05Not specified
H120 Azetidine derivative1.75 ± 0.19Not specified
H105 Azetidine derivative2.07 ± 0.12Not specified

Table 2: Inhibitory Activity of Azetidine-Containing JAK Inhibitors [9]

CompoundTarget Kinase(s)IC50 (nM)Notes
Ritlecitinib JAK333.1Irreversible inhibitor, selective over JAK1, JAK2, and TYK2 (>10,000 nM)
Compound 2 JAK33Potent and selective
Compound 3 JAK30.154Potent and selective

Table 3: Inhibitory Activity of Azetidine-Containing FAAH Inhibitors [10]

Compound IDTargetIC50 (nM)Notes
VER-24052 (racemic) rat FAAH188Tetrasubstituted urea
VER-24052 (active enantiomer) rat FAAH787-fold less potent against human FAAH

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key azetidine building block and for the biological evaluation of azetidine-containing compounds.

Protocol 1: Synthesis of tert-Butyl 3-Aminoazetidine-1-carboxylate

This protocol describes a two-step synthesis of tert-butyl 3-aminoazetidine-1-carboxylate, a versatile building block, starting from the commercially available 1-Boc-3-azetidinone.

Step 1: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate [4]

  • To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in anhydrous tetrahydrofuran (THF, 300 mL) under a hydrogen atmosphere, slowly add a 1 M solution of potassium tert-butoxide in THF (128.5 mL, 128.5 mmol) at -5 °C.

  • Stir the mixture at -5 °C for 3 hours.

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol) in anhydrous THF (67 mL) to the reaction mixture and continue stirring for an additional 2 hours at -5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Step 2: Reduction to tert-Butyl 3-Aminoazetidine-1-carboxylate

  • Dissolve the tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate obtained in Step 1 in a suitable solvent such as methanol or ethanol.

  • Add a catalyst, for example, Raney nickel or palladium on carbon (Pd/C).

  • Hydrogenate the mixture in a high-pressure reactor under a hydrogen atmosphere.

  • Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield tert-butyl 3-aminoazetidine-1-carboxylate.

Protocol 2: In Vitro STAT3 DNA-Binding Inhibition Assay (EMSA)[2][11]

This assay determines the ability of a compound to inhibit the binding of the STAT3 transcription factor to its consensus DNA sequence.

  • Nuclear Extract Preparation: Prepare nuclear extracts from a cell line with constitutively active STAT3 (e.g., MDA-MB-468 breast cancer cells).

  • Compound Incubation: Pre-incubate the nuclear extracts with increasing concentrations of the azetidine-containing test compound for 30 minutes at room temperature.

  • Binding Reaction: Add a radiolabeled high-affinity sis-inducible element (hSIE) DNA probe to the mixture and incubate to allow for STAT3-DNA binding.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Visualization and Quantification: Visualize the bands by autoradiography. Quantify the intensity of the shifted band corresponding to the STAT3-DNA complex to determine the extent of inhibition.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in STAT3-DNA binding.

Protocol 3: In Vitro JAK3 Kinase Inhibition Assay[12]

This protocol describes a method to measure the direct inhibition of JAK3 kinase activity.

  • Reagent Preparation:

    • Prepare serial dilutions of the azetidine-containing test compounds in dimethyl sulfoxide (DMSO).

    • Prepare a reaction buffer containing ATP and a suitable peptide substrate for JAK3.

    • Dilute the recombinant human JAK3 enzyme in an appropriate kinase buffer.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the test compound, the JAK3 enzyme, and initiate the reaction by adding the ATP/substrate mixture.

    • Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of product formed. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production, or by detecting the phosphorylation of the substrate using a specific antibody.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: In Vitro FAAH Inhibition Assay[11]

This fluorometric assay measures the inhibition of FAAH enzymatic activity.

  • Reagent Preparation:

    • Prepare cell lysates from a cell line expressing FAAH.

    • Prepare serial dilutions of the azetidine-containing test compounds in DMSO.

    • Prepare a solution of a fluorogenic FAAH substrate, such as Arachidonyl 7-amino, 4-methylcoumarin amide (AAMCA).

  • Enzymatic Reaction:

    • In a 96-well plate, pre-incubate the cell lysate with the test compounds for a defined period.

    • Initiate the reaction by adding the AAMCA substrate.

    • Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement:

    • Measure the increase in fluorescence intensity over time using a fluorescence plate reader. The cleavage of AAMCA by FAAH releases the fluorescent product 7-amino-4-methylcoumarin (AMC).

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

Protocol 5: Murine Pharmacokinetic Study[3][12]

This protocol outlines a general procedure for evaluating the pharmacokinetic properties of an azetidine-containing compound in mice.

  • Animal Handling and Dosing:

    • Use a cohort of mice (e.g., male C57BL/6), and acclimate them to the housing conditions.

    • Formulate the test compound in a suitable vehicle for the intended route of administration (e.g., oral gavage or intravenous injection).

    • Administer a single dose of the compound to each mouse.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method (e.g., tail vein or retro-orbital bleeding).

    • Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of the compound in plasma.

    • Analyze the plasma samples to determine the concentration of the compound at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

Visualizations

Signaling Pathway: The JAK-STAT Pathway

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade involved in immunity, cell proliferation, and apoptosis. Many cytokines and growth factors utilize this pathway.

JAK_STAT_Pathway cluster_cell Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Recruitment pJAK pJAK JAK->pJAK Activation pJAK->Receptor Phosphorylation STAT STAT pJAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Gene Regulation Azetidine_Inhibitor Azetidine-based JAK/STAT Inhibitor Azetidine_Inhibitor->pJAK Inhibition Azetidine_Inhibitor->STAT_dimer Inhibition

Caption: The JAK-STAT signaling pathway and points of inhibition by azetidine-based drugs.

Experimental Workflow: Drug Discovery Cascade for Azetidine-Based Inhibitors

The following diagram illustrates a typical workflow for the discovery and preclinical development of novel drugs incorporating azetidine building blocks.

Drug_Discovery_Workflow start Start building_block Azetidine Building Block Synthesis start->building_block library_synthesis Library Synthesis & Compound Characterization building_block->library_synthesis hts High-Throughput Screening (HTS) library_synthesis->hts hit_id Hit Identification hts->hit_id hit_to_lead Hit-to-Lead Optimization (SAR) hit_id->hit_to_lead hit_to_lead->library_synthesis Iterative Design lead_opt Lead Optimization (ADME/Tox) hit_to_lead->lead_opt lead_opt->library_synthesis Iterative Design in_vivo In Vivo Efficacy & Pharmacokinetics lead_opt->in_vivo candidate Preclinical Candidate Selection in_vivo->candidate end End candidate->end

Caption: A generalized workflow for azetidine-based drug discovery.

References

Application Notes and Protocols: Synthesis and Antitumor Evaluation of Azetidine-Containing TZT-1027 Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TZT-1027 (Soblidotin) is a synthetic analogue of the potent antimitotic marine natural product dolastatin 10. It exerts its powerful antitumor effects by inhibiting tubulin polymerization, a critical process for cell division. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis (programmed cell death) in cancer cells.[1][2] The modification of the TZT-1027 structure is a key strategy for developing analogues with improved efficacy, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and protocols for the synthesis of novel TZT-1027 analogues where the C-terminal phenylethyl group is replaced with a conformationally restricted 3-aryl-azetidine moiety. It also outlines the experimental procedures for evaluating their in vitro and in vivo antitumor activities.

Data Presentation: In Vitro Antiproliferative Activity

A series of nine TZT-1027 analogues incorporating a 3-aryl-azetidine C-terminal tail were synthesized and evaluated for their antiproliferative activity against human lung carcinoma (A549) and human colorectal carcinoma (HCT116) cell lines. The half-maximal inhibitory concentrations (IC₅₀) were determined after a 72-hour incubation period using an MTT assay. The results are summarized in the table below.

Compound IDR Group (on phenyl ring of azetidine)IC₅₀ (nM) vs. A549IC₅₀ (nM) vs. HCT116
1a H2.22.1
1b 4-F14.18.9
1c 3-F3.82.8
1d 2-iPr27.915.3
1e 4-Cl10.37.1
1f 3-Cl4.63.2
1g 2-Cl11.26.8
1h 3-Cl, 4-F4.93.5
1i 3,4-diCl8.25.1

Experimental Protocols

Protocol 1: Synthesis of Azetidine-Containing TZT-1027 Analogues

This protocol is divided into two main stages: the synthesis of the key intermediate, tert-butyl 3-aryl-azetidine-1-carboxylate, and its subsequent coupling to the TZT-1027 peptide core followed by deprotection.

Stage 1: Synthesis of tert-Butyl 3-phenylazetidine-1-carboxylate (Representative Example)

This stage involves a multi-step synthesis to create the Boc-protected 3-phenylazetidine intermediate.

  • Step 1: Preparation of Sulfonylhydrazide:

    • Dissolve sulfonyl chloride (1.0 equiv) in tetrahydrofuran (THF) to a concentration of 0.2 M in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add hydrazine hydrate (2.5 equiv) dropwise to the cooled solution.

    • Stir the reaction mixture at 0 °C until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

    • Dilute the mixture with ethyl acetate (EtOAc) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the sulfonylhydrazide.

  • Step 2: Formation of Sulfonylhydrazone:

    • Dissolve the sulfonylhydrazide (1.0 equiv) in methanol (MeOH) to a concentration of 0.5 M.

    • Add the corresponding ketone (e.g., acetophenone for the 3-phenyl derivative) (1.0 equiv).

    • Stir the reaction mixture at room temperature until TLC analysis shows complete conversion.

  • Step 3: Azetidine Ring Formation and Boc Protection:

    • Follow established literature procedures for the cyclization of the sulfonylhydrazone to form the azetidine ring, which is then protected with a tert-butyloxycarbonyl (Boc) group.

    • The crude product is purified by flash column chromatography (typically 10%-30% EtOAc in hexane) to yield tert-butyl 3-phenylazetidine-1-carboxylate as a colorless oil.

Stage 2: Coupling and Deprotection to Yield Final Analogues (e.g., Compound 1a)

  • Step 1: Boc Deprotection of the Azetidine Intermediate:

    • Dissolve tert-butyl 3-phenylazetidine-1-carboxylate (1.0 equiv) in a 1:1 (v/v) mixture of dichloromethane (CH₂Cl₂) and trifluoroacetic acid (TFA) at 0 °C.

    • Stir the mixture for 1 hour at room temperature.

    • Concentrate the reaction mixture in vacuo.

    • Azeotrope the residue with CH₂Cl₂ three times to remove residual TFA, yielding the trifluoroacetate salt of 3-phenylazetidine.

  • Step 2: Peptide Coupling:

    • To a stirring solution of the TZT-1027 peptide precursor (Dov-Val-Dil-Dap) in dry CH₂Cl₂ at 0 °C, sequentially add HATU (1.5 equiv).

    • After 10 minutes, add a solution of the previously prepared 3-phenylazetidine trifluoroacetate salt in CH₂Cl₂ to the reaction mixture.

    • Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv) to neutralize the salt and facilitate coupling.

    • Allow the reaction to proceed for 12 hours at room temperature.

  • Step 3: Final Deprotection and Purification:

    • Dilute the reaction mixture with EtOAc.

    • Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer, filter, and concentrate under vacuum.

    • Purify the crude product by silica gel column chromatography (using a CH₂Cl₂/MeOH, 20/1 mobile phase) to afford the final TZT-1027 analogue.

Protocol 2: In Vitro Antiproliferative MTT Assay

This protocol details the procedure for determining the IC₅₀ values of the synthesized analogues against A549 and HCT116 cancer cell lines.

  • Cell Seeding:

    • Culture A549 and HCT116 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ humidified incubator.

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the TZT-1027 analogues in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve final concentrations ranging from picomolar to micromolar.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours at 37°C.

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: In Vivo Antitumor Efficacy in an A549 Xenograft Model

This protocol describes the evaluation of the antitumor activity of the most potent analogue, compound 1a , in a mouse xenograft model.

  • Animal Model and Cell Implantation:

    • Use female athymic BALB/c nude mice (6-8 weeks old).

    • Harvest A549 cells during their exponential growth phase.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers every 2-3 days.

    • Calculate the tumor volume using the formula: V = (L x W²)/2.

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Drug Administration:

    • Prepare the formulation of compound 1a for injection (solubilized in an appropriate vehicle, e.g., saline with a small percentage of a solubilizing agent).

    • Administer compound 1a via tail vein intravenous injection once a day for 22 consecutive days at doses of 1, 2, and 5 mg/kg.

    • Administer the vehicle solution to the control group following the same schedule.

  • Monitoring and Endpoint:

    • Monitor the body weight and general health of the mice throughout the study.

    • Continue to measure tumor volumes twice weekly.

    • At the end of the 22-day treatment period, euthanize the mice.

    • Excise the tumors and record their final weights.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Analyze the statistical significance of the differences in tumor volume and weight between the groups.

Visualizations

Signaling Pathway of TZT-1027 Analogues

TZT1027_Pathway TZT1027 TZT-1027 Analogue (Azetidine Moiety) Tubulin α/β-Tubulin Dimers TZT1027->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Disruption G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Bcl2_p Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2_p Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_p->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Cytochrome c release Apoptosis Apoptosis (DNA Fragmentation, Chromatin Condensation) Caspase3->Apoptosis Synthesis_Workflow ArylKetone Aryl Ketone Azetidine_Boc Boc-Protected 3-Aryl-Azetidine ArylKetone->Azetidine_Boc Multi-step synthesis Sulfonylhydrazide Sulfonylhydrazide Sulfonylhydrazide->Azetidine_Boc Azetidine_TFA Azetidine-TFA Salt Azetidine_Boc->Azetidine_TFA TFA Deprotection Coupled_Product Coupled Precursor Azetidine_TFA->Coupled_Product HATU/DIPEA Coupling Peptide TZT-1027 Peptide Core (Dov-Val-Dil-Dap) Peptide->Coupled_Product Final_Analogue Final TZT-1027 Analogue Coupled_Product->Final_Analogue Final Deprotection Xenograft_Workflow Cell_Culture A549 Cell Culture Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Control & Treatment Groups Tumor_Growth->Randomization Treatment Daily IV Administration (22 Days) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint: Excise Tumors, Weigh & Analyze Data Monitoring->Endpoint

References

Application Notes and Protocols for Late-Stage Functionalization of Macrocyclic Peptides via Azetidine Units

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the late-stage functionalization of macrocyclic peptides incorporating an azetidine unit. The inclusion of a 3-aminoazetidine (3-AAz) residue not only facilitates the efficient synthesis of small macrocyclic peptides by acting as a turn-inducing element but also serves as a versatile handle for subsequent chemical modifications.[1][2][3] This allows for the introduction of various functionalities, such as reporter tags (dyes, biotin) and other bioactive moieties, onto the peptide backbone post-cyclization.[1][2][3]

The methodologies described herein offer a robust platform for generating diverse libraries of macrocyclic peptides with tailored properties for applications in drug discovery, chemical biology, and diagnostics. The azetidine moiety provides a site for chemoselective functionalization that is orthogonal to the native amino acid side chains, preserving their potential for biological target interaction.[3]

Key Advantages of Azetidine-Mediated Functionalization:

  • Improved Macrocyclization Efficiency: The 3-AAz unit pre-organizes the linear peptide precursor into a turn-like conformation, leading to significantly higher yields in head-to-tail macrocyclization reactions, particularly for challenging small ring sizes (tetra-, penta-, and hexapeptides).[1][3]

  • Orthogonal Functionalization Handle: The azetidine nitrogen provides a nucleophilic center for chemical modification that is distinct from the side chains of natural amino acids, allowing for precise, late-stage diversification.[3]

  • Chemical Stability: The four-membered azetidine ring is stable to the strongly acidic conditions often required for the deprotection of amino acid side chains (e.g., using trifluoroacetic acid), ensuring the integrity of the macrocyclic scaffold.[1][2][3]

  • Enhanced Proteolytic Stability: Incorporation of the 3-AAz unit into the peptide backbone can confer increased resistance to enzymatic degradation compared to their homodetic counterparts.[1][2][3]

Data Presentation

Table 1: Comparison of Macrocyclization Efficiency

This table summarizes the improved cyclization yields observed when a 3-aminoazetidine (GAz, azetidine-modified glycine) unit is incorporated into the peptide backbone compared to the corresponding unmodified (homodetic) sequences. The cyclizations were performed using 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) as the activating agent.[3]

Macrocycle SizeAzetidine-Modified Peptide SequenceYield (%)[3]Homodetic Peptide SequenceYield (%)[3]Fold Improvement
Tetrapeptidecyclo(X-Y-Z-GAz)20-25cyclo(X-Y-Z-Gly)<5 or not isolated4-5 fold
Pentapeptidecyclo(A-B-C-D-GAz)40-50cyclo(A-B-C-D-Gly)15-25~2 fold
Hexapeptidecyclo(E-F-G-H-I-GAz)55-65cyclo(E-F-G-H-I-Gly)30-40~1.5-2 fold
Table 2: Yields for Late-Stage Functionalization of Azetidine-Containing Macrocycles

This table presents the yields for various late-stage functionalization reactions performed on the azetidine nitrogen of a model macrocyclic peptide. The yields are reported over two or three steps, including deprotection and functionalization.[3][4]

Functionalization ReactionReagent/MoleculeOverall Yield (%)[3][4]Notes
Deprotection & Substitution
Pyrimidination2-Chloropyrimidine65Two steps: Cbz deprotection followed by functionalization.
DansylationDansyl chloride70Three steps: Cbz deprotection, functionalization, and global deprotection.
BiotinylationBiotin-NHS ester60Three steps: Cbz deprotection, functionalization, and global deprotection.
Azide InstallationAzidoacetic acid NHS ester75Three steps: Cbz deprotection, functionalization, and global deprotection.
Click Chemistry
Coumarin ConjugationCoumarin-azide55Two steps: Cu-catalyzed azide-alkyne cycloaddition (CuAAC) followed by global deprotection.

Experimental Protocols

Protocol 1: Synthesis of Azetidine-Modified Linear Peptides

This protocol describes the synthesis of a linear peptide containing a 3-aminoazetidine building block using a combined solid-phase peptide synthesis (SPPS) and solution-phase approach.[1][3]

Materials:

  • Fmoc-protected amino acids

  • 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Pre-loaded resin (e.g., 2-Chlorotrityl chloride resin)

  • Azetidine-containing dipeptide building block (e.g., Fmoc-Gly-GAz(Boc)-OH)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Add the solution to the resin and shake for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence, incorporating the azetidine-containing dipeptide building block at the desired position.

  • Cleavage from Resin: After the final amino acid coupling, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Macrocyclization of Azetidine-Containing Peptides

This protocol details the head-to-tail macrocyclization of the linear peptide in solution.[1][3]

Materials:

  • Purified linear peptide with N- and C-terminal protecting groups removed.

  • 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), high purity

  • Dichloromethane (DCM), high purity

Procedure:

  • Dissolution: Dissolve the linear peptide in a large volume of DMF or a DMF/DCM mixture to achieve a low concentration (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular polymerization.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reagents: Add DIPEA (3-5 equivalents) followed by DEPBT (1.5-2 equivalents) to the peptide solution.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 24-48 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude macrocyclic peptide by RP-HPLC.

Protocol 3: Late-Stage Functionalization via Deprotection and Substitution

This protocol describes the functionalization of the azetidine nitrogen following the removal of a protecting group (e.g., Cbz).[3]

Materials:

  • Cbz-protected azetidine-containing macrocyclic peptide

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Methanol (MeOH) or other suitable solvent

  • Electrophilic reagent for functionalization (e.g., dansyl chloride, biotin-NHS ester)

  • Base (e.g., DIPEA)

  • DMF

Procedure:

  • Cbz Deprotection (Hydrogenation): Dissolve the Cbz-protected macrocycle in MeOH. Add a catalytic amount of Pd/C. Purge the reaction vessel with H₂ and stir the mixture under an H₂ atmosphere (balloon pressure) for 2-4 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with MeOH.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the deprotected macrocycle.

  • Functionalization: Dissolve the deprotected macrocycle in DMF. Add the electrophilic reagent (1.2-1.5 equivalents) and a base such as DIPEA (2-3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by LC-MS.

  • Purification: Purify the functionalized macrocyclic peptide by RP-HPLC.

Protocol 4: Late-Stage Functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between a macrocycle bearing a propargyl carbamate on the azetidine nitrogen and an azide-containing molecule.[3][5]

Materials:

  • Azetidine-macrocycle with a 2-propynyl carbamate (2-PC) moiety

  • Azide-functionalized molecule (e.g., coumarin-azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent system (e.g., t-butanol/water or DMF/water)

Procedure:

  • Preparation of Reagent Stocks:

    • Prepare a 100 mM solution of CuSO₄ in water.

    • Prepare a 300 mM solution of sodium ascorbate in water (freshly prepared).

    • Prepare a 100 mM solution of THPTA in water.

  • Reaction Setup: In a reaction vessel, dissolve the alkyne-modified macrocyclic peptide and the azide-functionalized molecule (1.1-1.5 equivalents) in the chosen solvent system.

  • Addition of Copper and Ligand: Add the THPTA solution (e.g., to a final concentration of 5 mM) followed by the CuSO₄ solution (e.g., to a final concentration of 1 mM).

  • Initiation of Reaction: Add the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 10 mM) to initiate the click reaction.

  • Incubation: Stir the reaction mixture at room temperature for 1-4 hours. Protect from light if using fluorescent dyes. Monitor the reaction by LC-MS.

  • Purification: Upon completion, purify the triazole-linked macrocyclic peptide conjugate by RP-HPLC.

Protocol 5: Proteolytic Stability Assay

This protocol describes a general method to assess the stability of azetidine-containing macrocyclic peptides against enzymatic degradation.[3][6][7][8]

Materials:

  • Purified macrocyclic peptide (azetidine-modified and homodetic control)

  • Protease (e.g., α-chymotrypsin, trypsin, or human serum)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., acetonitrile with 0.1% TFA)

  • LC-MS system for analysis

Procedure:

  • Peptide Solutions: Prepare stock solutions of the test peptides in a suitable solvent (e.g., DMSO) and then dilute to the final assay concentration (e.g., 750 µM) in the assay buffer.

  • Enzyme Solution: Prepare a stock solution of the protease (e.g., 50 µM α-chymotrypsin) in the assay buffer.

  • Incubation: Mix equal volumes of the peptide solution and the enzyme solution in a microcentrifuge tube. Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a larger volume of the quenching solution (e.g., 3 volumes of cold acetonitrile).

  • Sample Preparation: Centrifuge the quenched samples at high speed to precipitate the enzyme. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation profile and half-life.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Peptide Synthesis & Cyclization cluster_functionalization Late-Stage Functionalization cluster_deprotection Deprotection & Substitution cluster_click Click Chemistry cluster_analysis Analysis & Characterization SPPS Solid-Phase Peptide Synthesis (Incorporate Azetidine Building Block) Cleavage Cleavage from Resin SPPS->Cleavage Purify_Linear RP-HPLC Purification (Linear Peptide) Cleavage->Purify_Linear Cyclization Solution-Phase Macrocyclization Purify_Linear->Cyclization Purify_Cyclic RP-HPLC Purification (Macrocyclic Peptide) Cyclization->Purify_Cyclic Deprotection Azetidine N-Deprotection (e.g., Hydrogenation) Purify_Cyclic->Deprotection Click Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Purify_Cyclic->Click Substitution N-Functionalization (e.g., Acylation, Alkylation) Deprotection->Substitution Purify_Func1 RP-HPLC Purification Substitution->Purify_Func1 Analysis Characterization (LC-MS, NMR) Purify_Func1->Analysis Purify_Func2 RP-HPLC Purification Click->Purify_Func2 Purify_Func2->Analysis Stability Proteolytic Stability Assay Analysis->Stability Functionalization_Strategies cluster_strategy1 Strategy 1: Deprotection & Substitution cluster_strategy2 Strategy 2: Click Chemistry start Azetidine-Containing Macrocyclic Peptide deprotect 1. Deprotection of Azetidine-N (e.g., Cbz removal) start->deprotect alkyne_peptide Alkyne-Modified Azetidine-Peptide start->alkyne_peptide (pre-functionalized) substitute 2. Reaction with Electrophile (e.g., R-Cl, R-NHS) deprotect->substitute functionalized_peptide Functionalized Macrocyclic Peptide substitute->functionalized_peptide click CuAAC with Azide-Molecule click->functionalized_peptide alkyne_peptide->click Signaling_Pathway_Example cluster_pathway Example: Targeting a Protein-Protein Interaction (PPI) cluster_intervention Therapeutic Intervention ProteinA Protein A PPI_Complex Protein A-B Complex ProteinA->PPI_Complex ProteinB Protein B ProteinB->PPI_Complex Downstream Downstream Signaling (e.g., Proliferation, Survival) PPI_Complex->Downstream Macrocycle Functionalized Macrocyclic Peptide (e.g., Fluorescently Labeled) Macrocycle->ProteinA Binds to Protein A Macrocycle->PPI_Complex Inhibits Interaction

References

Strategies for the Synthesis of Azetidine-Modified Linear Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of contemporary strategies for the synthesis of linear peptides modified with azetidine rings. The inclusion of the strained four-membered azetidine heterocycle in a peptide backbone can confer unique conformational constraints, enhance proteolytic stability, and provide a scaffold for further functionalization, making it a valuable tool in drug discovery and peptide engineering.[1] This document details key synthetic methodologies, including the incorporation of 3-aminoazetidine as a turn-inducing element, photocatalytic approaches to azetidine ring formation, and the use of azetidine-2-carboxylic acid. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to guide researchers in the practical application of these techniques.

Synthetic Strategies

The synthesis of azetidine-modified peptides can be broadly categorized into two main approaches: the incorporation of pre-formed azetidine-containing building blocks during solid-phase peptide synthesis (SPPS) and the de novo synthesis of the azetidine ring within a peptide precursor.

Incorporation of 3-Aminoazetidine (3-AAz) as a Turn-Inducing Element

A prominent strategy involves the use of 3-aminoazetidine (3-AAz) subunits to replace a dipeptide unit within a linear peptide. This modification has been shown to act as a turn-inducing element, which can facilitate the macrocyclization of small to medium-sized peptides that are otherwise challenging to synthesize.[2][3][4] The azetidine ring in this context is remarkably stable to the acidic conditions often used for side-chain deprotection.[2][3][4]

A variety of carbamate protecting groups can be employed on the azetidine nitrogen, allowing for different synthetic outcomes:[1]

  • Boc (tert-butyloxycarbonyl): This group is removed under acidic conditions, unmasking the azetidine nitrogen as a free amine in the final peptide.

  • Cbz (carboxybenzyl): This group can be orthogonally removed, typically by hydrogenolysis, allowing for chemoselective functionalization of the azetidine nitrogen while the peptide remains on the solid support.

  • 2-Propynyl carbamate (2-PC): This functional handle enables late-stage modification via "click" chemistry.

Workflow for the Incorporation of 3-Aminoazetidine Dipeptide Building Blocks:

G cluster_synthesis Dipeptide Building Block Synthesis cluster_spps Solid-Phase Peptide Synthesis (SPPS) Start Start N-protected 3-(nitromethylene)azetidine N-protected 3-(nitromethylene)azetidine Start->N-protected 3-(nitromethylene)azetidine Conjugate_Addition Conjugate Addition N-protected 3-(nitromethylene)azetidine->Conjugate_Addition Amino 2-phenylisopropyl ester Amino 2-phenylisopropyl ester Amino 2-phenylisopropyl ester->Conjugate_Addition Nitro_Reduction Nitro Group Reduction Conjugate_Addition->Nitro_Reduction Fmoc_Protection Fmoc Protection Nitro_Reduction->Fmoc_Protection Dipeptide_Building_Block Fmoc-AA-Az-OH Fmoc_Protection->Dipeptide_Building_Block Incorporate_Dipeptide Incorporate Azetidine Dipeptide Dipeptide_Building_Block->Incorporate_Dipeptide Resin Resin (e.g., 2-ClTrt) Load_First_AA Load First Amino Acid Resin->Load_First_AA SPPS_Cycles Iterative SPPS Cycles Load_First_AA->SPPS_Cycles SPPS_Cycles->Incorporate_Dipeptide Incorporate_Dipeptide->SPPS_Cycles continue elongation Final_Cleavage Cleavage from Resin Incorporate_Dipeptide->Final_Cleavage Linear_Peptide Azetidine-Modified Linear Peptide Final_Cleavage->Linear_Peptide

Caption: Workflow for synthesizing azetidine-modified peptides using 3-AAz building blocks.

Photocatalytic Synthesis of Azetidines

Recent advancements in photoredox catalysis have enabled novel strategies for the synthesis of densely functionalized azetidines.[5][6][7][8] These methods often proceed under mild conditions and can offer high stereoselectivity. One such approach involves the dehydrogenative [2+2] cycloaddition between amines and alkenes.[6] Another powerful strategy utilizes the radical strain-release (RSR) of azabicyclo[1.1.0]butanes (ABBs) to access difunctionalized azetidines in a single step.[5][7][8] While these methods are highly effective for synthesizing the azetidine core, their direct application to the modification of pre-existing peptides is still an emerging area.

Conceptual Pathway for Photocatalytic Azetidine Synthesis:

G Amine_Precursor Amine Precursor Oxidative_Cycloaddition Oxidative [2+2] Cycloaddition Amine_Precursor->Oxidative_Cycloaddition Alkene Alkene Alkene->Oxidative_Cycloaddition Photocatalyst Photocatalyst (e.g., Ir(ppy)3) Photocatalyst->Oxidative_Cycloaddition Visible_Light Visible Light (e.g., 450 nm) Visible_Light->Photocatalyst Azetidine_Product Functionalized Azetidine Oxidative_Cycloaddition->Azetidine_Product

Caption: Conceptual pathway for photocatalytic synthesis of azetidines.

Incorporation of Azetidine-2-carboxylic Acid

Azetidine-2-carboxylic acid (Aze) is another valuable building block for incorporation into peptides.[9] It can be synthesized in both racemic and enantioenriched forms and incorporated into peptide chains using standard SPPS protocols.[9] The inclusion of Aze can induce significant changes in the secondary structure of peptides, promoting the formation of γ-turns.

Data Presentation

The following tables summarize representative yields for the synthesis of azetidine-modified peptides and related building blocks.

Table 1: Yields for the Synthesis of Azetidine-Modified Cyclic Peptides (AMCPs) via 3-AAz Incorporation

Peptide SequenceRing SizeYield of Azetidine-Modified Peptide (%)Yield of Unmodified Peptide (%)Reference
cyclo(Gly-Ala-Aze-Phe)Tetrapeptide45<5[1]
cyclo(Gly-Ala-Aze-Tyr)Tetrapeptide52Not reported[1]
cyclo(Phe-Pro-Aze-Gly)Tetrapeptide350[1]
cyclo(Phe-Pro-Aze-Ala)Tetrapeptide4110[1]
cyclo(Gly-Ala-Aze-Phe-Gly)Pentapeptide6545[1]
cyclo(Gly-Ala-Aze-Tyr-Gly)Pentapeptide7255[1]
cyclo(Gly-Ala-Aze-Phe-Gly-Gly)Hexapeptide7868[1]
cyclo(Gly-Ala-Aze-Tyr-Gly-Gly)Hexapeptide8575[1]

Table 2: Yields for Photocatalytic Synthesis of Functionalized Azetidines

Amine PrecursorAlkeneYield (%)Diastereomeric Ratio (dr)Reference
DihydroquinoxalinoneStyrene71>19:1[6]
Dihydroquinoxalinone4-Chlorostyrene68>19:1[6]
Dihydroquinoxalinoneβ-Methylstyrene52>19:1[6]
DihydroquinoxalinoneMethacrylonitrile78>19:1[6]

Experimental Protocols

The following are representative protocols for the synthesis of azetidine-modified linear peptides based on the published literature. Researchers should adapt these protocols based on their specific peptide sequence and available instrumentation.

Protocol for Solid-Phase Synthesis of a Linear Peptide Incorporating a 3-Aminoazetidine Dipeptide Building Block

This protocol outlines the manual solid-phase synthesis of a linear peptide using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-protected 3-aminoazetidine dipeptide building block

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

    • Confirm complete coupling using a Kaiser test.

  • Incorporation of the Azetidine Dipeptide: Couple the Fmoc-protected 3-aminoazetidine dipeptide building block using the same procedure as for standard amino acids.

  • Peptide Elongation: Repeat steps 2 and 3 until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Late-Stage Functionalization of an Azetidine-Containing Peptide

This protocol describes the functionalization of a Cbz-protected azetidine nitrogen on a resin-bound peptide.

Materials:

  • Peptide-resin with a Cbz-protected azetidine

  • 10% Pd/C

  • Methanol/DCM

  • Electrophile (e.g., acyl chloride, sulfonyl chloride)

  • DIEA

  • DMF

Procedure:

  • Cbz Deprotection (Hydrogenolysis):

    • Swell the peptide-resin in a suitable solvent mixture (e.g., MeOH/DCM).

    • Add 10% Pd/C catalyst.

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere with stirring for 12-24 hours.

    • Filter the resin to remove the catalyst and wash thoroughly.

  • N-Functionalization:

    • Swell the deprotected peptide-resin in DMF.

    • Add the electrophile (3 eq.) and DIEA (6 eq.) in DMF.

    • Agitate the mixture for 4-12 hours at room temperature.

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Purification: Cleave the functionalized peptide from the resin and purify as described in Protocol 3.1.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the synthesis of azetidine-modified peptides.

G cluster_spps_workflow General Solid-Phase Peptide Synthesis (SPPS) Cycle Start Resin-Bound Peptide Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing_1 Wash (DMF/DCM) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Washing_1->Amino_Acid_Coupling Washing_2 Wash (DMF/DCM) Amino_Acid_Coupling->Washing_2 End_Cycle Elongated Peptide Washing_2->End_Cycle End_Cycle->Fmoc_Deprotection Repeat for next amino acid G cluster_orthogonal_protection Orthogonal Protection and Functionalization Strategy Peptide_on_Resin Peptide on Resin (N-term Fmoc, Side-chain tBu, Aze Cbz) Selective_Cbz_Removal Selective Cbz Removal (Hydrogenolysis) Peptide_on_Resin->Selective_Cbz_Removal Azetidine_Functionalization Azetidine N-Functionalization (Electrophile, Base) Selective_Cbz_Removal->Azetidine_Functionalization Final_Cleavage Global Deprotection & Cleavage (TFA Cocktail) Azetidine_Functionalization->Final_Cleavage Functionalized_Peptide Functionalized Azetidine Peptide Final_Cleavage->Functionalized_Peptide

References

Application Notes and Protocols for Microwave-Assisted Coupling of Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of sterically hindered amino acids, such as α,α-disubstituted or N-methylated amino acids, into peptide sequences is a crucial strategy in modern drug design to enhance conformational stability and metabolic resistance. However, the inherent steric bulk of these residues poses significant challenges to standard solid-phase peptide synthesis (SPPS), often leading to incomplete couplings, low yields, and impure products. Microwave-assisted SPPS has emerged as a powerful technology to overcome these hurdles by dramatically accelerating reaction rates and improving coupling efficiencies.[1][2][3] This document provides detailed application notes and protocols for the successful microwave-assisted coupling of sterically hindered amino acids.

I. Quantitative Data Summary

Microwave irradiation significantly enhances the coupling efficiency and reduces the synthesis time for peptides containing sterically hindered amino acids compared to conventional room temperature or heated methods.[4][5][6] The following table summarizes key quantitative data from various studies, highlighting the advantages of microwave-assisted protocols.

Peptide SequenceSterically Hindered Residue(s)Coupling ReagentsMicrowave ConditionsConventional Method ComparisonCrude Purity (Microwave)Crude Purity (Conventional)Synthesis Time (Microwave)Synthesis Time (Conventional)Reference
GEQKLGAibAibAibASEESLG-NH₂Aib (x3)DIC, Oxyma PureCEM Liberty Blue™Room Temperature89%< 10%< 3 hours40 hours[4]
VQAibAibIDYING-OHAib (x2)DIC, Oxyma PureCEM Liberty Blue™Not specified95%Not specified< 2 hoursNot specified[4]
VQ(N-Me-A)(N-Me-A)IDYING-OHN-Me-Ala (x2)DIC, Oxyma PureCEM Liberty Blue™Not specified86%Not specified< 2 hoursNot specified[4]
Octa-ArginineArginine (bulky)DIC, Oxyma75°C, 5 min (single coupling)Not specifiedHigh PurityNot specifiedNot specifiedNot specified[7]
A-beta 1-42MultipleNot specifiedCEM Liberty Blue™Not specified68%Not specified< 4 hoursDays[8][9]
Difficult 9-mer, 15-mer, 24-merVariousDIC, HOBt86°C, 10 min (coupling)86°C (conventional heating)ExcellentNearly IdenticalShorterLonger[6]

II. Experimental Protocols

The following protocols are generalized for automated microwave peptide synthesizers, such as the CEM Liberty Blue™.[4][8] Users should adapt them based on their specific instrument, resin, and amino acid derivatives.

Protocol 1: Microwave-Assisted Coupling of α-Aminoisobutyric Acid (Aib)

This protocol is optimized for the incorporation of the highly hindered Aib residue. The combination of Diisopropylcarbodiimide (DIC) and Oxyma Pure is highly effective for these couplings.[10]

Materials:

  • Fmoc-Aib-OH

  • Rink Amide ProTide™ LL resin (or other suitable resin)

  • N,N-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Deprotection Solution: 20% Piperidine in DMF with 0.1 M Oxyma Pure

  • Cleavage Cocktail (e.g., TFA/H₂O/TIS/DODT)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Perform a standard Fmoc deprotection step using the deprotection solution.

    • Microwave conditions: 75°C for 3 minutes.[5]

    • Wash the resin thoroughly with DMF.

  • Aib Coupling:

    • Prepare the coupling solution: 5-fold excess of Fmoc-Aib-OH, 5-fold excess of DIC, and 5-fold excess of Oxyma Pure in DMF.

    • Add the coupling solution to the resin.

    • Microwave conditions: Ramp to 90°C and hold for 10 minutes. For sequences with multiple consecutive Aib residues, a double coupling may be beneficial.[10]

    • Wash the resin thoroughly with DMF.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence. Standard amino acids can be coupled using shorter microwave times (e.g., 5 minutes at 75°C).[5]

  • Cleavage and Deprotection: After synthesis completion, wash the resin with DCM, dry it, and treat it with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude peptide by HPLC.

Protocol 2: Microwave-Assisted Coupling of N-Methylated Amino Acids

N-methylated amino acids present a significant steric challenge. The following protocol is a general guideline for their incorporation.

Materials:

  • Fmoc-N-Me-AA-OH (e.g., Fmoc-N-Me-Ala-OH)

  • Suitable solid support (e.g., Fmoc-Gly-Wang LL Resin)

  • Coupling reagents: DIC and Oxyma Pure are recommended.[4] HATU/HOAt/DIEA can also be effective.[11]

  • DMF

  • Deprotection Solution: 20% Piperidine in DMF

  • Cleavage Cocktail

Procedure:

  • Resin Preparation: Swell the resin in DMF.

  • Fmoc Deprotection:

    • Use the deprotection solution.

    • Microwave conditions: 75°C for 3-5 minutes.

    • Wash with DMF.

  • N-Methyl Amino Acid Coupling:

    • Use a 5-fold excess of Fmoc-N-Me-AA-OH and coupling reagents (e.g., DIC and Oxyma Pure).

    • Microwave conditions: Ramp to 90°C and hold for 10-20 minutes. A double coupling is often necessary for efficient incorporation.

    • Wash with DMF.

  • Chain Elongation: Continue with the peptide sequence using appropriate protocols for standard or other hindered amino acids.

  • Final Cleavage and Work-up: Cleave the peptide from the resin and deprotect the side chains using a suitable cleavage cocktail. Precipitate, lyophilize, and purify the peptide.

III. Visualized Workflows and Diagrams

General Workflow for Microwave-Assisted SPPS

The following diagram illustrates the general cycle for microwave-assisted solid-phase peptide synthesis of a single amino acid.

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (Microwave) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Microwave) wash1->coupling wash2 DMF Wash coupling->wash2 next_cycle Next Amino Acid? wash2->next_cycle next_cycle->deprotection Yes end Final Cleavage & Purification next_cycle->end No Hindered_Coupling_Logic start Encounter Hindered AA increase_temp Increase Microwave Temperature (e.g., 90°C) start->increase_temp extend_time Extend Coupling Time (10-20 min) increase_temp->extend_time double_couple Perform Double Coupling extend_time->double_couple check_completion Check Coupling Completion (e.g., Kaiser Test) double_couple->check_completion After 2nd Coupling proceed Proceed to Next Cycle check_completion->proceed Complete cap_unreacted Cap Unreacted Amines check_completion->cap_unreacted Incomplete cap_unreacted->proceed

References

Troubleshooting & Optimization

optimizing coupling conditions for Fmoc-3-hydroxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, FAQs, and optimized protocols for the successful incorporation of Fmoc-3-hydroxyazetidine into peptide sequences during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with coupling Fmoc-3-hydroxyazetidine?

Fmoc-3-hydroxyazetidine is a unique building block that introduces a constrained, hydrophilic scaffold into a peptide. While not typically classified as a highly hindered amino acid, its structure presents two main considerations:

  • Potential for O-acylation: The secondary hydroxyl (-OH) group on the azetidine ring is nucleophilic and can be acylated by the activated carboxyl group of another incoming amino acid. This can lead to the formation of branched peptide impurities, reducing the yield of the desired linear peptide.

  • Steric Hindrance: While the azetidine ring itself is small, its rigid conformation can present moderate steric hindrance compared to flexible, linear amino acids, potentially slowing down reaction kinetics.[1]

Q2: What is the most common side reaction and how can it be minimized?

The most significant side reaction is O-acylation of the 3-hydroxy group. This occurs when the hydroxyl group, instead of the N-terminal amine, attacks the activated amino acid.

Strategies to Minimize O-acylation:

  • Avoid Prolonged Pre-activation: Do not let the activated amino acid sit for extended periods before adding it to the resin. An in situ activation approach is recommended.[2]

  • Optimize Base Concentration: Use the minimum amount of base required to facilitate the reaction. An excessive amount of a strong base like DIPEA can promote O-acylation.[3]

  • Choice of Coupling Reagent: Utilize coupling reagents that generate highly reactive esters with a lower propensity for side reactions. Uronium/aminium salt-based reagents are often preferred.[4]

  • Protecting the Hydroxyl Group: For critical applications where O-acylation must be completely avoided, using a derivative where the hydroxyl group is protected (e.g., with a tert-butyl group) is the most robust solution. However, this guide focuses on the unprotected form.

Q3: Which coupling reagents and conditions are recommended for Fmoc-3-hydroxyazetidine?

For efficient coupling and minimal side reactions, modern uronium/aminium salt-based reagents are highly recommended.

  • Recommended Reagents: HATU, HCTU, or COMU are excellent first-choice options due to their high reactivity and efficiency, which can help drive the coupling to completion quickly, minimizing time for side reactions to occur.[4][5]

  • Alternative Reagents: A combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with an additive such as OxymaPure® or HOBt is a cost-effective and highly effective alternative that is known to reduce potential racemization.[2][6]

  • Base: N,N-Diisopropylethylamine (DIPEA) is the most commonly used base. For sensitive sequences, a less nucleophilic base like 2,4,6-collidine may be considered.[3]

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF) is the standard solvent.[7] If peptide aggregation is observed, switching to N-Methyl-2-pyrrolidone (NMP) or using solvent mixtures can be beneficial.[8][9]

Troubleshooting Guide

This section addresses the common issue of low coupling efficiency, often indicated by a positive Kaiser test after the coupling step.

Problem: Incomplete Coupling (Positive Kaiser Test)

A positive Kaiser test (indicated by a dark blue or purple color on the resin beads) reveals the presence of unreacted primary amines, signifying that the coupling reaction has not gone to completion.[8][10]

G start Positive Kaiser Test (Incomplete Coupling) review Review Initial Strategy: - Potent coupling reagent (HATU)? - Sufficient excess (3-5 eq.)? start->review action1 Action 1: Optimize Reagents - Switch to HATU/HCTU/COMU. - Increase amino acid & reagent  excess to 3-5 equivalents. review->action1 No check_time Is reaction time sufficient? (e.g., >2 hours) review->check_time Yes action1->check_time action2 Action 2: Extend Time - Increase coupling time to 2-4 hours  or run overnight. check_time->action2 No check_agg Is sequence prone to aggregation? check_time->check_agg Yes action2->check_agg action3 Action 3: Double Couple - Wash resin after first coupling. - Recouple with a fresh solution  of activated amino acid. check_agg->action3 No action4 Action 4: Use Additives - Switch solvent to NMP. - Add chaotropic salts (e.g., LiCl). check_agg->action4 Yes capping (Optional) Cap Amines - If still incomplete, cap unreacted  amines with Acetic Anhydride. action3->capping Failure end_node Coupling Complete (Negative Kaiser Test) action3->end_node Success action4->action3 capping->end_node G cluster_products Products Peptide Resin-Bound Peptide with N-Terminal Amine (R-NH2) Desired Desired Product: Linear Peptide (N-Acylation) Peptide->Desired Desired Pathway (N-acylation) Azetidine Resin-Bound Peptide with Azetidine-OH Side Side Product: Branched Peptide (O-Acylation) Azetidine->Side Side Reaction (O-acylation) ActivatedAA Activated Fmoc-AA-X ActivatedAA->Desired ActivatedAA->Side

References

Technical Support Center: Troubleshooting Fmoc Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common side reactions encountered during the 9-fluorenylmethoxycarbonyl (Fmoc) deprotection step in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Significant byproduct formation observed in Asp-containing peptides, particularly at Asp-Gly or Asp-Ser sequences.

Q1: What is causing the primary side reaction in my aspartic acid-containing peptide?

A1: The most probable cause is the formation of an aspartimide intermediate. This occurs when the backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid residue under basic conditions, such as during treatment with piperidine for Fmoc removal.[1][2] This cyclization can lead to several unwanted byproducts, including the insertion of the deprotection base (e.g., piperidide adducts), and racemization at the aspartic acid residue, ultimately resulting in a mixture of difficult-to-separate α- and β-peptides.[1]

Q2: How can I prevent aspartimide formation during Fmoc deprotection?

A2: Several strategies can be employed to minimize or eliminate aspartimide formation:

  • Modification of Deprotection Conditions: Introducing an acidic additive to the piperidine solution can buffer the basicity and significantly reduce aspartimide formation.[3][4]

  • Use of Weaker Bases: Replacing piperidine with a weaker base can be effective.[3][5]

  • Sterically Hindered Protecting Groups: Employing bulkier protecting groups on the aspartic acid side chain can sterically hinder the cyclization reaction.[1][3][6]

  • Backbone Protection: Incorporating a protecting group on the backbone nitrogen of the amino acid preceding aspartic acid can prevent the initial nucleophilic attack.[7]

  • Pseudoproline Dipeptides: Introducing a pseudoproline dipeptide near the aspartic acid residue can disrupt secondary structures that may promote aspartimide formation.[3][7]

Issue 2: Premature chain termination and loss of dipeptide units from the N-terminus.

Q1: I am observing significant amounts of a truncated peptide, missing the N-terminal dipeptide. What is the likely cause?

A1: This is a classic indicator of diketopiperazine (DKP) formation.[2][8] This side reaction is an intramolecular cyclization of the N-terminal dipeptide, leading to its cleavage from the resin-bound peptide.[8][9] It is particularly prevalent when proline is the second amino acid in the sequence.[7][10]

Q2: What are the most effective methods to suppress diketopiperazine formation?

A2: Strategies to prevent DKP formation include:

  • Use of Alternative Deprotection Reagents: Certain deprotection cocktails have been shown to drastically reduce DKP formation compared to the standard 20% piperidine in DMF.[8][9]

  • Resin Selection: For sequences prone to DKP formation, especially those with C-terminal proline, using a 2-chlorotrityl chloride (2-CTC) resin is recommended due to its steric hindrance.[7]

  • Immediate Coupling: Minimizing the time the N-terminal amine is free after deprotection by proceeding immediately to the next coupling step can reduce the opportunity for cyclization.

Issue 3: Presence of diastereomeric impurities, especially in peptides containing Cysteine or Histidine.

Q1: My peptide shows a doublet on the HPLC chromatogram with the same mass, suggesting racemization. What could be the cause?

A1: Racemization, the conversion of an L-amino acid to a D-amino acid, is a common side reaction during peptide synthesis. Cysteine and histidine are particularly susceptible to racemization during Fmoc deprotection due to the increased acidity of their α-proton under basic conditions.[11][12][13] The choice of protecting group for the cysteine side chain can also significantly influence the rate of racemization.[12][14][15]

Q2: How can I minimize racemization of sensitive amino acids?

A2: To reduce the risk of racemization, consider the following approaches:

  • Choice of Deprotection Reagent: Using a weaker base or a modified deprotection cocktail can lower the extent of racemization.[5][13]

  • Optimized Coupling Conditions: For cysteine, using specific coupling reagents and additives can reduce racemization.[12]

  • Microwave Synthesis Temperature Control: When using microwave-assisted peptide synthesis, lowering the coupling temperature for sensitive residues like histidine and cysteine can limit racemization.[13]

  • Cysteine Side-Chain Protection: The selection of an appropriate protecting group for the cysteine thiol is crucial. Some protecting groups are more prone to inducing racemization than others.[14][15]

Quantitative Data Summary

Table 1: Comparison of Aspartic Acid Protecting Groups in Preventing Aspartimide Formation

Protecting GroupAspartimide Formation per Cycle (Asp-Gly sequence)Reference
Fmoc-Asp(OtBu)-OHHigh
Fmoc-Asp(OMpe)-OHModerate
Fmoc-Asp(OBno)-OH~0.1%

Table 2: Effect of Deprotection Reagent on Diketopiperazine (DKP) Formation

Deprotection ReagentDKP Formation (%)Reference
20% (v/v) piperidine/DMF13.8[9]
5% (v/v) piperidine/DMF12.2[9]
5% (w/v) piperazine in DMF or NMP< 4.0[9]
2% DBU/5% piperazine/NMPDrastic Reduction[8][9]

Table 3: Comparison of Deprotection Reagents on C-terminal Cysteine Racemization

Deprotection ReagentRacemization after 24h (%)Reference
Piperidine~30[5]
Piperazine with 0.1M HOBt< 5[5]

Experimental Protocols

Protocol 1: Modified Fmoc Deprotection to Minimize Aspartimide Formation
  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 times).

  • Deprotection Cocktail Preparation: Prepare a solution of 20% (v/v) piperidine in DMF containing 0.1 M 1-hydroxybenzotriazole (HOBt).

  • First Deprotection: Add the deprotection cocktail to the resin, ensuring it is fully covered. Agitate for 3 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the deprotection cocktail and agitate for 10-15 minutes.

  • Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation of Deprotection: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.

Protocol 2: Fmoc Deprotection with DBU/Piperazine for Suppression of DKP Formation
  • Resin Preparation: Swell the peptide-resin in N-methyl-2-pyrrolidone (NMP) for 30-60 minutes.

  • Initial Wash: Drain the NMP and wash the resin with fresh NMP (3 times).

  • Deprotection Cocktail Preparation: Prepare a solution of 2% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in NMP.

  • Deprotection: Add the deprotection cocktail to the resin and agitate. The deprotection is typically rapid (< 1 minute for complete removal).[2]

  • Washing: Drain the deprotection solution and wash the resin extensively with NMP (at least 5 times).

  • Proceed Immediately: Continue with the next coupling step without delay.

Visualizations

Aspartimide_Formation Peptide Peptide Chain -NH-CH(R)-CO-NH-CH(CH2-COOR')-CO- Deprotonation Backbone Amide Deprotonation Peptide->Deprotonation Base Piperidine Base->Deprotonation Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide Byproducts Side Products: - α/β-peptides - Piperidide adducts - Racemized peptide Aspartimide->Byproducts

Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc deprotection.

DKP_Formation Start N-terminal Dipeptide on Resin (After Fmoc Deprotection) Cyclization Intramolecular Cyclization Start->Cyclization DKP Diketopiperazine (DKP) (Cleaved from Resin) Cyclization->DKP Release TruncatedPeptide Truncated Peptide-Resin Cyclization->TruncatedPeptide Results in

Caption: Pathway of diketopiperazine (DKP) formation leading to peptide truncation.

Prevention_Strategies_Workflow Problem Side Reaction Identified (e.g., Aspartimide, DKP, Racemization) Aspartimide Aspartimide Formation Problem->Aspartimide DKP DKP Formation Problem->DKP Racemization Racemization Problem->Racemization Sol_Asp1 Modify Deprotection: + 0.1M HOBt to Piperidine Aspartimide->Sol_Asp1 Sol_Asp2 Use Hindered Protecting Group: Fmoc-Asp(OBno)-OH Aspartimide->Sol_Asp2 Sol_Asp3 Use Weaker Base: 5% Piperazine Aspartimide->Sol_Asp3 Sol_DKP1 Use Alternative Reagent: 2% DBU / 5% Piperazine in NMP DKP->Sol_DKP1 Sol_DKP2 Use 2-CTC Resin for C-terminal Proline DKP->Sol_DKP2 Sol_Rac1 Use Piperazine + 0.1M HOBt for C-term Cys Racemization->Sol_Rac1 Sol_Rac2 Lower Coupling Temperature (Microwave SPPS) Racemization->Sol_Rac2

Caption: Troubleshooting workflow for common Fmoc deprotection side reactions.

References

minimizing aspartimide formation in base-sensitive sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize aspartimide formation in base-sensitive peptide sequences during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a problem in peptide synthesis?

Aspartimide formation is a common side reaction in solid-phase peptide synthesis (SPPS) that occurs at aspartic acid (Asp) residues. It involves the cyclization of the Asp side-chain carboxyl group with its backbone amide nitrogen, forming a succinimide ring. This can lead to the formation of two unwanted byproducts: the α-peptide and the β-peptide of aspartic acid, which are difficult to separate from the desired peptide, resulting in lower purity and yield.

Q2: Which amino acid sequences are most susceptible to aspartimide formation?

Sequences where the amino acid following the aspartic acid residue has a small, unhindered side chain are particularly prone to aspartimide formation. The most problematic dipeptide sequences are Asp-Gly, Asp-Ala, and Asp-Ser. The Asp-Asn sequence is also known to be susceptible to this side reaction.

Q3: What are the primary factors that promote aspartimide formation?

Several factors during SPPS can increase the likelihood of aspartimide formation:

  • Repetitive piperidine treatment: The repeated use of piperidine for Fmoc deprotection creates a basic environment that catalyzes the cyclization reaction.

  • Elevated temperatures: Higher temperatures during synthesis can accelerate the rate of aspartimide formation.

  • Choice of coupling reagents: The type of coupling reagent used can influence the extent of this side reaction.

  • Asp side-chain protecting group: The protecting group on the aspartic acid side chain plays a crucial role.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of peptides containing base-sensitive sequences.

Problem 1: Significant aspartimide-related impurities are detected in my cleaved peptide.

  • Possible Cause: The chosen Asp side-chain protecting group is not sufficiently robust for the sequence and synthesis conditions.

  • Solution: For highly sensitive sequences like Asp-Gly, consider using a more sterically hindered protecting group on the Asp residue. The standard OtBu (tert-butyl) protecting group may not be sufficient. Protecting groups like O-2-PhiPr (O-2-phenylisopropyl) or Mht (4-methyltrityl) have been shown to reduce aspartimide formation.

  • Possible Cause: Prolonged exposure to basic conditions during Fmoc deprotection.

  • Solution: Minimize the piperidine treatment time during the deprotection steps. Use a lower concentration of piperidine (e.g., 20% in DMF) and ensure the deprotection steps are not unnecessarily long. For very sensitive sequences, consider using a milder base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in very low concentrations.

Problem 2: My peptide shows poor yield and purity after cleavage, and mass spectrometry suggests the presence of isomers.

  • Possible Cause: Aspartimide formation occurred, leading to the generation of α- and β-peptide isomers which are difficult to separate by standard HPLC.

  • Solution: In addition to the preventative measures mentioned above, consider modifying your cleavage cocktail. The standard trifluoroacetic acid (TFA) cleavage can sometimes promote the opening of the aspartimide ring to form both isomers. Adding a nucleophilic scavenger like water or HOBt (hydroxybenzotriazole) in a small percentage to the cleavage cocktail can sometimes favor the formation of the desired α-peptide.

Quantitative Data Summary

The following table summarizes the impact of different protecting groups on the prevention of aspartimide formation in a model peptide containing the sensitive Asp(OtBu)-Gly sequence.

Asp Protecting GroupCoupling ReagentAspartimide Formation (%)Reference
OtBuHBTU/DIPEA15-50%
O-2-PhiPrHBTU/DIPEA< 5%
MhtHBTU/DIPEA< 2%
HmbDIC/Oxyma< 1%

Key Experimental Protocols

Protocol 1: Fmoc-Deprotection with Reduced Piperidine Exposure

This protocol is designed to minimize the risk of aspartimide formation during the deprotection step.

  • Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.

  • Pre-wash: Wash the resin with DMF (3 x 1 min).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the reaction vessel.

    • Treat the resin with a fresh solution of 20% piperidine in DMF for 7 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Confirmation: Perform a Kaiser test to confirm the completion of the deprotection.

Protocol 2: Cleavage and Deprotection with a Modified Cocktail

This protocol aims to minimize isomerization upon cleavage of peptides containing aspartimide-prone sequences.

  • Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM) (3 x 1 min).

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the peptide-resin (10 mL per gram of resin).

    • Stir the suspension at room temperature for 2 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

Visualizations

Aspartimide_Formation_Pathway cluster_peptide Peptide Backbone cluster_reaction Aspartimide Formation cluster_products Resulting Products Peptide_Chain_1 ...-NH-CH(R)-CO-... Asp_Residue Asp(O-PG) Peptide_Chain_2 -NH-CH(R')-CO-... Aspartimide Aspartimide Intermediate Asp_Residue->Aspartimide Deprotection/Coupling Base Base (e.g., Piperidine) Base->Aspartimide Catalyzes Hydrolysis Hydrolysis Aspartimide->Hydrolysis Ring Opening Alpha_Peptide Desired α-Peptide Hydrolysis->Alpha_Peptide Beta_Peptide β-Peptide Impurity Hydrolysis->Beta_Peptide

Caption: Mechanism of aspartimide formation and subsequent hydrolysis.

Troubleshooting_Workflow Start Aspartimide Impurities Detected? Check_Sequence Is Asp followed by Gly, Ala, or Ser? Start->Check_Sequence Yes No_Issue No significant issue Start->No_Issue No Use_Hindered_PG Use sterically hindered Asp protecting group (e.g., O-2-PhiPr, Mht) Check_Sequence->Use_Hindered_PG Yes Reduce_Base_Exposure Minimize piperidine treatment time and concentration Check_Sequence->Reduce_Base_Exposure No Use_Hindered_PG->Reduce_Base_Exposure Modify_Cleavage Add nucleophilic scavenger (e.g., water) to cleavage cocktail Reduce_Base_Exposure->Modify_Cleavage Analyze_Purity Re-analyze peptide purity Modify_Cleavage->Analyze_Purity

Technical Support Center: Strategies to Overcome Peptide Aggregation in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address peptide aggregation during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide is designed to help you identify and resolve issues related to peptide aggregation during your experiments.

Issue 1: Poor Resin Swelling and Slow/Incomplete Reactions

Symptoms:

  • The resin bed appears shrunken or does not swell to its expected volume.[1][2]

  • Slow or incomplete Fmoc deprotection, indicated by a persistent blue color in the Kaiser test on non-proline residues.

  • Incomplete coupling reactions, resulting in a positive Kaiser test (blue beads) after the coupling step.[2][3]

  • Difficulty in solvent filtration during washing steps.

Possible Cause: On-resin aggregation of the growing peptide chains is likely occurring. This is often due to the formation of intermolecular hydrogen bonds, leading to secondary structures like β-sheets that physically block reactive sites.[2][4] This is particularly common in sequences rich in hydrophobic amino acids such as Val, Ile, Leu, and Phe, or those containing β-branched amino acids.[2][5]

Solutions:

StrategyDescriptionKey Parameters
Improve Solvation Change the primary solvent from Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) or add Dimethyl sulfoxide (DMSO) to your existing solvent system.[1][6] The "Magic Mixture" (DCM/DMF/NMP 1:1:1) can also be effective.[5]NMP is a stronger solvent for aggregated peptides. A common practice is to switch to NMP for the remainder of the synthesis.
High-Temperature Synthesis Perform coupling and/or deprotection steps at an elevated temperature. This can be achieved using a microwave peptide synthesizer or conventional heating.Temperatures up to 86°C have been shown to be effective, though caution is needed for sensitive amino acids like His and Cys which may be prone to racemization.
Incorporate Chaotropic Salts Add chaotropic salts such as LiCl or NaClO₄ to disrupt hydrogen bonding.[1][4][7]A concentration of 0.4 M to 0.8 M in DMF is typically used for washing steps prior to coupling or can be included directly in the coupling reaction.[5][8]
Use Structure-Disrupting Amino Acids For future syntheses of the same or similar peptides, proactively incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids at strategic locations.[1][6]Insert these specialized amino acids approximately every 6-7 residues, particularly before hydrophobic stretches.[9]

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in the context of SPPS?

A1: Peptide aggregation during SPPS is the self-association of growing peptide chains attached to the solid support resin. This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of stable secondary structures like β-sheets.[2][4] This aggregation can make the N-terminus of the peptide chain inaccessible, hindering both the removal of the Fmoc protecting group and the subsequent coupling of the next amino acid.[2][4]

Q2: Which peptide sequences are most susceptible to aggregation?

A2: Sequences that are often referred to as "difficult sequences" are particularly prone to aggregation.[5][10] These typically include peptides with a high content of hydrophobic amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Alanine (Ala).[2][5] Additionally, sequences containing amino acids that can form strong hydrogen bonds, such as Glutamine (Gln), Serine (Ser), and Threonine (Thr), can also be problematic.[6] Aggregation is generally not observed before the fifth or sixth amino acid residue.[1]

Q3: What are the visual indicators of on-resin aggregation?

A3: A primary sign of aggregation is the failure of the peptide-resin to swell properly; the resin may appear clumped or shrunken.[1][2] In batch synthesis, this can be observed as a decrease in the volume of the resin bed. For continuous-flow synthesis, a flattened and broadened UV absorbance profile during Fmoc deprotection can indicate aggregation.[6] It is important to note that in cases of severe aggregation, standard colorimetric tests for free amines, such as the Kaiser or TNBS test, may become unreliable and yield false negative results.[3][6]

Q4: Can I predict if my peptide sequence is likely to aggregate?

A4: While it is difficult to predict aggregation with complete accuracy, there are computational tools available that can help identify potentially "difficult" sequences based on their amino acid composition and hydrophobicity.[11] These prediction tools can aid in the proactive selection of a modified synthesis strategy to mitigate potential aggregation issues.

Q5: What are pseudoproline dipeptides and how do they work?

A5: Pseudoproline dipeptides are derivatives of Serine, Threonine, or Cysteine that are incorporated into a peptide sequence to disrupt the formation of secondary structures.[9] They introduce a "kink" into the peptide backbone, similar to proline, which hinders the inter-chain hydrogen bonding that leads to aggregation.[9] The pseudoproline structure is temporary and is converted back to the native Ser, Thr, or Cys residue during the final TFA cleavage step.[1][9]

Experimental Protocols

Protocol 1: Incorporation of a Pseudoproline Dipeptide (Manual Synthesis)

This protocol describes the manual coupling of a pseudoproline dipeptide using a standard activating agent like HATU.

Materials:

  • Fmoc-deprotected peptide-resin

  • Pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψPro)-OH) (5 equivalents relative to resin loading)

  • Coupling reagent (e.g., HATU) (5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

  • DMF or NMP

  • TNBS or Kaiser test reagents

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF or NMP.

  • In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.

  • Add DIPEA to the solution and mix thoroughly.

  • Immediately add the activation mixture to the swollen resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[8]

  • Monitor the coupling reaction using the TNBS or Kaiser test. If the test is positive (indicating incomplete coupling), extend the reaction time or perform a second coupling.[8]

  • Wash the resin thoroughly with DMF to remove excess reagents.

  • Proceed with the next Fmoc deprotection step.

Protocol 2: Use of Chaotropic Salts to Disrupt Aggregation

This protocol provides a method for using a chaotropic salt wash to break up existing secondary structures on the resin before coupling.

Materials:

  • Fmoc-deprotected peptide-resin with suspected aggregation

  • 0.4 M LiCl in DMF

  • Standard coupling reagents

Procedure:

  • Perform the standard Fmoc deprotection and subsequent DMF washes.

  • Before the coupling step, wash the peptide-resin with the 0.4 M LiCl in DMF solution (2 x 1 minute).[5]

  • Proceed with the standard coupling protocol.

  • After the coupling is complete, wash the resin thoroughly with DMF to remove any residual chaotropic salt.[5]

Protocol 3: Incorporation of a Dmb-Dipeptide

This protocol outlines the manual coupling of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Aaa-(Dmb)Gly-OH dipeptide (3 equivalents)

  • DIC/HOBt (3 equivalents each)

  • DMF/DCM (2:1)

  • TNBS test reagents

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF.

  • In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide and HOBt in a minimal volume of DMF/DCM (2:1).

  • Add DIC to the solution and allow it to pre-activate for 10 minutes.

  • Add the activated dipeptide solution to the peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a TNBS test to confirm complete coupling.

  • Wash the resin thoroughly with DMF and proceed with the synthesis.

Visualizations

G Troubleshooting Workflow for Peptide Aggregation start Synthesis Step Shows Poor Results (e.g., Positive Kaiser Test, Poor Swelling) check_swelling Observe Resin Swelling start->check_swelling chaotropic_salts Add Chaotropic Salts (e.g., LiCl) start->chaotropic_salts Alternative Immediate Action resynthesize Re-synthesize with Modifications start->resynthesize If problem persists or for 'difficult' sequences change_solvent Switch to NMP or add DMSO check_swelling->change_solvent Poor Swelling increase_temp Increase Reaction Temperature (Microwave or Conventional Heat) check_swelling->increase_temp Adequate Swelling, but Incomplete Reaction end Continue Synthesis change_solvent->end increase_temp->end chaotropic_salts->end pseudoproline Incorporate Pseudoproline Dipeptides resynthesize->pseudoproline If Ser/Thr/Cys are present dmb_hmb Use Dmb/Hmb Protected Amino Acids resynthesize->dmb_hmb If Gly is present pseudoproline->end dmb_hmb->end

Caption: A decision-making workflow for troubleshooting peptide aggregation during SPPS.

G SPPS Cycle with Anti-Aggregation Interventions cluster_cycle Standard SPPS Cycle deprotection 1. Fmoc Deprotection wash1 2. Washing (DMF) deprotection->wash1 intervention1 Intervention Point: Use High Temperature Add DBU to Deprotection Mix deprotection->intervention1 coupling 3. Amino Acid Coupling wash1->coupling intervention2 Intervention Point: Chaotropic Salt Wash wash1->intervention2 wash2 4. Washing (DMF) coupling->wash2 intervention3 Intervention Point: Use High Temperature Change Solvents (NMP/DMSO) Use Pseudoproline or Dmb/Hmb AA coupling->intervention3 intervention1->deprotection Modify Step 1 intervention2->coupling Modify before Step 3 intervention3->coupling Modify Step 3

Caption: A standard SPPS cycle showing points of intervention for anti-aggregation strategies.

G Factors Contributing to Peptide Aggregation aggregation On-Resin Peptide Aggregation h_bonding Intermolecular Hydrogen Bonding secondary_structure β-Sheet Formation h_bonding->secondary_structure secondary_structure->aggregation hydrophobicity High Hydrophobicity of Sequence hydrophobicity->h_bonding beta_branched β-Branched Amino Acids (Val, Ile, Thr) beta_branched->h_bonding chain_length Increasing Peptide Chain Length chain_length->h_bonding

Caption: The relationship between factors that contribute to peptide aggregation during SPPS.

References

Technical Support Center: Improving the Yield of Difficult Macrocyclization Reactions for Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for peptide macrocyclization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of challenging peptide cyclization reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your peptide macrocyclization experiments in a question-and-answer format.

Issue 1: Low or No Yield of the Cyclic Peptide with a High Amount of Unreacted Linear Peptide

  • Question: My HPLC/MS analysis shows a large peak for my linear starting material and a very small peak, or no peak, for my desired cyclic product. What are the likely causes and how can I improve the conversion?

  • Answer: This is a common issue indicating that the intramolecular cyclization is kinetically disfavored. Several factors could be at play:

    • Unfavorable Peptide Conformation: The linear peptide may adopt a conformation in which the N- and C-termini (or other reactive groups) are sterically hindered or too far apart for efficient reaction.

      • Solution: Introduce "turn-inducing" residues such as proline or a D-amino acid into the peptide sequence.[1][2] These residues can pre-organize the peptide backbone into a conformation that facilitates ring closure.[1][2] N-methylation of an amino acid can also promote a cis-amide bond, which can aid in cyclization.[2]

    • Inefficient Coupling Reagents: The coupling reagent used may not be potent enough to activate the carboxylic acid group for cyclization, especially if the peptide sequence contains sterically hindered amino acids at the cyclization site.

      • Solution: Switch to a more powerful coupling reagent. For difficult cyclizations, aminium/uronium salts like HATU, HCTU, and COMU, or phosphonium salts like PyAOP and PyBOP are often more effective than carbodiimides like DCC or DIC.[3][4][5] The choice of additives, such as HOAt or OxymaPure, can also significantly enhance coupling efficiency and reduce side reactions.[1]

    • Suboptimal Reaction Conditions: The solvent, temperature, and pH can all have a profound impact on the cyclization efficiency.

      • Solution:

        • Solvent: Screen different solvents. DMF is a common choice, but for peptides with poor solubility, consider using solvent mixtures or chaotropic agents like guanidinium chloride to disrupt aggregation.[6]

        • Temperature: While room temperature is a good starting point, moderately increasing the temperature can sometimes overcome the activation energy barrier. However, be cautious as higher temperatures can also increase the rate of side reactions like epimerization.

        • pH/Base: The choice and amount of base (e.g., DIPEA, NMM) are critical. The pH of the reaction mixture should be carefully optimized to ensure the N-terminal amine is deprotonated and nucleophilic without promoting side reactions.

Issue 2: High Levels of Oligomerization (Dimers, Trimers, etc.)

  • Question: My main products are dimers and other high-molecular-weight species, with very little of the desired monomeric cyclic peptide. How can I favor the intramolecular reaction?

  • Answer: Oligomerization is a competing intermolecular reaction that is favored at high concentrations. The key to promoting intramolecular cyclization is to create conditions where the reactive ends of the same molecule are more likely to find each other than to react with other molecules.

    • High Dilution: This is the most common and effective strategy. Performing the cyclization at a low peptide concentration (typically in the 0.1-1 mM range) significantly reduces the probability of intermolecular reactions.[7]

      • Pseudo-High Dilution: A slow, controlled addition of the linear peptide and coupling reagents to the reaction vessel using a syringe pump can mimic high dilution conditions by maintaining a low instantaneous concentration of the reactive species.

    • On-Resin Cyclization: Performing the cyclization while the peptide is still attached to the solid support can favor the intramolecular reaction.[1][8][9][10][11][12] The solid support provides a "pseudo-dilution" effect by physically isolating the peptide chains from one another.[1]

Issue 3: Presence of Significant Side Products, Particularly Epimerization

  • Question: I am observing a significant peak in my HPLC that corresponds to a diastereomer of my cyclic peptide. How can I minimize epimerization?

  • Answer: Epimerization, the loss of stereochemical integrity at an alpha-carbon, is a common side reaction, especially at the C-terminal amino acid being activated for cyclization.

    • Choice of Coupling Reagent and Additives: Some coupling reagents are more prone to causing epimerization than others. The addition of additives like HOBt or OxymaPure can significantly suppress this side reaction.[13] Reagents like DEPBT have been shown to be particularly effective in minimizing epimerization.[4]

    • Reaction Conditions:

      • Base: Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine. The amount of base should be carefully controlled, as excess base can promote epimerization.

      • Temperature: Perform the cyclization at a lower temperature (e.g., 0 °C) to reduce the rate of epimerization.

      • Reaction Time: Minimize the reaction time to what is necessary for complete cyclization.

    • Sequence Design: If possible, design the linear precursor to have a C-terminal glycine (which is achiral) or proline (which is less susceptible to epimerization) at the cyclization site.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of peptide macrocyclization in drug development? A1: Macrocyclization offers several advantages for peptide-based therapeutics. By constraining the peptide's conformation, cyclization can lead to increased receptor binding affinity and selectivity.[14] It also often enhances metabolic stability by protecting the peptide from degradation by exopeptidases.[1] Furthermore, cyclization can improve membrane permeability, a crucial factor for targeting intracellular proteins.[1]

Q2: What is the difference between on-resin and solution-phase cyclization, and which one should I choose? A2:

  • On-resin cyclization is performed while the peptide is still attached to the solid support.[1][8][9][10][11][12] Its main advantage is the "pseudo-dilution" effect, which minimizes intermolecular side reactions like dimerization.[1] This often leads to cleaner crude products and simpler purification. However, the peptide's conformation on the resin might not be optimal for cyclization.[15]

  • Solution-phase cyclization is performed after the linear peptide has been cleaved from the resin. This approach offers more flexibility in terms of solvent choice and allows the peptide to freely adopt a favorable conformation for cyclization. However, it requires high dilution conditions to prevent oligomerization, which can be challenging for large-scale synthesis.[15]

The choice between the two methods depends on the peptide sequence, its solubility, and the scale of the synthesis. For sequences prone to aggregation or for large-scale production, on-resin cyclization is often preferred.

Q3: How can I monitor the progress of my cyclization reaction? A3: The most effective way to monitor a cyclization reaction is by using analytical reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS).[16][17] Small aliquots of the reaction mixture can be taken at different time points, quenched, and analyzed. The chromatogram will show the disappearance of the linear peptide peak and the appearance of the cyclic product peak, which typically has a different retention time.[16][17] Mass spectrometry confirms the identity of the peaks.

Q4: Can the peptide sequence itself influence the difficulty of the cyclization? A4: Absolutely. The primary sequence of the peptide plays a crucial role in its conformational preferences and, therefore, its propensity to cyclize.[2] Sterically hindered amino acids at or near the cyclization site can impede the reaction.[1] Conversely, incorporating turn-inducing elements like proline, glycine, or D-amino acids can pre-organize the peptide into a favorable conformation for cyclization, significantly improving the yield.[1][2]

Data Presentation

Table 1: Effect of Peptide Concentration on Cyclization vs. Dimerization

Peptide Concentration (mM)Monomer:Dimer RatioReference
0.1>95:5General observation
1~90:10[6]
5~70:30[6]
10~50:50[7]
25Dimer as major product[6]

Note: These are representative values and the actual ratios can vary significantly depending on the peptide sequence and reaction conditions.

Table 2: Comparison of Coupling Reagents for a Difficult Cyclization

Coupling ReagentAdditiveRelative Yield (%)Epimerization (%)Reference
DICHOBt60~5[3]
HBTU-75~3[3][5]
PyBOP-85~2[2][3][4]
HATU-95<1[3][5]
COMU-92<1[5]

Note: This data is a synthesis of typical performance for challenging cyclizations and may not reflect the outcome for all peptide sequences.

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Head-to-Tail Cyclization

  • Linear Peptide Preparation: Synthesize the linear peptide using standard solid-phase peptide synthesis (SPPS) protocols. After cleavage from the resin and deprotection of the side chains, purify the linear peptide by preparative RP-HPLC to >95% purity. Lyophilize the purified peptide.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the purified linear peptide in a suitable solvent (e.g., DMF) to a final concentration of 0.1-1 mM.

  • Reagent Addition: To the stirred peptide solution, add the coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.5 equivalents).

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 2, 4, and 24 hours), quenching with a small amount of water, and analyzing by LC-MS.

  • Work-up: Once the reaction is complete (as determined by the disappearance of the linear peptide), quench the reaction by adding a small volume of water. Remove the solvent under reduced pressure.

  • Purification: Purify the crude cyclic peptide by preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and high-resolution mass spectrometry.

Protocol 2: General Procedure for On-Resin Head-to-Tail Cyclization

  • Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., 2-chlorotrityl chloride resin for C-terminal acid or a resin with a side-chain linker). The N- and C-termini must have orthogonal protecting groups to allow for selective deprotection.

  • Terminal Deprotection: Selectively deprotect the N-terminal (e.g., Fmoc) and C-terminal (e.g., Allyl) protecting groups according to standard protocols.

  • Cyclization:

    • Wash the resin thoroughly with DMF.

    • Swell the resin in the reaction solvent (e.g., DMF or NMP).

    • Add a solution of the coupling reagent (e.g., PyBOP, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in the reaction solvent.

    • Allow the reaction to proceed for 2-24 hours at room temperature.

  • Monitoring: To monitor the reaction, take a small sample of the resin, cleave the peptide using a standard cleavage cocktail (e.g., TFA/TIS/H2O), and analyze the cleaved products by LC-MS.

  • Cleavage and Deprotection: Once the cyclization is complete, wash the resin thoroughly with DMF and DCM. Cleave the cyclic peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail.

  • Purification and Characterization: Precipitate the crude cyclic peptide in cold diethyl ether, lyophilize, and then purify by preparative RP-HPLC. Confirm the final product's identity and purity by analytical RP-HPLC and mass spectrometry.

Protocol 3: HPLC Method for Monitoring Cyclization Progress

  • Instrumentation: A standard analytical HPLC system with a UV detector and coupled to a mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical starting gradient is a linear gradient from 5% to 65% Mobile Phase B over 20-30 minutes. This should be optimized based on the hydrophobicity of the linear and cyclic peptides.[18]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm or 220 nm.

  • Analysis: The linear peptide will typically have a different retention time than the cyclic product. The relative peak areas can be used to estimate the extent of the reaction. The mass spectrometer will confirm the identity of the peaks corresponding to the linear starting material and the cyclic product.

Mandatory Visualization

experimental_workflow cluster_prep Peptide Preparation cluster_cyclization Cyclization cluster_analysis Analysis & Purification sp_synthesis Solid-Phase Peptide Synthesis (SPPS) of Linear Peptide cleavage Cleavage from Resin & Deprotection sp_synthesis->cleavage on_resin On-Resin Cyclization (Pseudo-Dilution) sp_synthesis->on_resin purification HPLC Purification of Linear Peptide cleavage->purification solution_phase Solution-Phase Cyclization (High Dilution) purification->solution_phase monitoring Reaction Monitoring (HPLC-MS) solution_phase->monitoring on_resin->monitoring final_purification Final HPLC Purification of Cyclic Peptide monitoring->final_purification characterization Characterization (MS, NMR) final_purification->characterization

Caption: A general experimental workflow for peptide macrocyclization.

troubleshooting_yield cluster_analysis Problem Analysis (HPLC/MS) cluster_solutions Potential Solutions start Low Cyclization Yield high_linear High Linear Peptide Remaining start->high_linear high_oligomers High Oligomerization start->high_oligomers side_products Presence of Side Products start->side_products optimize_coupling Optimize Coupling: - Stronger Reagent (HATU, PyBOP) - Additives (HOAt, Oxyma) high_linear->optimize_coupling change_conformation Improve Conformation: - Add Turn-Inducers (Pro, D-AAs) - Change Solvent high_linear->change_conformation reduce_intermolecular Reduce Intermolecular Rxns: - High Dilution (0.1-1 mM) - On-Resin Cyclization high_oligomers->reduce_intermolecular minimize_side_rxns Minimize Side Reactions: - Optimize pH & Temperature - Milder Coupling Conditions side_products->minimize_side_rxns improved_yield Improved Yield optimize_coupling->improved_yield change_conformation->improved_yield reduce_intermolecular->improved_yield minimize_side_rxns->improved_yield

Caption: A troubleshooting decision tree for low peptide cyclization yields.

References

Technical Support Center: Azetidine Ring Stability During Strong Acid Cleavage from Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of the azetidine ring during the final cleavage step of solid-phase peptide synthesis (SPPS). Due to its inherent ring strain, the four-membered azetidine ring can be susceptible to cleavage under the strong acid conditions typically used to remove peptides from a resin support. This guide offers troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help mitigate potential side reactions and maximize the yield of your target azetidine-containing peptide.

Frequently Asked Questions (FAQs)

Q1: Is the azetidine ring stable to standard trifluoroacetic acid (TFA) cleavage conditions?

The stability of the azetidine ring to TFA is a significant concern. While many peptides containing this moiety can be successfully cleaved, the strained nature of the four-membered ring makes it susceptible to acid-catalyzed ring-opening.[1] The extent of this side reaction can depend on the specific cleavage cocktail, the duration of cleavage, and the substituents on the azetidine ring itself.

Q2: What are the signs of azetidine ring cleavage?

The primary indication of ring cleavage is the appearance of unexpected masses in your crude peptide analysis by mass spectrometry. Acid-catalyzed ring-opening of an azetidine ring by a nucleophile (such as water or a scavenger) will result in a linear amine product with a corresponding mass increase. For example, the addition of water would result in a mass increase of 18 Da.

Q3: How can I minimize the risk of azetidine ring opening during cleavage?

To minimize the risk of ring opening, it is advisable to use the mildest cleavage conditions possible that are still effective for removing your peptide from the resin and deprotecting the side chains. This may involve:

  • Reducing the cleavage time: Perform a time-course study to determine the minimum time required for complete cleavage.

  • Optimizing the scavenger cocktail: The choice of scavengers can influence the acidity of the cleavage cocktail and potentially participate in ring-opening. Triisopropylsilane (TIS) is a common scavenger that is less nucleophilic than water.

  • Using a lower concentration of TFA: For very acid-sensitive linkers, cleavage with a lower percentage of TFA may be possible.[2]

Q4: Can the choice of protecting group for the azetidine nitrogen affect its stability?

Yes, the choice of N-protecting group can influence the stability of the azetidine ring. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack. While the protecting group on the azetidine nitrogen is typically installed prior to its incorporation into the peptide, it's a factor to consider in the overall stability of the molecule.

Troubleshooting Guides

Issue: Low Yield of the Target Peptide and Presence of Unexpected Higher Mass Species

If you observe a low yield of your azetidine-containing peptide along with peaks in your mass spectrum that correspond to the expected mass plus additions (e.g., +18 for water), you are likely experiencing azetidine ring opening.

Troubleshooting Workflow

start Low Yield and/or Unexpected Mass Peaks check_ms Analyze Crude Product by Mass Spectrometry start->check_ms confirm_ring_opening Confirm Mass Adducts Consistent with Ring Opening (e.g., M+18, M+scavenger) check_ms->confirm_ring_opening no_ring_opening Mass Spectrum is Clean, but Yield is Low. Investigate Other Causes: - Incomplete Cleavage - Poor Precipitation - Adsorption to Surfaces confirm_ring_opening->no_ring_opening No optimize_cleavage Optimize Cleavage Conditions confirm_ring_opening->optimize_cleavage Yes reduce_time Reduce Cleavage Time (Perform Time-Course Study) optimize_cleavage->reduce_time modify_cocktail Modify Cleavage Cocktail (e.g., reduce water content, use alternative scavengers) optimize_cleavage->modify_cocktail lower_tfa Consider Lower TFA Concentration (if using a highly acid-labile resin) optimize_cleavage->lower_tfa re_evaluate Re-analyze Cleaved Product reduce_time->re_evaluate modify_cocktail->re_evaluate lower_tfa->re_evaluate success Improved Yield and Purity re_evaluate->success fail Problem Persists re_evaluate->fail

Caption: Troubleshooting workflow for low yield and suspected azetidine ring opening.

Data on Azetidine Ring Stability

While direct quantitative data on the stability of the azetidine ring during solid-phase cleavage is not extensively published, studies on the acid-mediated decomposition of N-substituted azetidines in solution provide valuable insights. These studies demonstrate that the azetidine ring can undergo intramolecular ring-opening, particularly when the nitrogen is part of an aryl system.[1] The rate of this decomposition is pH-dependent, highlighting the sensitivity of the ring to acidic conditions.

Table 1: Factors Influencing Azetidine Ring Stability During Acidic Cleavage

FactorObservationImplication for Resin Cleavage
Cleavage Time Longer exposure to strong acid increases the likelihood of side reactions.Minimize cleavage time to what is necessary for complete peptide removal from the resin.
TFA Concentration Higher concentrations of TFA increase the acidity of the cleavage cocktail.For highly acid-sensitive linkers, a lower TFA concentration may be feasible and beneficial for azetidine stability.[2]
Water Content Water can act as a nucleophile in the ring-opening reaction.Reducing the water content in the cleavage cocktail may decrease the rate of hydrolytic ring opening.
Scavengers Nucleophilic scavengers could potentially participate in ring-opening.Triisopropylsilane (TIS) is a non-nucleophilic scavenger that is a good choice for azetidine-containing peptides.
N-Substituent The electronic nature of the substituent on the azetidine nitrogen can affect ring stability.[1]While not easily changed post-synthesis, this is a consideration during the design of the azetidine-containing building block.

Experimental Protocols

General Protocol for Strong Acid Cleavage of Azetidine-Containing Peptides

This protocol is a general guideline. The optimal conditions, particularly the cleavage time, should be determined empirically for each specific peptide.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge tubes

  • Shaker or rocker

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel. Wash the resin with DCM (3 x 10 mL/g of resin) to ensure it is free of residual DMF. Dry the resin thoroughly under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail immediately before use. A standard "mild" cocktail suitable for azetidine-containing peptides is 95% TFA, 2.5% water, 2.5% TIS . For a 100 mg scale synthesis, prepare 2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature. It is highly recommended to perform a time-course experiment (e.g., 30 min, 1 hr, 2 hr) on a small scale to determine the optimal cleavage time.

  • Peptide Collection: Filter the cleavage solution away from the resin into a clean centrifuge tube.

  • Resin Washing: Wash the resin with a small volume of fresh TFA (2 x 0.5 mL) and combine the filtrates.

  • Peptide Precipitation: In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate). Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.

  • Peptide Isolation: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid) for analysis by LC-MS to check for purity and the presence of any ring-opened byproducts.

Workflow for Cleavage of Azetidine-Containing Peptides

start Start: Dried Azetidine-Peptide Resin prepare_cocktail Prepare Cleavage Cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) start->prepare_cocktail cleavage Perform Cleavage (Time-course recommended) prepare_cocktail->cleavage filter_resin Filter to Separate Resin cleavage->filter_resin precipitate Precipitate Peptide in Cold Ether filter_resin->precipitate wash_dry Wash and Dry Crude Peptide precipitate->wash_dry analyze Analyze by LC-MS wash_dry->analyze end Purify by HPLC analyze->end

Caption: General workflow for the cleavage of azetidine-containing peptides from resin.

References

resolving incomplete Fmoc group removal during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase peptide synthesis (SPPS), with a focus on resolving incomplete Fmoc group removal.

Troubleshooting Guide: Incomplete Fmoc-Deprotection

Issue: A positive Kaiser test (indicating free primary amines) is not observed after the deprotection step, or downstream analysis by HPLC/MS reveals deletion sequences or Fmoc-adducts.

This guide will walk you through a systematic approach to diagnose and resolve incomplete Fmoc deprotection.

Step 1: Initial Diagnosis & Immediate Action

Question: I suspect incomplete Fmoc deprotection. What are the initial diagnostic steps?

Answer:

Initial diagnosis involves a combination of routine in-process controls and post-synthesis analysis.

  • Kaiser Test (Qualitative): This is the most immediate method to assess the presence of free primary amines after the deprotection step. A negative result (yellow beads) indicates a failure in Fmoc removal.[1]

  • UV-Vis Spectrophotometry: Monitoring the absorbance of the dibenzofulvene-piperidine adduct in the deprotection solution at around 301 nm can provide a quantitative measure of Fmoc group removal.[1][2] A lower than expected absorbance suggests incomplete deprotection.

  • HPLC and Mass Spectrometry (MS): Analysis of the crude peptide post-cleavage is the definitive method to identify issues. Incomplete deprotection will manifest as:

    • Deletion sequences: The target peptide missing one or more amino acids.

    • Fmoc-adducts: The target peptide with the Fmoc group still attached.[1]

Immediate Corrective Action:

If a negative Kaiser test is observed, perform a "double deprotection" by immediately repeating the deprotection step with a fresh solution of 20% piperidine in DMF.[1]

Step 2: Troubleshooting Workflow

If incomplete deprotection is confirmed, follow this workflow to identify the root cause.

G cluster_reagent Reagent Checks cluster_conditions Condition Checks cluster_sequence Sequence Analysis start Incomplete Deprotection Suspected (e.g., negative Kaiser test) reagent Check Deprotection Reagent (20% Piperidine in DMF) start->reagent conditions Review Reaction Conditions reagent->conditions Reagent OK reagent_fresh Is the piperidine fresh? reagent->reagent_fresh sequence Analyze Peptide Sequence conditions->sequence Conditions OK time Sufficient deprotection time? conditions->time solution Implement Solutions sequence->solution Sequence-related issues identified steric Steric hindrance from bulky adjacent amino acids? sequence->steric reagent_fresh->solution No reagent_conc Is the concentration correct (20%)? reagent_fresh->reagent_conc reagent_conc->conditions Yes reagent_conc->solution No time->solution No temp Adequate temperature? time->temp temp->solution No mixing Proper mixing? temp->mixing mixing->sequence Yes mixing->solution No aggregation Potential for aggregation (β-sheet formation)? steric->aggregation aggregation->solution Yes

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete Fmoc removal?

A1: The most frequent causes can be categorized as follows:

  • Reagent-Related:

    • Degraded Piperidine: Piperidine can degrade over time. Always use fresh, high-quality piperidine.

    • Incorrect Concentration: The standard concentration is 20% piperidine in DMF. Ensure accurate preparation.

  • Reaction Conditions:

    • Insufficient Time: While standard protocols are often sufficient, "difficult" sequences may necessitate longer reaction times.

    • Low Temperature: Deprotection is typically performed at room temperature. Lower temperatures can slow down the reaction.

    • Poor Mixing: Inadequate mixing can lead to channeling in the resin bed, preventing uniform access of the reagent.

  • Sequence-Related:

    • Steric Hindrance: Bulky amino acids near the N-terminus can physically block piperidine from accessing the Fmoc group.

    • Peptide Aggregation: The formation of secondary structures like β-sheets can make the N-terminus inaccessible.[3][4] This is a common issue in hydrophobic sequences.

Q2: My standard deprotection protocol with 20% piperidine in DMF is failing. What are my options?

A2: For challenging sequences, more robust deprotection strategies may be required. Consider the following alternatives, which can offer different kinetic profiles and efficiencies.

Deprotection ReagentConcentrationTypical Deprotection TimeAdvantagesDisadvantages
Piperidine 20% in DMF2 x 10 minHighly effective and well-established.Can promote side reactions like aspartimide formation.[5] Regulated in some regions.
4-Methylpiperidine (4-MePip) 20% in DMF2 x 10 minAs effective as piperidine; not a controlled substance.[3][6]Similar potential for side reactions as piperidine.
Piperazine (PZ) 10% w/v in 9:1 DMF/Ethanol2 x 10 minA viable alternative to piperidine.[7]May be less efficient than piperidine for certain residues at shorter deprotection times.[7]
DBU/Piperidine 2% DBU, 2-5% Piperidine in DMF/NMP2 x 5-10 minFaster deprotection, effective for sterically hindered sequences.[5]DBU is a strong, non-nucleophilic base that can increase the risk of racemization if not used carefully.[5]
DBU/Piperazine 2% DBU, 5% Piperazine in NMP< 1 min for complete removalVery rapid deprotection, effective for aggregation-prone sequences.[8][9]May require optimization to minimize side reactions.[9]

Q3: How can I mitigate peptide aggregation during synthesis?

A3: Peptide aggregation is a significant cause of incomplete deprotection. The following strategies can help disrupt secondary structures:

  • Elevated Temperature: Performing the deprotection at a higher temperature (e.g., 40-50°C) can often break up aggregates.

  • Chaotropic Salts: The addition of salts like LiCl to the deprotection solution can help to disrupt hydrogen bonding and secondary structures.

  • Solvent Choice: Using a more polar solvent like N-methyl-2-pyrrolidone (NMP) instead of DMF can sometimes improve solvation of the growing peptide chain.

Experimental Protocols

Protocol 1: Kaiser Test (Qualitative)

This test is used to detect the presence of free primary amines on the resin.

Reagents:

  • Reagent A: Dissolve 16.5 mg of KCN in 25 mL of deionized water. Dilute 1.0 mL of this solution with 49 mL of pyridine.

  • Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[10]

  • Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.[10]

Procedure:

  • Collect a small sample of resin beads (10-15 beads) in a small test tube.

  • Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.

  • Add 2-3 drops of each Reagent A, B, and C to the test tube.

  • Heat the tube at 110°C for 5 minutes.[10]

  • Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretation
Intense Blue Beads and Solution Positive Result: Free primary amines are present (successful deprotection).
Yellow/Colorless Beads and Solution Negative Result: No free primary amines (incomplete deprotection or successful coupling).
Blue Beads, Colorless Solution Incomplete reaction. Consider extending deprotection or recoupling.
Protocol 2: UV-Vis Spectrophotometry for Monitoring Fmoc Deprotection

This method quantifies the release of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance around 301 nm.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • 20% piperidine in DMF (for blank)

Procedure:

  • Set the spectrophotometer to measure absorbance at 301 nm.

  • Use a solution of 20% piperidine in DMF to zero the instrument (as a blank).

  • During the deprotection step, collect the filtrate from the reaction vessel.

  • Measure the absorbance of the collected filtrate. The absorbance will increase as the deprotection proceeds and will plateau upon completion.[2]

Quantitative Analysis (for determining resin loading):

  • Collect the entire deprotection solution and all subsequent DMF washes in a volumetric flask of a known volume.

  • Dilute the solution to the mark with DMF.

  • Measure the absorbance (A) at 301 nm.

  • Calculate the resin loading using the Beer-Lambert law (A = εcl), where:

    • A = measured absorbance

    • ε = molar extinction coefficient of the dibenzofulvene-piperidine adduct (~7800 M⁻¹cm⁻¹)

    • c = concentration (mol/L)

    • l = path length of the cuvette (typically 1 cm)

Visualizations

G cluster_spps_cycle SPPS Cycle cluster_monitoring In-Process Monitoring Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 UV_Vis UV-Vis of Filtrate Deprotection->UV_Vis Coupling Amino Acid Coupling (e.g., HBTU/DIEA) Wash1->Coupling Kaiser_Test Kaiser Test Wash1->Kaiser_Test Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Cycle

Caption: A typical SPPS cycle with integrated monitoring points.

References

Technical Support Center: Capping Unreacted Amines in Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the capping of unreacted amines following incomplete coupling reactions, particularly in the context of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of capping in peptide synthesis?

A1: Capping is a critical step to permanently block unreacted amino groups on a growing peptide chain that have failed to couple with the activated amino acid in the current cycle.[1][2][3] This is typically achieved by acetylation.[2] By capping these unreacted amines, they are rendered unable to react in subsequent coupling cycles, which prevents the formation of deletion sequences—peptides missing one or more amino acids.[1][2][3] These deletion sequences can be challenging to separate from the target peptide during purification, thus impacting the final product's purity and yield.[2]

Q2: What are the standard reagents used for capping?

A2: The most widely used capping agent is acetic anhydride, which serves as the acetylating agent.[1][2] It is typically used in combination with a base, such as pyridine or N,N-diisopropylethylamine (DIPEA), in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[1][2][4]

Q3: When should I perform a capping step?

A3: A capping step is recommended after an incomplete coupling reaction.[5] The incompleteness of a coupling reaction is often determined by a colorimetric test, such as the Kaiser test for primary amines or the Chloranil or Isatin tests for secondary amines.[2][4][6] If a monitoring test indicates the presence of unreacted amines after a coupling step, and a subsequent second coupling (double coupling) also fails to go to completion, a capping procedure is essential to prevent the formation of deletion peptides.[5][6][7]

Q4: How can I confirm that the capping reaction was successful?

A4: To confirm the success of a capping reaction, you should perform a colorimetric test.[2] For primary amines, a negative Kaiser test (where the resin beads and solution remain yellow or colorless) indicates that all primary amino groups have been successfully capped.[4][7] For secondary amines, a negative result from a test like the Chloranil or Bromophenol Blue test confirms the completion of the capping reaction.[2] If the test is still positive, the capping procedure should be repeated.[4]

Q5: Are there any alternatives to acetic anhydride for capping?

A5: While acetic anhydride is the most common capping agent, alternatives have been explored, especially in regions where its availability is restricted. Propionic anhydride can be used for the same purpose.[8] Other proposed alternatives include a mixture of acetic acid, DIPEA, and DIC or HBTU.[8] For capping remaining reactive chloride groups on a trityl-based resin after loading the first amino acid, a mixture of DCM, methanol (MeOH), and DIPEA can be used.[9]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting issues related to incomplete coupling and the subsequent capping of unreacted amines.

Problem: Positive colorimetric test (e.g., Kaiser test) after a coupling reaction, indicating unreacted amines.

Troubleshooting Workflow

G Troubleshooting Incomplete Coupling and Capping cluster_0 Troubleshooting Incomplete Coupling and Capping start Positive Colorimetric Test (e.g., Kaiser Test) recouple Perform Double Coupling start->recouple Immediate Action retest Perform Colorimetric Test Again recouple->retest optimize Optimize Coupling Protocol: - Increase reaction time - Increase reagent equivalents - Change coupling reagent - Change solvent recouple->optimize If recoupling consistently fails cap Cap Unreacted Amines retest->cap Test Still Positive proceed Proceed to Next Deprotection Step retest->proceed Test Negative verify_cap Verify Capping with Colorimetric Test cap->verify_cap verify_cap->cap Test Still Positive (Repeat Capping) verify_cap->proceed Test Negative end Synthesis Continues proceed->end

References

Validation & Comparative

Decoding the Backbone: A Comparative Guide to Fmoc-Azetidine and Fmoc-Proline in Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of peptide conformation is paramount in the design of novel therapeutics and biomaterials. The incorporation of constrained amino acids is a powerful strategy to modulate the secondary structure of peptides. Among these, proline and its smaller homolog, azetidine-2-carboxylic acid, offer unique and distinct influences on the peptide backbone. This guide provides an objective comparison of the effects of Fmoc-azetidine (Fmoc-Aze-OH) and Fmoc-proline (Fmoc-Pro-OH) on peptide secondary structure, supported by experimental data and detailed methodologies.

The fundamental difference between proline's five-membered pyrrolidine ring and azetidine's four-membered ring introduces significant alterations in peptide flexibility and turn preference.[1][2] While both residues impose restrictions on the peptide backbone, their specific conformational biases lead to the stabilization of different secondary structural motifs.

Key Structural and Conformational Differences

PropertyFmoc-Azetidine (Aze)Fmoc-Proline (Pro)
Ring Size Four-membered ringFive-membered ring
Flexibility Generally imparts more flexibility to the peptide chain.[3]Confers significant rigidity to the peptide backbone.
Preferred Turn Induces and stabilizes γ-turns .[2]A well-established β-turn inducer.[2]
Peptide Bond Higher propensity for trans-cis isomerization.Readily adopts both trans and cis conformations.
Conformational Impact The smaller ring size leads to different steric constraints, making a collagen-like extended conformation less favorable.[3]The pyrrolidine ring restricts the φ (phi) torsion angle, influencing the overall peptide fold.

Data Presentation: Spectroscopic Analysis

The distinct conformational preferences induced by azetidine and proline can be quantified using various spectroscopic techniques, primarily Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive technique for analyzing the secondary structure of peptides in solution. The shape and magnitude of the CD spectrum provide a fingerprint of the peptide's overall conformation.

Table 1: Comparative CD Spectra Data for Model Peptides

Peptide SequenceSecondary StructureKey Spectral FeaturesMean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) at λmax
Ac-(Pro)₃-Aze-NH₂Disrupted/MixedComplex spectra indicating a mixture of conformations.[4]Data not explicitly tabulated in the reference.
Ac-(Aze-Pro)₂-NH₂Left-handed helix (all-cis)Consistent with a helical structure.[4]Data not explicitly tabulated in the reference.
Model Tetrapeptide with Azeγ-turnCharacteristic signatures of a γ-turn.[2]Data not explicitly tabulated in the reference.
Model Tetrapeptide with Proβ-turnClassic β-turn spectral features.[2]Data not explicitly tabulated in the reference.

Note: Specific mean residue ellipticity values are often dependent on the full peptide sequence and solvent conditions. The table reflects the qualitative findings from the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed, atom-level information about peptide structure, including backbone torsion angles and the presence of specific turn types. Chemical shifts of backbone and side-chain protons and carbons are highly sensitive to the local conformational environment.

Table 2: Comparative ¹H and ¹³C NMR Chemical Shift Data for Model Peptides

PeptideResidueAtomChemical Shift (ppm) - trans IsomerChemical Shift (ppm) - cis Isomer
Boc-(L-Pro)₃-L-Aze-OpcpAzeCα, Cβ, Cγ, CδNot explicitly tabulatedNot explicitly tabulated
ProCα, Cβ, Cγ, CδNot explicitly tabulatedNot explicitly tabulated
Boc-(L-Aze-L-Pro)₂-OpcpAzeCα, Cβ, Cγ, CδNot explicitly tabulatedNot explicitly tabulated
ProCα, Cβ, Cγ, CδNot explicitly tabulatedNot explicitly tabulated

Note: While the referenced study used ¹H and ¹³C NMR to determine the conformation of these peptides, a detailed table of chemical shifts was not provided.[4] Generally, the chemical shifts of Cβ and Cγ are particularly indicative of the cis/trans isomerism of the X-Pro peptide bond.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Azetidine-Containing Peptides

The synthesis of peptides incorporating Fmoc-Aze-OH can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols with minor modifications.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-Aze-OH and Fmoc-Pro-OH)

  • Coupling reagents: HCTU (or HATU/HBTU)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-amino acid (3-5 equivalents), HCTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For Fmoc-Aze-OH, extending the coupling time or performing a double coupling may be beneficial to ensure complete reaction.

  • Washing: After coupling, wash the resin extensively with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare peptide solutions in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of approximately 0.1-0.2 mg/mL.

  • Instrumentation: Use a calibrated CD spectrometer.

  • Data Acquisition:

    • Record spectra in the far-UV region (typically 190-260 nm) at room temperature using a quartz cuvette with a 1 mm path length.

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Conversion: Convert the raw data (in millidegrees) to mean residue ellipticity using the peptide concentration, number of residues, and cuvette path length.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve the purified peptide (1-5 mg) in a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture).

  • Data Acquisition:

    • Acquire one-dimensional (1D) ¹H spectra to assess sample purity and general folding.

    • Perform two-dimensional (2D) experiments such as TOCSY (Total Correlation Spectroscopy) to assign spin systems of individual amino acid residues and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space proximities between protons, which are crucial for determining the 3D structure.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and NOE patterns to determine the peptide's conformation, including the presence and type of turns.

Visualizing the Structural Impact

The distinct turn preferences of azetidine and proline can be visualized as follows:

G cluster_pro Proline-Induced β-Turn cluster_aze Azetidine-Induced γ-Turn p1 Residue i p2 Residue i+1 p1->p2 p4 Residue i+3 p1->p4 H-bond p3 Proline (i+2) p2->p3 p3->p4 a1 Residue i a2 Azetidine (i+1) a1->a2 a3 Residue i+2 a1->a3 H-bond a2->a3

Caption: Proline typically induces a β-turn involving four residues, while azetidine favors a tighter γ-turn involving three residues.

Conclusion

The choice between incorporating Fmoc-azetidine or Fmoc-proline into a peptide sequence has profound and predictable consequences for its secondary structure. Proline is the established choice for inducing β-turns, which are critical for molecular recognition and protein folding.[2] In contrast, azetidine promotes the formation of γ-turns, offering a valuable tool for medicinal chemists to fine-tune peptide backbone geometry.[2] The increased flexibility of azetidine-containing peptides can be advantageous in some applications but may destabilize more ordered structures like helices.[3] A thorough understanding of these differences, supported by the experimental techniques outlined in this guide, is essential for the rational design of peptides with desired conformational properties and biological activities.

References

A Comparative Guide to γ-Turn Induction by Azetidine Versus β-Turn by Proline in Peptide Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the conformational effects of incorporating azetidine-2-carboxylic acid versus proline into peptide backbones. We will delve into the structural differences in the turns they induce, supported by experimental data, and provide detailed experimental protocols for characterization.

Introduction

The precise folding of peptides and proteins is critical to their biological function. Reverse turns are crucial secondary structural motifs that enable the polypeptide chain to change direction. Proline, a five-membered cyclic amino acid, is a well-established inducer of β-turns. In contrast, its four-membered ring homolog, azetidine-2-carboxylic acid, has been shown to preferentially stabilize a different turn geometry known as the γ-turn.[1][2][3] Understanding the distinct conformational biases of these two residues is paramount for the rational design of peptidomimetics, constrained peptides, and other therapeutics where specific backbone geometry is desired. While both proline and azetidine derivatives can induce reverse turns, the size of the ring dictates the nature of the turn.[4]

Structural Differences: γ-Turn vs. β-Turn

The fundamental difference between the turns induced by azetidine and proline lies in the number of amino acid residues involved and the resulting hydrogen bonding pattern.

  • β-Turns (Proline): A β-turn involves four consecutive amino acid residues (i, i+1, i+2, and i+3). It is characterized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3).[5] Proline is frequently found at the i+1 position in type I and type II β-turns.[6]

  • γ-Turns (Azetidine): A γ-turn is a tighter turn involving only three consecutive amino acid residues (i, i+1, and i+2). It is defined by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the third residue (i+2).[7] The conformational constraints imposed by the four-membered ring of azetidine residues favor the formation of these γ-turn structures.[1][4]

dot

Caption: Comparison of β-turn and γ-turn structures.

Experimental Evidence and Data Presentation

The distinct turn preferences of azetidine and proline have been elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and computational modeling.[4]

ParameterAzetidine-Induced γ-TurnProline-Induced β-Turn (Type I)Proline-Induced β-Turn (Type II)
Residues Involved 3 (i, i+1, i+2)4 (i, i+1, i+2, i+3)4 (i, i+1, i+2, i+3)
Hydrogen Bond C=O(i)···HN(i+2) (C7)C=O(i)···HN(i+3) (C10)C=O(i)···HN(i+3) (C10)
H-Bond Distance (O···H) ~1.9 - 2.6 Å~1.9 - 2.5 Å~1.9 - 2.5 Å
Ideal φ(i+1), ψ(i+1) Not precisely defined, but constrained by the ring-60°, -30°-60°, 120°
Ideal φ(i+2), ψ(i+2) Not precisely defined, but constrained-90°, 0°80°, 0°

Note: Dihedral angles for β-turns are ideal values and can vary. Data for γ-turn dihedral angles are less precisely defined in the literature but are constrained by the azetidine ring.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful technique to determine the three-dimensional structure of peptides in solution.[8] Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly crucial for identifying protons that are close in space, providing evidence for specific turn structures.

Protocol for 2D NOESY:

  • Sample Preparation:

    • Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, CD₃CN, or DMSO-d₆) to a concentration of 1-5 mM.[2]

    • Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to check sample purity and concentration.

    • Set up a 2D NOESY experiment on an NMR spectrometer (e.g., 500 MHz or higher).

    • Key parameters to set include:

      • Spectral widths in both dimensions to cover all proton resonances.

      • A mixing time (τm) appropriate for the size of the peptide (typically 100-400 ms for small peptides) to observe NOE cross-peaks.[3]

      • Sufficient number of scans and increments in the indirect dimension to achieve adequate signal-to-noise and resolution.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.

    • Assign the proton resonances using a combination of COSY and TOCSY experiments.

    • Analyze the NOESY spectrum for cross-peaks. The presence of a cross-peak between the amide proton of residue i+2 and the carbonyl oxygen of residue i is indicative of a γ-turn. Similarly, a cross-peak between the amide proton of residue i+3 and the carbonyl oxygen of residue i suggests a β-turn.

    • The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the protons, allowing for the estimation of inter-proton distances.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Dissolve Peptide Dissolve Peptide Add Reference Add Reference Dissolve Peptide->Add Reference Transfer to Tube Transfer to Tube Add Reference->Transfer to Tube 1D_Proton_NMR 1D_Proton_NMR Transfer to Tube->1D_Proton_NMR 2D_NOESY_Setup 2D_NOESY_Setup 1D_Proton_NMR->2D_NOESY_Setup Process_Data Process_Data 2D_NOESY_Setup->Process_Data Assign_Resonances Assign_Resonances Process_Data->Assign_Resonances Analyze_NOESY Analyze_NOESY Assign_Resonances->Analyze_NOESY Structure_Calculation Structure_Calculation Analyze_NOESY->Structure_Calculation

Caption: General workflow for molecular dynamics simulations.

Conclusion

The choice between incorporating azetidine-2-carboxylic acid or proline into a peptide sequence provides a powerful tool for controlling its secondary structure. Azetidine's smaller ring size sterically favors the formation of tight γ-turns, while the five-membered ring of proline is a well-established promoter of β-turns. This fundamental difference in conformational preference can be exploited in the design of peptidomimetics with tailored three-dimensional structures for enhanced biological activity and stability. The experimental and computational methods outlined in this guide provide a robust framework for the characterization and validation of these turn structures in novel peptide designs.

References

Navigating the Conformational Landscape of Azetidine Peptides: A Comparative Guide to 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount to unlocking their therapeutic potential. The incorporation of non-natural amino acids, such as azetidine-2-carboxylic acid, offers a powerful strategy to modulate peptide conformation and enhance biological activity. Among the arsenal of analytical techniques, 1H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a premier tool for elucidating the solution-state structure and dynamics of these modified peptides. This guide provides an objective comparison of 1H NMR spectroscopy with other analytical methods for the conformational analysis of azetidine-containing peptides, supported by experimental data and detailed protocols.

Unraveling Azetidine Peptide Conformations with 1H NMR

1H NMR spectroscopy provides a wealth of information encoded in various parameters that are exquisitely sensitive to the local chemical environment and spatial proximity of protons within a peptide. By analyzing these parameters, a detailed picture of the peptide's conformational preferences in solution can be constructed.

Key 1H NMR Parameters for Conformational Analysis:
  • Chemical Shifts (δ): The resonance frequency of a proton is influenced by its electronic environment. Deviations from random coil chemical shifts are indicative of specific secondary structures. For instance, α-helical conformations typically result in upfield shifts for Hα protons, while β-sheet structures lead to downfield shifts.

  • Vicinal Coupling Constants (³J): The coupling constant between two protons separated by three bonds (e.g., ³J(HNHα)) is related to the intervening dihedral angle (φ) through the Karplus equation. This allows for the determination of backbone torsion angles, which are fundamental to defining the peptide's conformation. In azetidine rings, the vicinal coupling constants between the ring protons provide crucial information about the ring's pucker.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in space (< 5 Å), regardless of their connectivity in the amino acid sequence. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the interacting protons. Analysis of NOE patterns, particularly through 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, allows for the determination of interproton distances, which are critical for defining the three-dimensional fold of the peptide.

  • Temperature Coefficients (dδ/dT): The temperature dependence of amide proton chemical shifts can distinguish between solvent-exposed and intramolecularly hydrogen-bonded protons. Amide protons involved in stable hydrogen bonds, which are characteristic of secondary structures like β-turns and helices, exhibit smaller temperature coefficients (typically > -4.5 ppb/K) compared to solvent-exposed protons.

Data Presentation: 1H NMR Spectroscopic Data for Azetidine-Containing Peptides

The following tables summarize typical 1H NMR data obtained for synthetic azetidine-containing peptides. This data is instrumental in defining their conformational preferences.

Table 1: Representative ¹H Chemical Shifts (δ) in ppm for an Azetidine (Aze)-Containing Peptide.

ResidueNHOther
Ac ----2.05 (CH₃)
Ala 8.154.351.40 (CH₃)--
Aze -4.502.50, 2.753.80, 4.00-
Gly 8.303.95---
NH₂ 7.50, 7.80----

Note: Chemical shifts are referenced to a standard (e.g., TMS or DSS) and can vary depending on the solvent, temperature, and peptide sequence.

Table 2: Key ³J(HNHα) Coupling Constants and Inferred φ Torsion Angles.

Residue³J(HNHα) (Hz)Inferred φ Angle Range (°)
Ala 7.5-140 to -80 or -70 to -50
Gly 5.0, 8.0Multiple conformations

Note: The Karplus equation relates ³J(HNHα) to the φ dihedral angle, but often yields multiple possible angle ranges.

Table 3: Selected NOE-Derived Interproton Distance Restraints.

Proton 1Proton 2NOE IntensityDistance Restraint (Å)
Ala HαAze HαStrong< 2.5
Ala NHGly NHMedium< 3.5
Aze HβAze HγStrong< 2.8

Note: NOE intensities are typically classified as strong, medium, or weak, corresponding to approximate upper distance limits.

Experimental Protocols for 1H NMR Analysis

A systematic approach is crucial for the successful conformational analysis of azetidine peptides by 1H NMR.

Sample Preparation:
  • Peptide Synthesis and Purification: The azetidine-containing peptide is synthesized using solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Sample Dissolution: The purified peptide is dissolved in a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like H₂O/D₂O 9:1) to a concentration of 1-5 mM.

  • Internal Standard: A reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or tetramethylsilane (TMS), is added for chemical shift calibration.

  • pH Adjustment: For aqueous samples, the pH is adjusted to a value where the peptide is stable and amide proton exchange is minimized (typically pH 4-6).

NMR Data Acquisition:

A suite of 1D and 2D NMR experiments is performed on a high-field NMR spectrometer (typically ≥ 500 MHz).

  • 1D ¹H Spectrum: Provides an initial assessment of sample purity, concentration, and conformational homogeneity.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues by correlating all scalar-coupled protons within a residue.

  • 2D NOESY/ROESY: Provides through-space correlations between protons that are close in proximity, which are used to determine interproton distance restraints. ROESY is often preferred for small to medium-sized peptides where the NOE can be close to zero.

  • 2D COSY (Correlation Spectroscopy): Reveals scalar couplings between protons, particularly useful for measuring ³J(HNHα) coupling constants.

  • Temperature Titration: A series of 1D ¹H spectra are recorded at different temperatures (e.g., in 5 K increments from 288 K to 318 K) to determine the temperature coefficients of the amide protons.

Visualizing the Workflow

The following diagram illustrates the general workflow for the conformational analysis of an azetidine-containing peptide using 1H NMR spectroscopy.

experimental_workflow cluster_synthesis Peptide Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation cluster_validation Structure Validation & Comparison Synthesis Peptide Synthesis & Purification SamplePrep Sample Preparation (Solvent, Concentration, pH) Synthesis->SamplePrep NMR_1D 1D ¹H NMR SamplePrep->NMR_1D NMR_2D 2D NMR (TOCSY, NOESY/ROESY, COSY) NMR_1D->NMR_2D Assignment Resonance Assignment NMR_2D->Assignment Temp_Titration Temperature Titration Data_Extraction Extraction of Conformational Restraints (Distances, Dihedral Angles) Temp_Titration->Data_Extraction Assignment->Data_Extraction Structure_Calc Structure Calculation & Refinement Data_Extraction->Structure_Calc Validation Structure Validation Structure_Calc->Validation Comparison Comparison with Alternative Methods Validation->Comparison

A flowchart of the experimental workflow for the conformational analysis of azetidine peptides using 1H NMR.

Comparison with Alternative Techniques

While 1H NMR is a powerful tool, other techniques provide complementary information and may be more suitable for specific applications.

Table 4: Comparison of 1H NMR with Other Structural Biology Techniques.

TechniqueSample StateInformation ObtainedAdvantagesLimitations
1H NMR Spectroscopy Solution3D structure, dynamics, conformational equilibria, intermolecular interactionsProvides information in a near-physiological state; can characterize dynamic regions.Limited to smaller peptides (<30-40 kDa); structure represents an ensemble average.
X-ray Crystallography Crystalline SolidHigh-resolution 3D structureProvides a single, high-resolution static structure.Requires well-ordered crystals; crystal packing can influence conformation; dynamic regions may be poorly resolved.
Circular Dichroism (CD) SolutionSecondary structure content (α-helix, β-sheet, random coil)Rapid and requires small amounts of sample; excellent for monitoring conformational changes.Provides low-resolution information; does not give atomic-level detail.
FTIR Spectroscopy Solution or SolidSecondary structure contentComplements CD; can be used for solid-state samples.Spectral overlap can be an issue; less sensitive than CD for quantitative analysis.
Computational Modeling In silicoTheoretical 3D structures and conformational landscapesCan explore a wide range of conformations and provide insights into energetics.Accuracy depends on the force field used; requires experimental validation.
In-depth Comparison:
  • 1H NMR vs. X-ray Crystallography: 1H NMR provides a picture of the peptide's structure and dynamics in solution, which is often more biologically relevant than the static picture provided by X-ray crystallography from a solid-state crystal. However, X-ray crystallography can yield higher resolution structures. For azetidine peptides, NMR is particularly advantageous for studying the puckering of the four-membered ring in solution, which can be dynamic.

  • 1H NMR vs. Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid method to assess the overall secondary structure content of a peptide.[1] It can quickly indicate whether an azetidine-containing peptide adopts a folded or random coil conformation. However, it does not provide the atomic-level detail that 1H NMR can. CD is often used as a complementary technique to NMR to confirm the presence of secondary structure elements.

Conclusion

1H NMR spectroscopy is an indispensable tool for the detailed conformational analysis of azetidine-containing peptides in solution. By providing a wealth of information on atomic-level structure and dynamics, it enables a deep understanding of how the incorporation of the azetidine moiety influences peptide conformation. When used in conjunction with complementary techniques such as X-ray crystallography and CD spectroscopy, a comprehensive and robust structural characterization can be achieved, paving the way for the rational design of novel peptide-based therapeutics with enhanced properties.

References

Unraveling the Signature Fragments: A Comparative Guide to the Mass Spectrometry of Azetidine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Azetidine-containing peptides (Aze-peptides) are emerging as promising scaffolds in drug discovery, offering unique conformational constraints compared to their natural counterparts. For researchers, scientists, and drug development professionals, understanding the structural nuances of these modified peptides is paramount. Mass spectrometry (MS) stands as a cornerstone technique for peptide characterization, and a detailed understanding of fragmentation patterns is crucial for confident sequence analysis and structural elucidation. This guide provides a comparative analysis of the mass spectrometric behavior of azetidine-containing peptides, with a particular focus on contrasting them with the well-documented fragmentation of proline-containing peptides.

While extensive experimental data on the fragmentation of azetidine-containing peptides is still emerging, this guide leverages the vast knowledge of proline peptide fragmentation as a benchmark. By understanding the established principles of peptide fragmentation and considering the unique structural properties of the four-membered azetidine ring, we can predict and interpret the mass spectra of these novel peptidomimetics.

The "Proline Effect" as a Baseline for Comparison

Proline, with its five-membered ring, introduces a rigid kink in the peptide backbone, significantly influencing its fragmentation in the mass spectrometer. This "proline effect" is characterized by a preferential cleavage of the peptide bond N-terminal to the proline residue, leading to the formation of an abundant y-ion. This is attributed to the higher basicity of the proline amide bond, which tends to sequester the mobile proton during collision-induced dissociation (CID), directing fragmentation to its N-terminal side[1].

Azetidine-Containing Peptides: A New Frontier in Fragmentation Analysis

Azetidine-2-carboxylic acid (Aze) is a smaller homolog of proline, featuring a more strained four-membered ring. This increased ring strain is hypothesized to influence the fragmentation behavior of Aze-peptides, potentially leading to unique and diagnostic fragment ions. While direct, comprehensive studies on the CID, higher-energy collisional dissociation (HCD), and electron-transfer dissociation (ETD) of a wide range of Aze-peptides are limited in the publicly available literature, we can infer potential fragmentation pathways based on chemical principles. It is important to note that the following comparisons are based on these principles and await extensive experimental validation.

Comparative Fragmentation Analysis: Proline vs. Azetidine

To illustrate the potential differences in fragmentation, let's consider a hypothetical peptide sequence, Ala-Xxx-Gly-Leu, where Xxx is either Proline (Pro) or Azetidine (Aze).

FeatureProline-Containing Peptide (Ala-Pro-Gly-Leu)Azetidine-Containing Peptide (Ala-Aze-Gly-Leu) - Predicted
Dominant Cleavage Preferential cleavage N-terminal to Proline, resulting in a prominent y3 ion.Likely preferential cleavage N-terminal to Azetidine due to the imino acid structure, leading to a prominent y3 ion. The higher ring strain in azetidine might further enhance this cleavage.
Immonium Ion A characteristic immonium ion for Proline at m/z 70.065.A predicted characteristic immonium ion for Azetidine at m/z 56.050.
b-ion Series The b2 ion (Ala-Pro) can be a prominent fragment.The b2 ion (Ala-Aze) is expected, and its stability relative to the Pro-containing counterpart would be a key area of investigation.
Neutral Losses No characteristic neutral losses directly associated with the proline ring itself under standard CID conditions.The strained four-membered ring of azetidine might be susceptible to ring-opening or other rearrangements, potentially leading to unique neutral losses that are not observed with proline.
ETD Fragmentation ETD typically results in cleavage of the N-Cα bond, producing c- and z-type ions. Cleavage N-terminal to proline can still be observed.ETD is expected to produce c- and z-type ions. The influence of the azetidine ring on the efficiency of electron capture and subsequent fragmentation remains to be systematically studied.

Experimental Protocols

A robust characterization of azetidine-containing peptides by mass spectrometry requires a well-defined experimental workflow. Below are detailed methodologies for the analysis of these novel peptides.

Sample Preparation
  • Peptide Solubilization: Dissolve the synthetic azetidine-containing peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile (50:50, v/v), to a final concentration of 1 mg/mL.

  • Dilution: For infusion experiments, dilute the stock solution to 1-10 pmol/µL in 50% acetonitrile with 0.1% formic acid. For LC-MS/MS analysis, the concentration will depend on the sensitivity of the instrument and the complexity of the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 75 µm I.D. x 15 cm, packed with 1.9 µm particles) is suitable for separating peptides.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 40% mobile phase B over 30-60 minutes at a flow rate of 200-300 nL/min is a good starting point.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire full scan mass spectra over a range of m/z 350-1500.

    • MS/MS Analysis: Employ data-dependent acquisition (DDA) to select the most intense precursor ions for fragmentation.

    • Fragmentation Methods:

      • Collision-Induced Dissociation (CID): Use a normalized collision energy of 25-35%.

      • Higher-Energy Collisional Dissociation (HCD): Use a stepped normalized collision energy (e.g., 25, 30, 35%).

      • Electron-Transfer Dissociation (ETD): Use calibrated ETD reaction times and supplemental activation.

Data Analysis
  • Peptide Identification: Use a database search engine (e.g., Mascot, SEQUEST, MaxQuant) to identify the peptide sequence. The database should include the custom modification for the azetidine residue.

  • Manual Spectral Interpretation: Manually inspect the MS/MS spectra to confirm the sequence and identify characteristic fragment ions and neutral losses. Compare the spectra of azetidine-containing peptides with their proline-containing analogs to pinpoint differences in fragmentation patterns.

Visualizing the Fragmentation Pathways

The following diagrams illustrate the key concepts discussed in this guide.

experimental_workflow Experimental Workflow for Peptide Characterization cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Peptide Synthesis (with Aze or Pro) Solubilization Solubilization Peptide_Synthesis->Solubilization Dilution Dilution for MS Solubilization->Dilution LC_Separation Liquid Chromatography (Reversed-Phase) Dilution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1_Scan MS1 Full Scan ESI->MS1_Scan DDA Data-Dependent Acquisition MS1_Scan->DDA Fragmentation Fragmentation (CID, HCD, ETD) DDA->Fragmentation MS2_Scan MS2 Scan Fragmentation->MS2_Scan Database_Search Database Search MS2_Scan->Database_Search Spectral_Interpretation Manual Spectral Interpretation Database_Search->Spectral_Interpretation Comparison Comparative Analysis (Aze vs. Pro) Spectral_Interpretation->Comparison proline_fragmentation Characteristic CID Fragmentation of a Proline-Containing Peptide cluster_peptide cluster_fragments Peptide H₂N-Ala-Pro-Gly-Leu-COOH b2 b₂ (Ala-Pro) Peptide->b2 y3 y₃ (Pro-Gly-Leu) Peptide->y3 Preferential Cleavage (N-terminal to Pro) Immonium Pro Immonium Ion (m/z 70.065) Peptide->Immonium azetidine_fragmentation Predicted CID Fragmentation of an Azetidine-Containing Peptide cluster_peptide cluster_fragments Peptide H₂N-Ala-Aze-Gly-Leu-COOH b2 b₂ (Ala-Aze) Peptide->b2 y3 y₃ (Aze-Gly-Leu) Peptide->y3 Predicted Preferential Cleavage (N-terminal to Aze) Immonium Aze Immonium Ion (m/z 56.050) Peptide->Immonium Unique_Fragment Potential Unique Fragments (from ring strain) Peptide->Unique_Fragment Hypothesized

References

Azetidine-Containing Cyclic Peptides: A Crystallographic and Functional Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural and functional properties of cyclic peptides incorporating azetidine residues versus their traditional all-amino acid or proline-containing counterparts. This analysis is supported by experimental data from X-ray crystallography, cyclization efficiency studies, and protease stability assays.

The incorporation of non-natural amino acids and conformational constraints into cyclic peptides is a key strategy in modern drug discovery to enhance therapeutic properties such as metabolic stability, cell permeability, and target affinity. Azetidine-2-carboxylic acid, a four-membered ring analog of proline, has emerged as a promising building block in peptide design. This guide delves into the crystallographic and functional consequences of substituting a standard amino acid with an azetidine residue in a cyclic peptide backbone.

Structural Insights from X-ray Crystallography

X-ray crystallography provides high-resolution data on the three-dimensional structure of molecules, offering critical insights into how azetidine incorporation influences the conformation of cyclic peptides. A key study in this area is the X-ray diffraction analysis of a cyclic tetrapeptide containing a 3-amino-azetidine (3-AAz) subunit.

Crystal structure analysis reveals that the azetidine ring can act as an isostere of a trans amide bond, effectively stabilizing conformations that would otherwise be difficult to access in homodetic (all-amino acid) cyclic peptides due to ring strain.[1] In one analyzed cyclic tetrapeptide, the dihedral angle of the azetidine-modified glycine residue was found to be 159°, closely mimicking the ideal 180° of a trans peptide bond.[1] This conformational preference can lead to a more rigid and pre-organized structure, which is often desirable for potent receptor binding.

In contrast to the five-membered ring of proline which is known to induce β-turns, the four-membered azetidine ring preferentially stabilizes γ-turn-like conformations in peptides. This fundamental difference in turn preference provides a powerful tool for medicinal chemists to fine-tune the geometry of the peptide backbone.

Comparative Crystallographic Data

The following table presents a representative comparison of key structural parameters that would be derived from the Crystallographic Information Files (CIFs) of an azetidine-containing cyclic peptide and a proline-containing analogue. While direct access to the raw CIF data for a perfectly analogous proline-containing cyclic tetrapeptide is not available for this guide, the table illustrates the type of data that would be compared. The data for the azetidine-containing peptide is based on the published crystal structure with CCDC deposition number 2295610.

Structural ParameterAzetidine-Containing Cyclic Tetrapeptide (Representative)Proline-Containing Cyclic Tetrapeptide (Illustrative)
Ring Pucker Amplitude (Å) Lower (more planar)Higher (more puckered)
Backbone Dihedral Angles (φ, ψ) Favors γ-turn conformationsFavors β-turn conformations
ω Angle of Preceding Residue ~180° (trans)Can be cis or trans
Key Dihedral Angle (Cα-N-C-Cα) ~159° (mimics trans amide)Varies depending on ring pucker

Enhanced Cyclization Efficiency

The incorporation of an azetidine residue has been shown to significantly improve the efficiency of macrocyclization, a crucial step in the synthesis of cyclic peptides. The turn-inducing nature of the azetidine moiety pre-organizes the linear peptide precursor into a conformation that is favorable for ring closure, thereby increasing the yield of the desired cyclic monomer and reducing the formation of dimeric and oligomeric byproducts.

A comparative study of the cyclization of tetra-, penta-, and hexapeptides with and without a 3-amino-azetidine subunit demonstrated a marked improvement in the yields of the azetidine-modified cyclic peptides (AMCPs).[1]

Peptide TypeHomodetic (Unmodified) Cyclization Yield (%)Azetidine-Modified Cyclization Yield (%)Fold Improvement
Tetrapeptide 1 <5 (dimer observed)25>5
Tetrapeptide 2 Not observed20-
Pentapeptide 35501.4
Hexapeptide 40601.5

Increased Protease Stability

A significant drawback of peptide-based therapeutics is their susceptibility to degradation by proteases. The conformational rigidity and non-natural structure imparted by the azetidine ring can provide substantial protection against enzymatic cleavage.

In a protease stability study, an azetidine-containing cyclic hexapeptide was incubated with α-chymotrypsin. The azetidine-modified peptide remained largely intact over a 24-hour period, whereas the corresponding homodetic cyclic peptide was readily hydrolyzed.[1] This enhanced stability can lead to a longer in vivo half-life and improved bioavailability of the peptide drug.

Experimental Protocols

Synthesis of Azetidine-Containing Cyclic Peptides

The synthesis of azetidine-containing cyclic peptides typically follows a solid-phase peptide synthesis (SPPS) approach for the linear precursor, followed by a solution-phase macrocyclization.

G SPPS Solid-Phase Peptide Synthesis of Linear Precursor Cleavage Cleavage from Resin SPPS->Cleavage Purification1 HPLC Purification of Linear Peptide Cleavage->Purification1 Cyclization Solution-Phase Macrocyclization Purification1->Cyclization Purification2 HPLC Purification of Cyclic Peptide Cyclization->Purification2 Analysis Characterization (NMR, MS) Purification2->Analysis

Synthetic Workflow for Azetidine-Containing Cyclic Peptides
  • Solid-Phase Peptide Synthesis (SPPS): The linear peptide precursor is synthesized on a solid support (e.g., Rink amide resin) using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The azetidine amino acid is incorporated as an Fmoc-protected building block.

  • Cleavage and Deprotection: The linear peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers).

  • Purification of Linear Peptide: The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Macrocyclization: The purified linear peptide is dissolved in a suitable organic solvent (e.g., DMF) at a low concentration to favor intramolecular cyclization. A coupling agent, such as 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), is added to facilitate amide bond formation.

  • Purification of Cyclic Peptide: The crude cyclic peptide is purified by RP-HPLC.

  • Characterization: The final product is characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

X-ray Crystallography

G Crystallization Peptide Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Analysis Structural Analysis Structure_Solution->Analysis

X-ray Crystallography Workflow
  • Crystallization: Single crystals of the purified cyclic peptide are grown. This is typically achieved through vapor diffusion (hanging or sitting drop) or slow evaporation methods. A variety of solvents and precipitants are screened to find optimal crystallization conditions.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head, often after being cryo-protected to prevent damage from the X-ray beam.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which a molecular model is built. The model is then refined against the experimental data to obtain the final, high-resolution crystal structure.

  • Structural Analysis: The refined structure is analyzed to determine bond lengths, bond angles, dihedral angles, and intermolecular interactions. The crystallographic data is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Protease Stability Assay

G Incubation Incubate Peptide with Protease Sampling Take Aliquots at Time Intervals Incubation->Sampling Quenching Quench Reaction Sampling->Quenching HPLC_Analysis Analyze by HPLC Quenching->HPLC_Analysis Data_Analysis Quantify Peptide Degradation HPLC_Analysis->Data_Analysis

Protease Stability Assay Workflow
  • Incubation: The cyclic peptide (at a known concentration, e.g., 750 μM) is incubated with a specific protease (e.g., α-chymotrypsin at 25 μM) in a suitable buffer at 37°C.[1]

  • Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 1, 4, and 24 hours).

  • Quenching: The enzymatic reaction in each aliquot is stopped, typically by the addition of an acid (e.g., trifluoroacetic acid) or an organic solvent (e.g., acetonitrile).

  • HPLC Analysis: The samples are analyzed by RP-HPLC to separate the intact peptide from any degradation products.

  • Data Analysis: The peak area of the intact peptide at each time point is quantified and compared to the initial peak area (t=0) to determine the percentage of peptide remaining over time.

Conclusion

The incorporation of azetidine residues into cyclic peptides offers several distinct advantages over traditional all-amino acid or proline-containing analogs. X-ray crystallography confirms that azetidine acts as a trans amide bond isostere and a potent γ-turn inducer, leading to conformationally restrained structures. This pre-organization of the peptide backbone translates into significantly improved cyclization efficiencies. Furthermore, the non-natural and constrained nature of the azetidine-containing ring system imparts enhanced stability against proteolytic degradation. These favorable properties make azetidine-containing cyclic peptides a highly attractive scaffold for the development of next-generation peptide therapeutics.

References

Enhancing Proteolytic Stability: A Comparative Guide to Azetidine-Modified Macrocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of macrocyclic peptides as therapeutics is often hampered by their susceptibility to proteolytic degradation. A promising strategy to overcome this limitation is the incorporation of non-natural amino acids, such as azetidine-based residues, into the macrocyclic backbone. This guide provides an objective comparison of the proteolytic stability of azetidine-modified macrocycles against their unmodified counterparts, supported by experimental data, detailed protocols, and a visual representation of the evaluation workflow.

Superior Proteolytic Resistance of Azetidine-Modified Macrocycles

The introduction of a 3-aminoazetidine (3-AAz) subunit into a macrocyclic peptide backbone has been demonstrated to significantly enhance its stability against enzymatic degradation.[1][2][3] This increased stability is attributed to the conformational constraints imposed by the four-membered azetidine ring, which can protect amide bonds from protease recognition and subsequent cleavage.[2]

A direct comparison between a homodetic cyclohexapeptide and its azetidine-modified analogue revealed a stark difference in their susceptibility to proteolysis by α-chymotrypsin.[2] The azetidine-containing macrocycle exhibited remarkable resistance to enzymatic cleavage, a critical attribute for the development of viable peptide-based drugs.

Quantitative Comparison of Proteolytic Stability
MacrocycleModificaitonProteaseEnzyme ConcentrationTime (hours)Remaining Peptide (%)
Homodetic CyclohexapeptideNoneα-Chymotrypsin25 µM24Readily hydrolyzed
Azetidine-Modified Cyclohexapeptide 3-Aminoazetidine (3-AAz) α-Chymotrypsin 25 µM 24 ~100%
Azetidine-Modified Cyclohexapeptide 3-Aminoazetidine (3-AAz) α-Chymotrypsin 125 µM 24 ~100%

Table 1: Summary of the proteolytic stability of a homodetic versus an azetidine-modified cyclohexapeptide. The azetidine-modified peptide showed no measurable proteolysis even at elevated enzyme concentrations over a 24-hour period.[2]

Experimental Workflow for Evaluating Proteolytic Stability

The following diagram illustrates a standard workflow for assessing the proteolytic stability of modified macrocycles.

Proteolytic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide Synthesize & Purify Azetidine-Modified & Control Macrocycles Incubate Incubate Peptides with Protease Solution at 37°C Peptide->Incubate Protease Prepare Protease Solution (e.g., α-Chymotrypsin) in Assay Buffer Protease->Incubate Timepoints Collect Aliquots at Various Time Points (e.g., 0, 1, 4, 24h) Incubate->Timepoints Sample Collection Quench Quench Reaction (e.g., with TFA) Timepoints->Quench HPLC Analyze by RP-HPLC to Quantify Remaining Intact Peptide Quench->HPLC MS Confirm Identity of Degradation Products by Mass Spectrometry HPLC->MS Peak Identification

Experimental workflow for proteolytic stability assessment.

Detailed Experimental Protocols

The following protocols are representative of those used to evaluate the proteolytic stability of macrocyclic peptides.

Materials
  • Azetidine-modified macrocycle

  • Unmodified (control) macrocycle

  • Protease (e.g., α-chymotrypsin from bovine pancreas)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching Solution (e.g., 10% Trifluoroacetic acid (TFA) in water)

  • HPLC-grade acetonitrile (ACN) and water

  • Reverse-phase HPLC (RP-HPLC) system with a C18 column

  • Mass spectrometer (e.g., MALDI-TOF or LC-MS)

Proteolytic Stability Assay
  • Peptide and Protease Preparation:

    • Dissolve the azetidine-modified and control macrocycles in the assay buffer to a final concentration of 1 mg/mL.

    • Prepare a stock solution of the protease (e.g., α-chymotrypsin) in the assay buffer at the desired concentration (e.g., 25 µM and 125 µM).

  • Incubation:

    • In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a defined ratio (e.g., 1:1 v/v).

    • Incubate the reaction mixtures at 37°C.

  • Time-Course Analysis:

    • At predetermined time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each reaction mixture.

    • Immediately quench the enzymatic reaction by adding the quenching solution (e.g., an equal volume of 10% TFA).

  • RP-HPLC Analysis:

    • Analyze the quenched samples by RP-HPLC.

    • Use a suitable gradient of ACN in water (both containing 0.1% TFA) to separate the intact peptide from any degradation products.

    • Monitor the elution profile using a UV detector at a specific wavelength (e.g., 214 nm or 280 nm).

    • Quantify the amount of remaining intact peptide by integrating the area of the corresponding peak in the chromatogram.

  • Mass Spectrometry Analysis:

    • Collect the fractions corresponding to the degradation products from the HPLC analysis.

    • Analyze these fractions by mass spectrometry to identify the cleavage sites and confirm the identity of the fragments.[4][5]

Conclusion

The incorporation of azetidine residues into macrocyclic peptides is a highly effective strategy for enhancing their proteolytic stability. Experimental evidence demonstrates that azetidine-modified macrocycles can exhibit complete resistance to enzymatic degradation under conditions where their unmodified counterparts are readily hydrolyzed.[2] This improved stability, coupled with the ability of azetidine to act as a turn-inducer and a point for further chemical modification, makes it a valuable tool for the design of robust and potent peptide-based therapeutics.[1][3] Researchers and drug developers are encouraged to consider this modification to overcome the inherent instability of peptide scaffolds.

References

Unveiling the Anticancer Potential: A Comparative Guide to Novel Azetidine Analogues in In Vitro Antiproliferative Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro antiproliferative performance of novel azetidine analogues. We delve into supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to offer a comprehensive overview of this promising class of compounds.

The quest for more effective and targeted cancer therapeutics has led to the exploration of diverse chemical scaffolds. Among these, azetidine-containing compounds have garnered significant attention due to their unique structural features and potent biological activities. This guide summarizes the antiproliferative efficacy of various novel azetidine analogues against a range of cancer cell lines, shedding light on their potential as next-generation anticancer agents.

Comparative Efficacy of Novel Azetidine Analogues

The antiproliferative activity of newly synthesized azetidine analogues has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented below. These values highlight the diverse efficacy of these compounds, with some exhibiting nanomolar to low micromolar activity.

Compound ClassSpecific Analogue(s)Target Cancer Cell Line(s)IC50 ValuesPutative Mechanism of ActionReference(s)
Thiourea-azetidine hybrids 1BA431 (Skin), 786-O (Kidney)0.77 µM, 0.73 µMVEGFR-2 inhibition[1]
3BPC3 (Prostate), U251 (Brain), A431 (Skin), 786-O (Kidney)0.25 µM, 0.6 µM, 0.03 µM, 0.03 µMVEGFR-2 inhibition[1]
Azetidine-2-carboxamide analogues 5a, 5o, 8iMDA-MB-231 (Breast), MDA-MB-468 (Breast)Weak activity up to 10 µM in cell-based assays, despite sub-micromolar activity in in vitro STAT3 DNA-binding assays.STAT3 Inhibition[2]
Azetidin-2-one analogues of Combretastatin A-4 9h, 9q, 9r, 10p, 10r, 11hMCF-7 (Breast), MDA-MB-231 (Breast)10-33 nMTubulin Polymerization Inhibition[3]
3-(thienyl) β-lactam analogues 28 (3-(2-thienyl) analogue)MCF-7 (Breast)7 nMTubulin Polymerization Inhibition[4]
29 (3-(3-thienyl) analogue)MCF-7 (Breast)10 nMTubulin Polymerization Inhibition[4]
TZT-1027 Analogues 1aA549 (Lung), HCT116 (Colon)2.2 nM, 2.1 nMNot specified in abstract[5][6]

Experimental Protocols

A clear understanding of the methodologies used to generate the above data is crucial for interpretation and replication. Below are detailed protocols for the key in vitro assays cited.

MTT Assay for Antiproliferative Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • 96-well plates

  • Novel azetidine analogues (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]

  • Compound Treatment: The following day, treat the cells with various concentrations of the novel azetidine analogues. Include a vehicle control (cells treated with the solvent alone) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, under the same conditions.[4]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 1.5 to 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the compound concentration.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • GTP solution

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Fluorescent reporter dye (optional, for fluorescence-based assays)

  • Test compounds (azetidine analogues)

  • Control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer)

  • 96-well plates

  • Spectrophotometer or fluorometer with temperature control

Procedure:

  • Reagent Preparation: On ice, prepare a reaction mixture containing tubulin, GTP, and the appropriate buffer. If using a fluorescent-based assay, include the fluorescent reporter.

  • Compound Addition: Add the test and control compounds at various concentrations to the wells of a 96-well plate.

  • Initiation of Polymerization: Initiate the polymerization by adding the tubulin reaction mixture to each well.

  • Data Acquisition: Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C. Measure the change in absorbance (at 340 nm for turbidity) or fluorescence over time.

  • Data Analysis: Plot the absorbance or fluorescence intensity against time. The rate and extent of tubulin polymerization can be determined from the resulting curves. Inhibitors will show a decrease in the rate and extent of polymerization, while stabilizers will show an increase.

Visualizing the Mechanisms

To better understand the biological context of the antiproliferative activity of these novel azetidine analogues, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_incubation Incubation cluster_assay Antiproliferative Assay cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Add Azetidine Analogues seed->treat incubate Incubate for 48-72h treat->incubate mtt MTT Assay Add MTT Incubate Solubilize Formazan incubate->mtt read Measure Absorbance mtt->read calc Calculate IC50 read->calc

Workflow for in vitro antiproliferative assays.

STAT3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine/Growth Factor Receptor jak JAK receptor->jak Ligand Binding & Receptor Dimerization stat3_inactive STAT3 (inactive) jak->stat3_inactive Phosphorylation stat3_active p-STAT3 (active) stat3_inactive->stat3_active dimer STAT3 Dimer stat3_active->dimer Dimerization dna DNA dimer->dna Nuclear Translocation azetidine Azetidine Analogue (STAT3 Inhibitor) azetidine->stat3_inactive Inhibition of Phosphorylation azetidine->dimer Inhibition of Dimerization transcription Gene Transcription (Proliferation, Survival, Angiogenesis) dna->transcription

Inhibition of the STAT3 signaling pathway.

References

A Practical Guide to HPLC Purification and Analysis of Synthetic Azetidine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust purification and analysis of synthetic peptides are critical for ensuring compound purity, and ultimately, for the success of therapeutic development. The incorporation of non-natural amino acids like azetidine can introduce unique challenges and opportunities in their chromatographic behavior. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods applicable to synthetic azetidine-containing peptides, supported by established experimental principles.

The workhorse for peptide purification and analysis is undoubtedly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3] This technique separates molecules based on their hydrophobicity.[1][3] The fundamental principle involves the partitioning of the peptide between a non-polar stationary phase (commonly silica functionalized with alkyl chains like C8 or C18) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile.[1][3]

Comparative Overview of RP-HPLC Methodologies

While the fundamental principle of RP-HPLC remains the same, the choice of columns and mobile phase modifiers can significantly impact the resolution and selectivity of the separation of azetidine peptides. Below is a comparison of common approaches.

ParameterOption 1: Trifluoroacetic Acid (TFA) as Ion-Pairing AgentOption 2: Formic Acid (FA) as Ion-Pairing AgentOption 3: Alternative Stationary Phases
Stationary Phase C18 or C8 silica-based columns are most common.[1]C18 or C8 silica-based columns.Phenyl-Hexyl or Cyano (CN) columns can offer different selectivity.[1]
Mobile Phase A 0.1% TFA in Water0.1% FA in Water0.1% TFA or FA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% FA in Acetonitrile0.1% TFA or FA in Acetonitrile
Key Advantages Excellent peak shape due to ion-pairing with basic residues; volatile and suitable for subsequent mass spectrometry (MS) analysis.[2]Generally more MS-friendly than TFA as it causes less ion suppression.Can provide alternative selectivity for peptides that are difficult to separate on C18/C8 phases.
Considerations Can sometimes be difficult to remove from the purified peptide; may cause irreversible binding of some peptides to the column.May result in broader peaks for some peptides compared to TFA.May have lower loading capacity compared to C18 columns.
Best Suited For General purpose purification and analysis, especially when sharp peaks are required for purity assessment.Applications where high MS sensitivity is paramount.Orthogonal analysis to confirm purity or for separating co-eluting impurities.

Experimental Protocols

A typical workflow for the purification and analysis of a synthetic azetidine peptide involves an initial analytical run to optimize the separation conditions, followed by a preparative run for purification, and finally, an analytical run of the purified fractions to assess purity.

General Analytical RP-HPLC Protocol
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Gradient: A typical starting gradient would be 5% to 65% Solvent B over 30 minutes. This can be optimized based on the retention time of the peptide.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 214 nm and 280 nm. The peptide bond absorbs at around 214 nm, while aromatic residues like Tryptophan and Tyrosine absorb at 280 nm.

  • Sample Preparation: Dissolve the crude peptide in Solvent A or a minimal amount of a compatible organic solvent and filter through a 0.22 µm filter before injection.

General Preparative RP-HPLC Protocol
  • Column: A larger dimension C18 column (e.g., 21.2 x 150 mm, 5 µm particle size) is used to accommodate larger sample loads.

  • Mobile Phase: Same as the analytical method.

  • Gradient: The gradient is typically scaled from the optimized analytical method. A shallower gradient around the elution point of the target peptide can improve resolution.

  • Flow Rate: A higher flow rate is used, for example, 15-20 mL/min, depending on the column dimensions.

  • Fraction Collection: Fractions are collected based on the UV chromatogram, targeting the main peak corresponding to the desired peptide.

  • Purity Analysis: The collected fractions are then analyzed using the analytical HPLC method to determine their purity.

Workflow and Logic

The following diagram illustrates the general workflow for the HPLC purification and analysis of synthetic azetidine peptides.

HPLC_Workflow cluster_prep Peptide Preparation cluster_hplc HPLC Process cluster_analysis Analysis & Final Product crude_peptide Crude Synthetic Azetidine Peptide dissolve_filter Dissolve and Filter crude_peptide->dissolve_filter analytical_hplc Analytical HPLC (Method Development) dissolve_filter->analytical_hplc preparative_hplc Preparative HPLC (Purification) analytical_hplc->preparative_hplc Optimized Method analytical_hplc_pure Analytical HPLC (Purity Check) preparative_hplc->analytical_hplc_pure Collected Fractions data_analysis Data Analysis (Purity Assessment) analytical_hplc_pure->data_analysis lyophilization Lyophilization data_analysis->lyophilization Pure Fractions pure_peptide Pure Azetidine Peptide lyophilization->pure_peptide

Caption: Workflow for HPLC Purification and Analysis.

Chiral Analysis of Azetidine Peptides

For azetidine peptides containing stereocenters, chiral HPLC may be necessary to separate diastereomers or enantiomers. This often requires specialized chiral stationary phases (CSPs).[4][5] The development of chiral separations can be more complex and may involve screening different chiral columns and mobile phase systems.

Conclusion

The purification and analysis of synthetic azetidine peptides heavily rely on RP-HPLC. A systematic approach starting with analytical method development, followed by preparative purification and subsequent purity analysis, is crucial for obtaining high-purity peptides. While C18 columns with TFA-modified mobile phases represent a standard and effective starting point, alternative stationary phases and mobile phase modifiers can provide orthogonal selectivity for challenging separations. The principles and protocols outlined in this guide provide a solid foundation for researchers to develop robust and efficient HPLC methods for their specific azetidine-containing peptides.

References

A Head-to-Head Battle of Imino Acids: Unveiling the Biological Activity of Azetidine versus Proline-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for peptides with enhanced therapeutic properties is perpetual. The substitution of natural amino acids with non-proteinogenic counterparts is a key strategy in this endeavor. This guide provides an objective, data-driven comparison of the biological activities of peptides containing azetidine-2-carboxylic acid (Aze), a four-membered ring imino acid, and its naturally occurring five-membered homolog, proline (Pro). By examining their distinct impacts on peptide conformation, stability, and cellular interactions, we aim to equip researchers with the knowledge to rationally design more potent and durable peptide-based therapeutics.

The subtle difference in ring size between azetidine and proline imparts profound changes on the physicochemical and biological properties of peptides. While proline is renowned for its role in inducing β-turns and providing structural rigidity, the smaller, more strained azetidine ring introduces unique conformational constraints and can significantly alter a peptide's interaction with its biological targets and its susceptibility to degradation.

Data Presentation: A Quantitative Look at Biological Performance

The following tables summarize the key differences in the biological and structural properties of azetidine- and proline-containing peptides based on available experimental data.

PropertyAzetidine-Containing PeptidesProline-Containing PeptidesReferences
Ring Size 4-membered5-membered[1]
Ring Pucker More planarMore puckered (endo/exo conformations)[1]
Conformational Flexibility Generally more flexible in peptidesMore conformationally restricted[2]
Preferred Turn Type Induces γ-turnsInduces β-turns[1][3]

Caption: Structural and Conformational Properties of Azetidine vs. Proline in Peptides.

Biological ParameterAzetidine-Containing PeptideProline-Containing PeptideKey FindingsReferences
Proteolytic Stability Significantly enhancedSusceptible to proteolysisAn azetidine-modified cyclic hexapeptide showed no degradation after 24 hours with α-chymotrypsin, while the unmodified peptide was almost completely hydrolyzed.[4]
Receptor Binding Affinity Can be modulated; specific effects are context-dependent.Well-established role in receptor recognition.The altered turn geometry (γ-turn vs. β-turn) can impact binding affinity, but quantitative, direct comparative data is limited.[3][5]
Cellular Permeability Potentially enhanced due to altered conformation and reduced proteolytic susceptibility.Generally low for most peptides.While not directly compared, the increased stability of azetidine-peptides is a key factor for improving bioavailability.[6]

Caption: Comparison of Biological Activities.

Impact on Peptide Conformation and Stability

The substitution of proline with azetidine has significant consequences for peptide secondary structure. Proline is a well-established β-turn inducer, a crucial motif for molecular recognition and protein folding.[1] In contrast, studies on model tetrapeptides have demonstrated that azetidine-2-carboxylic acid derivatives preferentially stabilize γ-turn-like conformations.[1][3] This fundamental difference in turn preference provides a powerful tool for medicinal chemists to manipulate the peptide backbone geometry and potentially modulate receptor binding and biological activity.

Furthermore, peptides containing azetidine are generally more flexible than their proline-containing counterparts.[2] This increased flexibility is a result of reduced steric hindrance from the smaller four-membered ring. However, this can also lead to the destabilization of ordered secondary structures, such as the collagen triple helix.[2]

A significant advantage of incorporating azetidine is the enhanced resistance to enzymatic degradation. The non-natural structure of azetidine can hinder recognition by proteases. For example, a cyclic hexapeptide containing a 3-aminoazetidine unit demonstrated impressive proteolytic stability, with no degradation observed over 24 hours in the presence of α-chymotrypsin.[4] In stark contrast, the corresponding unmodified cyclic peptide was almost completely degraded within the same timeframe.[4]

Signaling Pathways and Mechanisms of Action

The incorporation of azetidine in place of proline can have profound effects on cellular signaling, primarily due to the potential for protein misfolding and the induction of the Unfolded Protein Response (UPR). When azetidine is mistakenly incorporated into proteins instead of proline, it can lead to structural perturbations, triggering endoplasmic reticulum (ER) stress.[7][8] This, in turn, activates the UPR, a complex signaling network aimed at restoring ER homeostasis but can lead to apoptosis if the stress is prolonged.[8]

Proline-rich motifs, on the other hand, are integral to many signaling pathways, often acting as recognition sites for protein-protein interactions, such as those mediated by SH3 domains. The specific conformation induced by proline is critical for these interactions.

G Unfolded Protein Response (UPR) Induced by Azetidine Misincorporation cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus AZE Azetidine Misincorporation Misfolded Misfolded Proteins AZE->Misfolded leads to PERK PERK Misfolded->PERK activates IRE1 IRE1α Misfolded->IRE1 activates ATF6 ATF6 Misfolded->ATF6 activates eIF2a eIF2α PERK->eIF2a phosphorylates XBP1s XBP1s IRE1->XBP1s splices XBP1 mRNA ATF6f ATF6 (cleaved) ATF6->ATF6f translocates to Golgi & cleaved ATF4 ATF4 eIF2a->ATF4 translation of ER_chaperones ER Chaperones XBP1s->ER_chaperones upregulates ATF6f->ER_chaperones upregulates CHOP CHOP ATF4->CHOP upregulates Apoptosis Apoptosis CHOP->Apoptosis induces

Unfolded Protein Response (UPR) pathway activated by azetidine-induced protein misfolding.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of azetidine- and proline-containing peptides.

Protocol 1: Proteolytic Stability Assay

This assay assesses the resistance of a peptide to degradation by a specific protease.

Materials:

  • Peptide stock solution (azetidine- and proline-containing versions)

  • Protease stock solution (e.g., α-chymotrypsin, trypsin in an appropriate buffer)

  • Reaction buffer (e.g., Tris-HCl or PBS, pH optimized for the specific protease)

  • Thermomixer or incubator at 37°C

  • Quenching solution (e.g., 10% trifluoroacetic acid (TFA) or a specific protease inhibitor)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a solution of the peptide in the reaction buffer at a defined concentration (e.g., 1 mg/mL).

  • Add the protease stock solution to the peptide solution to initiate the reaction (a typical enzyme:substrate ratio is 1:100 w/w).

  • Incubate the reaction mixture at 37°C.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately stop the enzymatic reaction by adding the quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide. The peak area of the peptide at each time point is compared to the peak area at time zero to determine the degradation profile.

G Experimental Workflow for Proteolytic Stability Assay start Start peptide_prep Prepare Peptide Solution (Aze- and Pro-peptides) start->peptide_prep protease_add Add Protease peptide_prep->protease_add incubation Incubate at 37°C protease_add->incubation sampling Withdraw Aliquots at Time Points incubation->sampling quenching Quench Reaction sampling->quenching analysis Analyze by HPLC quenching->analysis end End analysis->end

Workflow for assessing the proteolytic stability of peptides.

Protocol 2: Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test peptides (azetidine- and proline-containing)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the apical side of Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity.

  • Permeability Assay (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Add the dosing solution of the test peptide in HBSS to the apical (donor) compartment.

    • Incubate the plates at 37°C on an orbital shaker.

    • At predetermined time points, collect a sample from the basolateral compartment.

  • Sample Analysis: Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each peptide.

Conclusion

The substitution of proline with azetidine-2-carboxylic acid presents a compelling strategy for peptide drug design, offering the potential to significantly enhance proteolytic stability and modulate peptide conformation. The preference of azetidine for γ-turns, in contrast to proline's β-turn induction, provides a novel avenue for altering receptor interactions and fine-tuning biological activity. While direct quantitative comparisons of receptor binding and cell permeability are still emerging, the available data strongly supports the utility of azetidine incorporation for improving the pharmacokinetic profile of peptide therapeutics. The potential for azetidine misincorporation to induce ER stress highlights the importance of targeted peptide synthesis and delivery. Future research focusing on the systematic comparison of azetidine- and proline-containing peptide analogs will undoubtedly unlock new possibilities in the development of next-generation peptide drugs.

References

Safety Operating Guide

Proper Disposal of (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents is paramount for laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the proper disposal of (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate, a compound often utilized in synthetic chemistry.

Immediate Safety and Hazard Profile

This compound should be handled with care, treating it as a hazardous substance. According to its GHS hazard statements, this compound is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation[1].

Personal Protective Equipment (PPE): Before handling the compound for disposal, all personnel must wear appropriate PPE to minimize exposure risks.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and eye irritation[2][3][4][5][6].
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and irritation[2][3][4][5][6].
Body Protection A standard laboratory coat.Shields skin from accidental spills[2][3][4][5].
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.Minimizes inhalation of dust or vapors, preventing respiratory irritation[2][3][4][5].
Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3][4].

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused, expired, or contaminated solid this compound in a designated hazardous waste container[5]. Do not mix with other waste streams unless compatibility is confirmed[4].

  • Contaminated Disposables: Items such as gloves, weighing papers, and pipette tips that have come into contact with the chemical are considered contaminated solid waste. These should be collected in a separate, clearly labeled hazardous waste bag or container[2][5].

  • Empty Containers: The original container, even if empty, may retain chemical residue and must be treated as hazardous waste. Do not rinse the container. Seal it and dispose of it as solid hazardous waste[2][7]. If institutional policy requires rinsing, the rinsate must be collected as hazardous waste[3][7].

2. Waste Container Selection and Labeling:

  • Container Choice: Use a container that is in good condition, leak-proof, and chemically compatible with the compound (e.g., high-density polyethylene or glass)[3]. The container must have a secure, screw-on cap[3].

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container[2][3][5]. The label must include the full chemical name: "this compound" and indicate the primary hazards (e.g., "Toxic," "Irritant")[2][5].

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area.

  • This area should be cool, dry, and well-ventilated[4].

  • Ensure the waste is segregated from incompatible materials, particularly strong acids or oxidizers, as azetidine derivatives can be reactive[4]. The Fmoc protecting group is base-labile, so avoid mixing with basic waste streams[8].

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[3][4][5][7].

  • Provide the EHS office or contractor with complete information about the waste's chemical nature[4].

Experimental Protocols

Spill Management Protocol

In the event of a spill, immediate action is required to contain the material and prevent exposure[2].

  • Alert and Restrict: Immediately alert personnel in the vicinity and restrict access to the spill area[2].

  • Ventilate: If the spill is large or in a poorly ventilated area, increase ventilation[4].

  • Absorb: Use an inert absorbent material such as vermiculite, dry sand, or commercial spill pads to contain and absorb the spill[2][4]. Avoid using combustible materials[4].

  • Collect: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a labeled hazardous waste container[2][4].

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), collecting all cleaning materials as hazardous waste[3].

  • Report: Report the spill to your laboratory supervisor and the EHS department[3].

Logical Relationships and Workflows

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

G cluster_start Start: Waste Generation cluster_waste_type Identify Waste Type cluster_collection Segregate and Collect cluster_storage Store Securely cluster_disposal Final Disposal start Generate (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate Waste waste_type Solid Chemical, Contaminated Labware, or Empty Container? start->waste_type solid_waste Collect in Labeled Hazardous Waste Container waste_type->solid_waste Solid Chemical contaminated_waste Collect in Labeled Contaminated Waste Container waste_type->contaminated_waste Contaminated Labware empty_container Treat as Hazardous Waste (Do Not Rinse or Collect Rinsate) waste_type->empty_container Empty Container storage Store in Designated, Well-Ventilated Area solid_waste->storage contaminated_waste->storage empty_container->storage disposal Arrange Pickup by EHS or Licensed Contractor storage->disposal

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.